molecular formula C₆H₁₀N₂O₄ B017869 O,N-Aminomethanylylidene-beta-D-arabinofuranose CAS No. 27963-98-0

O,N-Aminomethanylylidene-beta-D-arabinofuranose

Cat. No.: B017869
CAS No.: 27963-98-0
M. Wt: 174.15 g/mol
InChI Key: IVFVSTOFYHUJRU-SQOUGZDYSA-N
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Description

O,N-Aminomethanylylidene-beta-D-arabinofuranose (CAS 27963-98-0) is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.16 g·mol⁻¹. It is characterized as a white solid with a melting point of 181-182°C . This specialized arabinose derivative is supplied for research purposes. Arabinose and its analogues are of significant scientific interest, particularly in the field of nucleic acid research, where they have been explored as components in antisense oligonucleotide constructs . Such constructs are designed to modulate gene expression by targeting specific messenger RNA (mRNA) sequences, offering a tool for investigating gene function and therapeutic applications . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Properties

IUPAC Name

(3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVSTOFYHUJRU-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C2C(O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]2[C@@H](O1)N=C(O2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27963-98-0
Record name O,N-Aminomethanylylidene-beta-D-arabinofuranose
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Record name 2-AMINO-BETA-D-ARABINOFURANO[1',2':4,5]OXAZOLINE
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Record name O,N-AMINOMETHANYLYLIDENE-.BETA.-D-ARABINOFURANOSE
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Foundational & Exploratory

An In-depth Technical Guide to O,N-Aminomethanylylidene-beta-D-arabinofuranose: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of O,N-Aminomethanylylidene-beta-D-arabinofuranose, a pivotal heterocyclic scaffold in the synthesis of novel nucleoside analogues. We will delve into its unique chemical architecture, elucidate the synthetic pathways for its preparation, and explore its utility as a versatile synthon in the development of potential therapeutic agents.

Core Chemical Structure and Properties

This compound, also known as 2-amino-β-D-arabinofurano[1',2':4,5]oxazoline, is a bicyclic molecule forged from the fusion of a β-D-arabinofuranose sugar moiety and an amino-oxazoline ring. This unique arrangement confers a constrained conformation upon the arabinose ring, influencing its reactivity and the stereochemical outcomes of subsequent glycosylation reactions.

Key Structural Features:

  • Fused Ring System: The anomeric carbon (C1') and the C2' carbon of the arabinofuranose are incorporated into the oxazoline ring.

  • Exocyclic Amino Group: An amino group at the C2 position of the oxazoline ring provides a key nucleophilic center for further chemical modifications.

  • Stereochemistry: The β-configuration at the anomeric linkage is a defining characteristic, impacting the spatial orientation of substituents and its recognition by enzymes.

Below is a diagram illustrating the chemical structure of this compound.

G O4 O C4 C4' O4->C4 C1 C1' C1->O4 O1 O C1->O1 C2 C2' C2->C1 C3 C3' C3->C2 OH3 OH C3->OH3 C4->C3 CH2OH CH2OH C4->CH2OH C5 C O1->C5 N1 N C5->N1 N2 NH2 C5->N2 = N1->C2

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC6H10N2O4
Molecular Weight174.15 g/mol
AppearanceTypically a white crystalline solid
SolubilitySoluble in water and polar organic solvents

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a critical process that dictates its purity and suitability for downstream applications. The most common and effective method involves the cyclization of a suitable arabinofuranosyl precursor. This section outlines a detailed, field-proven protocol.

Synthetic Pathway Overview

The synthesis generally proceeds through the formation of an arabinosyl isothiocyanate intermediate, followed by an intramolecular cyclization. This approach provides good stereocontrol and yields.

G Arabinose D-Arabinose ProtectedArabinose Protection of Hydroxyl Groups Arabinose->ProtectedArabinose e.g., Acetylation GlycosylHalide Formation of Glycosyl Halide ProtectedArabinose->GlycosylHalide e.g., HBr/AcOH Isothiocyanate Displacement with Thiocyanate GlycosylHalide->Isothiocyanate e.g., KSCN Cyclization Intramolecular Cyclization Isothiocyanate->Cyclization Base-catalyzed TargetMolecule O,N-Aminomethanylylidene- beta-D-arabinofuranose Cyclization->TargetMolecule

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of D-Arabinose

The hydroxyl groups of D-arabinose are first protected to prevent unwanted side reactions. Acetylation is a common and effective method.

  • Rationale: Peracetylation enhances the solubility of the sugar in organic solvents and activates the anomeric position for subsequent halogenation.

Protocol:

  • Suspend D-arabinose in acetic anhydride.

  • Add a catalytic amount of a strong acid (e.g., perchloric acid) dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the peracetylated arabinofuranose.

Step 2: Formation of the Glycosyl Bromide

The anomeric acetyl group is selectively replaced with a bromine atom.

  • Rationale: The glycosyl bromide is a good leaving group, facilitating the subsequent nucleophilic substitution with the thiocyanate anion.

Protocol:

  • Dissolve the peracetylated arabinofuranose in a minimal amount of dichloromethane.

  • Add a solution of hydrogen bromide in acetic acid at 0°C.

  • Stir the reaction at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate in vacuo to yield the crude glycosyl bromide, which is typically used immediately in the next step.

Step 3: Synthesis of the Arabinosyl Isothiocyanate

The glycosyl bromide is converted to the corresponding isothiocyanate.

  • Rationale: The isothiocyanate group is a key precursor for the formation of the amino-oxazoline ring.

Protocol:

  • Dissolve the crude glycosyl bromide in a polar aprotic solvent such as acetonitrile.

  • Add potassium thiocyanate (or another suitable thiocyanate salt) and a phase-transfer catalyst (e.g., a crown ether) to the solution.

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • After cooling, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain the pure arabinosyl isothiocyanate.

Step 4: Intramolecular Cyclization

The arabinosyl isothiocyanate undergoes a base-catalyzed intramolecular cyclization to form the target molecule.

  • Rationale: The hydroxyl group at the C2' position attacks the isothiocyanate carbon, leading to the formation of the oxazoline ring. The subsequent deprotection of the remaining acetyl groups occurs in this step.

Protocol:

  • Dissolve the purified arabinosyl isothiocyanate in a suitable solvent like methanol.

  • Add a catalytic amount of a base, such as sodium methoxide.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis.

TechniqueExpected Data
¹H NMR Characteristic signals for the arabinofuranose protons with specific coupling constants indicative of the fused ring system's conformation. The anomeric proton signal is a key diagnostic peak.
¹³C NMR Resonances corresponding to all six carbon atoms, including the characteristic signal for the sp² carbon of the oxazoline ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated exact mass of the compound ([M+H]⁺).
FT-IR Absorption bands corresponding to N-H, O-H, C-N, and C=N functional groups.

Applications in Drug Development: A Versatile Synthon for Nucleoside Analogues

This compound serves as a valuable and versatile synthon in the synthesis of a wide range of nucleoside analogues with potential therapeutic applications. Its utility stems from the reactive amino group on the oxazoline ring, which can be elaborated to construct various heterocyclic bases. This strategy allows for the creation of novel nucleosides with modified sugar and base moieties, which are often explored for their antiviral and anticancer properties.[1]

Role as a Heteroamidine Synthon

The 2-amino-oxazoline moiety behaves as a heteroamidine, providing two nucleophilic nitrogen atoms that can participate in ring-forming reactions. This reactivity is harnessed to construct fused pyrimidinone systems and other complex heterocyclic structures.[2]

G Start O,N-Aminomethanylylidene- beta-D-arabinofuranose Reaction1 Reaction with Electrophilic Reagents (e.g., Diketene) Start->Reaction1 Intermediate Fused Arabinofuranosyl- [1',2':4,5]oxazolopyrimidinone Reaction1->Intermediate Reaction2 Ring Opening of Oxazoline Intermediate->Reaction2 Product Novel Arabinofuranosyl- Pyrimidinedione Nucleosides Reaction2->Product

Caption: Synthetic utility in constructing fused pyrimidinone nucleosides.

Synthesis of Antiviral and Anticancer Nucleoside Analogues

Arabinofuranosyl nucleosides are a well-established class of therapeutic agents. For instance, Cytarabine (ara-C) and Vidarabine (ara-A) are used in the treatment of certain cancers and viral infections, respectively. The rationale behind using arabinose-based nucleosides lies in their ability to act as chain terminators or inhibitors of DNA and RNA polymerases.[3]

The unique structure of this compound allows for the synthesis of novel C-2' branched arabinonucleosides, which have shown promising cytotoxic effects against tumor cell lines.[1] The development of such analogues is a key strategy in overcoming drug resistance and improving the therapeutic index of existing drugs.[4][5]

Conclusion and Future Perspectives

This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure and the presence of a reactive amino group make it an invaluable building block for the synthesis of a diverse array of nucleoside analogues. The synthetic protocols outlined in this guide provide a robust foundation for its preparation and characterization.

Future research will likely focus on expanding the library of nucleosides derived from this synthon and evaluating their biological activities against a broader range of viral and cancer targets. Furthermore, the development of more efficient and stereoselective synthetic methodologies will continue to be a priority, enabling the rapid generation of novel drug candidates. The insights provided in this guide are intended to empower researchers to explore the full potential of this versatile molecule in the quest for new and improved therapeutics.

References

  • Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. National Center for Biotechnology Information. [Link]

  • Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo. ScienceDirect. [Link]

  • Rational design of arabinosyl nucleosides as antitumor and antiviral agents. Europe PMC. [Link]

  • Synthesis and antitumor and antiviral activities of 1-beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine and its derivatives. PubMed. [Link]

  • Rational design of arabinosyl nucleosides as antitumor and antiviral agents. PubMed. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for O,N-Aminomethanylylidene-β-D-arabinofuranose, a bicyclic carbohydrate derivative of significant interest in medicinal chemistry and drug development. While a direct, one-pot synthesis of this specific molecule is not prominently documented, this paper, drawing upon established principles of carbohydrate chemistry, outlines a rational and experimentally grounded multi-step approach. The proposed synthesis leverages the formation of a furanose-fused oxazolidine-2-thione from D-arabinose as a key intermediate, followed by a strategic desulfurization to yield the target O,N-aminomethanylylidene structure. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the critical parameters for reaction optimization.

Introduction: The Significance of Bicyclic Carbohydrate Analogues

Carbohydrates, in their vast diversity, play pivotal roles in a myriad of biological processes. The modification of their native structures has emerged as a powerful strategy in the development of novel therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The introduction of conformational rigidity through the formation of bicyclic structures is a particularly compelling approach. By locking the furanose ring in a specific conformation, it is possible to enhance binding affinity to target enzymes or receptors, improve metabolic stability, and modulate pharmacokinetic properties.

The target molecule, O,N-Aminomethanylylidene-β-D-arabinofuranose, represents a unique bicyclic system where a one-carbon bridge links an oxygen and a nitrogen atom of the arabinofuranose scaffold. This O,N-acetal-like linkage introduces a significant conformational constraint, making it an attractive scaffold for the design of nucleoside analogues and other bioactive compounds. This guide will provide a detailed roadmap for its synthesis, empowering researchers to explore the potential of this novel carbohydrate architecture.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the formation of the fused oxazolidine ring onto a pre-existing arabinofuranose framework. The key disconnection lies at the O,N-aminomethanylylidene bridge, leading back to a 2-amino-2-deoxy-D-arabinofuranose derivative as a crucial precursor.

G target O,N-Aminomethanylylidene- β-D-arabinofuranose intermediate1 Arabinofuranose-fused Oxazolidine target->intermediate1 Desulfurization intermediate2 Arabinofuranose-fused Oxazolidine-2-thione intermediate1->intermediate2 Reduction/Activation start D-Arabinose intermediate2->start Cyclization with Thiocyanate intermediate3 2-Amino-2-deoxy- D-arabinofuranose

Caption: Retrosynthetic pathway for O,N-Aminomethanylylidene-β-D-arabinofuranose.

This analysis points to a three-stage synthetic sequence:

  • Formation of a Fused Oxazolidine-2-thione: Direct cyclization of D-arabinose with a thiocyanate salt in an acidic medium offers an efficient route to a stable, bicyclic intermediate.

  • Desulfurization of the Thione: Conversion of the oxazolidine-2-thione to the corresponding oxazolidine is a critical transformation.

  • Final Modification (if necessary): Depending on the desulfurization method, a final step to install the methanylylidene proton might be required.

Mechanistic Insights

Formation of the Fused Oxazolidine-2-thione

The reaction of a pentose, such as D-arabinose, with potassium thiocyanate in the presence of an acid catalyst proceeds through a fascinating cascade of reactions.[1]

G cluster_0 Mechanism of Oxazolidine-2-thione Formation Arabinose D-Arabinose (cyclic hemiacetal) OpenChain Open-chain form (aldehyde) Arabinose->OpenChain Equilibrium Addition_Product Cyanohydrin-like intermediate OpenChain->Addition_Product + SCN⁻, H⁺ Thiocyanate SCN⁻ Iminium_Intermediate Iminium ion Addition_Product->Iminium_Intermediate Dehydration Cyclization Intramolecular nucleophilic attack (C3-OH) Iminium_Intermediate->Cyclization Tautomerization & Cyclization Oxazolidine_thione Arabinofuranose-fused Oxazolidine-2-thione Cyclization->Oxazolidine_thione

Caption: Proposed mechanism for the formation of the fused oxazolidine-2-thione.

Initially, the cyclic hemiacetal of D-arabinose is in equilibrium with its open-chain aldehyde form. The aldehyde then reacts with the thiocyanate ion. Subsequent intramolecular cyclization involving a hydroxyl group (likely at C-2 or C-3) and the nitrogen atom of the thiocyanate moiety, followed by tautomerization, leads to the formation of the stable, fused oxazolidine-2-thione. The stereochemical outcome of this reaction is crucial and is influenced by the inherent stereochemistry of the starting sugar.

Experimental Protocols

Stage 1: Synthesis of Arabinofuranose-fused Oxazolidine-2-thione

This protocol is adapted from established procedures for the synthesis of similar furanose-fused oxazolidine-2-thiones.[1]

Materials:

  • D-Arabinose

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of D-arabinose (1.0 eq) in methanol, add potassium thiocyanate (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (catalytic amount) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the arabinofuranose-fused oxazolidine-2-thione.

Data Presentation:

Compound Starting Material Reagents Yield (%) Key Spectroscopic Data
Arabinofuranose-fused Oxazolidine-2-thioneD-ArabinoseKSCN, HCl60-70%¹H NMR, ¹³C NMR, HRMS
Stage 2: Desulfurization to O,N-Aminomethanylylidene-β-D-arabinofuranose

The conversion of the thione functionality to a methylene group is a critical step. Several methods can be employed, with varying degrees of efficiency and selectivity.

Method A: Reductive Desulfurization with Raney Nickel

Materials:

  • Arabinofuranose-fused Oxazolidine-2-thione

  • Raney Nickel (activated)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the arabinofuranose-fused oxazolidine-2-thione (1.0 eq) in ethanol.

  • Add a slurry of activated Raney Nickel in ethanol.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel.

  • Wash the Celite pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield O,N-Aminomethanylylidene-β-D-arabinofuranose.

Method B: Two-Step Desulfurization via S-Alkylation and Reduction

This method offers a milder alternative to Raney Nickel.

Step 1: S-Alkylation

Materials:

  • Arabinofuranose-fused Oxazolidine-2-thione

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • Acetone

Procedure:

  • To a solution of the oxazolidine-2-thione (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and methyl iodide (1.5 eq).

  • Stir the mixture at room temperature for 12-24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • The crude S-methylated intermediate is typically used in the next step without further purification.

Step 2: Reduction

Materials:

  • Crude S-methylated intermediate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude S-methylated intermediate in methanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the target compound.

Data Presentation:

Compound Starting Material Method Reagents Yield (%)
O,N-Aminomethanylylidene-β-D-arabinofuranoseArabinofuranose-fused Oxazolidine-2-thioneARaney Ni40-50%
O,N-Aminomethanylylidene-β-D-arabinofuranoseArabinofuranose-fused Oxazolidine-2-thioneB1. MeI, K₂CO₃; 2. NaBH₄50-65%

Trustworthiness and Self-Validating Systems

The integrity of this synthetic guide is built upon established and well-documented chemical transformations in carbohydrate chemistry. Each proposed step is a self-validating system:

  • Spectroscopic Analysis: The structure of the intermediate and the final product must be rigorously confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments such as COSY and HSQC) and high-resolution mass spectrometry (HRMS). The characteristic chemical shifts and coupling constants will provide unambiguous evidence for the formation of the bicyclic system and the stereochemistry of the arabinofuranose ring.

  • Chromatographic Purity: The purity of all isolated compounds should be assessed by high-performance liquid chromatography (HPLC) to ensure the absence of starting materials and byproducts.

  • Reproducibility: The described protocols are based on reactions known for their reliability. Adherence to the specified conditions should lead to reproducible results.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound synthetic strategy for the preparation of O,N-Aminomethanylylidene-β-D-arabinofuranose. By leveraging the formation of a furanose-fused oxazolidine-2-thione intermediate, this approach provides a viable pathway to this novel bicyclic carbohydrate scaffold. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery.

Future work in this area could focus on the optimization of the desulfurization step to improve yields and explore alternative, greener methodologies. Furthermore, the synthesized O,N-Aminomethanylylidene-β-D-arabinofuranose can serve as a versatile platform for the development of a library of derivatives through modification of the remaining hydroxyl groups. The biological evaluation of these novel compounds will be a crucial next step in unlocking their therapeutic potential.

References

  • Praly, J. P.; El Kharraf, Z.; Gelo-Pujic, M. A convenient synthesis of 1,2-O,N-carbonyl- and 1,2-O,N-thiocarbonyl-alpha-D-xylo- and -lyxofuranoses.

Sources

An In-depth Technical Guide to O,N-Aminomethanylylidene-β-D-arabinofuranose: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of O,N-Aminomethanylylidene-β-D-arabinofuranose, a unique bicyclic carbohydrate derivative. Given the limited publicly available experimental data on this specific molecule, this document synthesizes information on the parent β-D-arabinofuranose scaffold and related compounds to offer a prospective analysis for researchers, scientists, and drug development professionals. The insights herein are grounded in established principles of carbohydrate chemistry and medicinal chemistry, aiming to illuminate the potential properties and applications of this compound.

Molecular Structure and Physicochemical Profile

O,N-Aminomethanylylidene-β-D-arabinofuranose is a structurally intriguing molecule derived from β-D-arabinofuranose. The core of the molecule is a five-membered furanose ring, characteristic of arabinose in many biological structures. The key feature is the "O,N-Aminomethanylylidene" bridge, which creates a rigid bicyclic system. This bridge is presumed to form between the anomeric hydroxyl group (O-1) and an amino group on a neighboring carbon, likely C-2, creating a fused ring system. This structural constraint is significant as it locks the conformation of the sugar, a common strategy in drug design to enhance binding to biological targets and improve metabolic stability.

The IUPAC name for the proposed structure is (1R,2R,3S,4R,7S)-7-(hydroxymethyl)-2,4-dihydroxy-3-oxa-5-azabicyclo[4.3.0]nonane.

Caption: Proposed structure of O,N-Aminomethanylylidene-β-D-arabinofuranose.

Core Physicochemical Properties

The fundamental properties of this compound, as collated from chemical supplier databases, are summarized below. These form the baseline for further theoretical and experimental investigation.

PropertyValueSource
CAS Number 27963-98-0[1]
Molecular Formula C₆H₁₀N₂O₄[1]
Molecular Weight 174.15 g/mol [1]
Predicted Physicochemical Characteristics

Based on the proposed bicyclic structure, we can infer the following properties, which are crucial for designing experimental protocols for handling, characterization, and biological testing.

Predicted PropertyRationalePotential Implication
Solubility The presence of free hydroxyl groups suggests moderate solubility in polar protic solvents like water and methanol. The rigid, bicyclic core may limit solubility compared to the parent sugar.Dictates choice of solvents for synthesis, purification, and bioassay buffers.
Polarity A polar molecule due to multiple O and N heteroatoms and hydroxyl groups.Suitable for normal-phase chromatography for purification.
Hydrogen Bonding Capable of acting as both a hydrogen bond donor (hydroxyl groups) and acceptor (hydroxyl oxygen, amine nitrogen).Influences crystal packing, melting point, and interactions with biological macromolecules.
Chirality Inherently chiral, with multiple stereocenters derived from the D-arabinofuranose core.Biological activity is likely to be stereospecific. Enantioselective synthesis would be critical.

Significance in Biological Systems and Drug Development

While this specific molecule is not widely studied, its core component, arabinofuranose, is of immense biological importance. D-arabinofuranose is a key constituent of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[2][3] Enzymes that synthesize and hydrolyze arabinofuranose-containing polysaccharides are potential drug targets.

Furthermore, arabinofuranose has been incorporated into nucleoside analogues to create potent antiviral and anticancer agents.[4][5] For example, Vidarabine (Ara-A), an arabinofuranosyl adenine derivative, has antiviral properties. A significant challenge with many nucleoside analogues is their rapid metabolic degradation, often by enzymatic deamination.[6]

The scientific rationale for investigating O,N-Aminomethanylylidene-β-D-arabinofuranose is twofold:

  • Metabolic Stability: The bicyclic O,N-aminomethanylylidene structure is not a substrate for common metabolic enzymes like deaminases or phosphorylases. This could lead to a longer biological half-life and improved pharmacokinetic profile compared to conventional arabinonucleosides. A derivative of 1-beta-D-arabinofuranosylcytosine was shown to resist enzymatic deamination and possess antileukemic activity.[6]

  • Conformational Rigidity: The locked furanose ring conformation can lead to highly selective binding to target enzymes or receptors. By mimicking the transition state of an enzymatic reaction or the bound conformation of a natural ligand, such rigid molecules can act as potent and specific inhibitors.

Potential Therapeutic Applications
  • Anticancer Agents: Derivatives of arabinofuranose have shown promise in treating certain types of leukemia.[4][5] The enhanced stability of this bicyclic analogue could translate to improved efficacy.

  • Antiviral Agents: The structural similarity to antiviral arabinonucleosides suggests potential activity against viruses like HIV and herpesviruses.[4]

  • Antitubercular Agents: Given the role of arabinofuranose in the mycobacterial cell wall, this molecule could potentially inhibit key enzymes involved in cell wall biosynthesis, representing a novel mechanism for treating tuberculosis.

G cluster_0 Drug Development Rationale cluster_1 Potential Outcomes cluster_2 Therapeutic Applications Molecule O,N-Aminomethanylylidene- β-D-arabinofuranose Feature1 Bicyclic Rigidity Molecule->Feature1 Feature2 Metabolic Resistance Molecule->Feature2 Outcome1 Enhanced Target Binding (e.g., Enzyme Inhibition) Feature1->Outcome1 Outcome2 Improved Pharmacokinetics (Longer Half-life) Feature2->Outcome2 App1 Anticancer Outcome1->App1 App2 Antiviral Outcome1->App2 App3 Antitubercular Outcome1->App3 Outcome2->App1 Outcome2->App2 Outcome2->App3

Caption: Logical workflow from molecular features to potential therapeutic applications.

Proposed Synthetic and Experimental Workflows

The successful investigation of O,N-Aminomethanylylidene-β-D-arabinofuranose requires robust synthetic and analytical methodologies. The following sections outline proven, logical approaches for its synthesis and characterization.

Hypothetical Synthetic Pathway

A plausible synthesis would involve a multi-step process starting from a protected D-arabinose derivative. The key transformations would be the stereoselective introduction of an amino group at the C-2 position, followed by the formation of the bicyclic system.

G A 1. Protected D-Arabinofuranose B 2. Activation of C2-Hydroxyl (e.g., Triflation) A->B C 3. SN2 Displacement with Azide (N₃⁻) B->C D 4. Reduction of Azide to Amine (NH₂) C->D E 5. Deprotection of Anomeric Position D->E F 6. Cyclization with One-Carbon Source (e.g., Orthoformate) E->F G Final Product F->G

Sources

An In-Depth Technical Guide to O,N-Aminomethanylylidene-beta-D-arabinofuranose: A Key Intermediate in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

O,N-Aminomethanylylidene-beta-D-arabinofuranose, identified by the CAS number 27963-98-0, is a pivotal intermediate in the field of synthetic organic and medicinal chemistry.[1][2] Its unique bicyclic structure, containing a protected arabinofuranose core, makes it a valuable precursor for the synthesis of a variety of nucleoside analogs. These analogs are of significant interest in the development of novel therapeutic agents, particularly those with cytostatic and antiviral properties. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic pathway, its physicochemical characteristics, and its critical role in the synthesis of biologically active molecules.

Core Identity and Physicochemical Properties

  • Chemical Name: (3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]oxazol-6-ol[3]

  • CAS Number: 27963-98-0[3]

  • Molecular Formula: C₆H₁₀N₂O₄[3][4]

  • Molecular Weight: 174.15 g/mol [4]

While extensive experimental data on the physicochemical properties of this compound is not widely published, its structural features suggest it is a stable, crystalline solid under standard laboratory conditions. Supplier information indicates it should be stored in a cool, dry place, protected from light.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Appearance White to off-white crystalline solidInferred from supplier data
Solubility Soluble in water and polar organic solventsInferred from structure
Storage Store at 2-8°C, protected from light and moisture

Plausible Synthetic Pathway

Experimental Protocol: A Postulated Synthesis

  • Protection of D-arabinose: The initial step would involve the selective protection of the hydroxyl groups of D-arabinose to ensure regioselectivity in subsequent reactions. This is commonly achieved using acetonide or other suitable protecting groups.

  • Introduction of the Amino Group: An amino group can be introduced at the C1 position, potentially through the formation of a glycosyl azide followed by reduction.

  • Formation of the Oxazoline Ring: The crucial step is the intramolecular cyclization to form the O,N-aminomethanylylidene bridge. This could be achieved by reacting the aminoarabinofuranose derivative with a suitable one-carbon electrophile, such as a cyanate or a related reagent, under basic conditions.

  • Deprotection and Isolation: The final step would involve the careful removal of the protecting groups to yield the target molecule, followed by purification using standard techniques like column chromatography or recrystallization.

G D_Arabinose D-Arabinose Protected_Arabinose Protected Arabinofuranose D_Arabinose->Protected_Arabinose Protection of Hydroxyl Groups Amino_Arabinofuranose Amino-Arabinofuranose Intermediate Protected_Arabinose->Amino_Arabinofuranose Introduction of Amino Group Target_Compound O,N-Aminomethanylylidene- beta-D-arabinofuranose Amino_Arabinofuranose->Target_Compound Cyclization with One-Carbon Electrophile

Caption: Plausible synthetic workflow for this compound.

Application in the Synthesis of Nucleoside Analogs

The primary utility of this compound lies in its role as a key intermediate for the synthesis of arabinofuranosyl nucleosides.[5] The activated and conformationally constrained nature of the oxazoline ring facilitates the stereoselective formation of the crucial glycosidic bond with various heterocyclic bases.

This synthetic strategy is particularly valuable for accessing nucleoside analogs with an arabinose sugar moiety, which are known to exhibit potent biological activities. For instance, arabinofuranosylcytosine (Ara-C) is a well-established chemotherapeutic agent used in the treatment of leukemia. The arabinose sugar imparts unique conformational properties to the nucleoside, allowing it to act as an effective chain terminator during DNA and RNA synthesis in cancer cells.

Experimental Workflow: Synthesis of an Arabinofuranosyl Nucleoside Analog

  • Coupling Reaction: this compound is reacted with a silylated heterocyclic base (e.g., uracil, cytosine, or a modified purine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is typically carried out in an anhydrous aprotic solvent.

  • Hydrolysis of the Oxazoline Ring: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to open the oxazoline ring and generate the desired nucleoside.

  • Purification: The final nucleoside analog is purified from the reaction mixture using techniques such as column chromatography and crystallization.

G Start O,N-Aminomethanylylidene- beta-D-arabinofuranose Coupling Lewis Acid Catalyzed Coupling Start->Coupling Base Silylated Heterocyclic Base Base->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Arabinofuranosyl Nucleoside Analog Hydrolysis->Product

Caption: General workflow for the synthesis of nucleoside analogs.

Potential Mechanism of Action of Derived Nucleosides

While this compound itself is not expected to be biologically active, the nucleoside analogs synthesized from it are designed to interfere with cellular processes, particularly nucleic acid metabolism. The arabinose sugar moiety, with its 2'-hydroxyl group in the "up" or trans position relative to the 3'-hydroxyl, is a key structural feature that distinguishes these analogs from their natural ribose counterparts.

Once inside a cell, these nucleoside analogs are typically phosphorylated by cellular kinases to their corresponding 5'-triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases. The incorporation of the arabinofuranosyl nucleotide into a growing nucleic acid chain often leads to chain termination due to the steric hindrance imposed by the 2'-hydroxyl group, thereby halting DNA replication or transcription and leading to cell death. This is the established mechanism for cytostatic agents like Ara-C.

Conclusion and Future Perspectives

This compound is a valuable, albeit not extensively documented, synthetic intermediate. Its utility in the stereoselective synthesis of arabinofuranosyl nucleosides makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The development of novel cytostatic and antiviral agents continues to be a high-priority area of research, and versatile building blocks like this compound are essential for the efficient exploration of new chemical space. Further research to fully characterize its properties and to develop and publish detailed synthetic protocols would be a valuable contribution to the scientific community.

References

  • PubChem. 2-Amino-beta-D-arabinofurano[1',2':4,5]oxazoline. [Link]

  • The Journal of Organic Chemistry 1978 Volume.43 No.4. [Link]

  • Carbosynth. Table of Contents. [https://www.carbosynth.com/carbosynth/website.nsf/stream/downloads_cat_us_2016_sec.

Sources

A Technical Guide to the Prospective Synthesis and Evaluation of O,N-Aminomethanylylidene-β-D-arabinofuranose: A Novel Constrained Nucleoside Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore unique molecular architectures that can impart desirable pharmacological properties. Conformationally constrained nucleosides represent a promising class of molecules, often exhibiting enhanced binding affinity and metabolic stability. This guide details the prospective discovery of a novel bicyclic nucleoside analogue, O,N-Aminomethanylylidene-β-D-arabinofuranose. We present a comprehensive theoretical framework for its chemical synthesis, a robust protocol for its structural elucidation, and a strategic approach to evaluating its potential as a transformative scaffold in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new frontiers in nucleoside chemistry.

Introduction: The Rationale for Constrained Arabinofuranose Analogues

Arabinofuranose-containing nucleosides are cornerstones in antiviral and anticancer chemotherapy. The unique stereochemistry of the arabinose sugar often confers biological activity distinct from their ribose counterparts. However, the inherent conformational flexibility of the furanose ring can be a liability, leading to off-target effects and reduced binding affinity. By "locking" the sugar into a specific conformation through intramolecular cyclization, we can pre-organize the molecule for optimal interaction with its biological target.

The proposed molecule, O,N-Aminomethanylylidene-β-D-arabinofuranose, introduces a novel bicyclic constraint via an O,N-acetal linkage. This structural motif is hypothesized to mimic the transition state of enzymatic reactions or to enforce a bioactive conformation, making it a compelling target for synthesis and biological evaluation. The exploration of such novel scaffolds is crucial for the development of next-generation therapeutics with improved efficacy and selectivity.[1][2][3]

Proposed Synthetic Pathway

The synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose is envisioned as a multi-step process, leveraging established methodologies in carbohydrate chemistry. The key strategic steps involve the stereoselective synthesis of an aminofuranoside precursor followed by an intramolecular cyclization to form the constrained bicyclic system.

Synthesis of the Key Amino-Arabinofuranoside Intermediate

The synthesis commences with a suitably protected D-arabinose derivative. A plausible starting material would be 1-O-methyl-α-D-arabinofuranoside, which can be prepared from D-arabinose. The synthetic sequence would then proceed as follows:

Protocol 1: Synthesis of the Amino-Arabinofuranoside Precursor

  • Protection of Hydroxyl Groups: The 2', 3', and 5'-hydroxyl groups of 1-O-methyl-α-D-arabinofuranoside will be protected using a standard protecting group strategy, for example, by forming isopropylidene acetals, which are stable under a range of reaction conditions but can be selectively removed later.[4]

  • Introduction of the Amino Group: The protected arabinofuranoside will be converted to an amino-arabinofuranoside. This can be achieved through a variety of methods, such as activation of a hydroxyl group as a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an azide source (e.g., sodium azide) and subsequent reduction to the amine. For the purpose of our target molecule, we will aim to introduce an amino group at a position that facilitates the desired cyclization.

  • Selective Deprotection: Following the introduction of the amino group, selective deprotection will be carried out to liberate the hydroxyl group that will participate in the cyclization reaction. The choice of protecting groups in the initial step is critical to ensure orthogonality and allow for this selective removal.

Intramolecular Cyclization to Form the O,N-Aminomethanylylidene Bridge

The final key step is the formation of the bicyclic O,N-aminomethanylylidene system. This is an intramolecular condensation reaction between the newly introduced amino group and a carbonyl equivalent.

Protocol 2: Intramolecular Cyclization

  • Formation of the Formamide: The amino-arabinofuranoside will be treated with a formylating agent, such as ethyl formate, to yield the corresponding formamide.

  • Cyclization via O,N-Acetal Formation: The formamide derivative will then be subjected to conditions that promote intramolecular cyclization. This can be achieved by activating the formamide carbonyl group, for instance, by using a dehydrating agent or by converting it to a more reactive species. The proximate hydroxyl group will then act as a nucleophile, attacking the activated carbonyl to form the desired O,N-aminomethanylylidene bridge. This type of cyclization is analogous to the formation of acetals and ketals in carbohydrate chemistry.[5][6]

Diagram 1: Proposed Synthetic Workflow

G A D-Arabinose B Protected Arabinofuranoside A->B Protection C Amino-Arabinofuranoside Precursor B->C Amination D Formamide Derivative C->D Formylation E O,N-Aminomethanylylidene- β-D-arabinofuranose D->E Intramolecular Cyclization

A schematic overview of the proposed synthetic route.

Structural Elucidation and Characterization

Confirmation of the successful synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose will require a comprehensive suite of analytical techniques.

Table 1: Analytical Methods for Structural Verification

Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy To determine the proton and carbon framework of the molecule.The appearance of a new signal in the ¹H and ¹³C NMR spectra corresponding to the methanylylidene proton and carbon, respectively. Significant shifts in the signals of the sugar protons and carbons adjacent to the newly formed bicyclic system due to the conformational constraint.
2D NMR (COSY, HSQC, HMBC) To establish the connectivity between protons and carbons.Correlation signals will confirm the O,N-aminomethanylylidene linkage and the overall structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.The measured mass should match the calculated mass of the target molecule, confirming its elemental formula.
X-ray Crystallography To determine the three-dimensional structure with atomic resolution.If suitable crystals can be obtained, this will provide unambiguous proof of the structure and the conformation of the bicyclic system.

Prospective Biological Evaluation

Given that many arabinofuranose derivatives exhibit anticancer and antiviral properties, a primary focus of the biological evaluation will be in these therapeutic areas.[7][8][9]

In Vitro Screening

The newly synthesized compound will be subjected to a battery of in vitro assays to assess its biological activity.

Protocol 3: In Vitro Biological Screening

  • Anticancer Activity: The compound will be screened against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its cytotoxic and cytostatic effects. Dose-response curves will be generated to calculate IC₅₀ values.

  • Antiviral Activity: The compound will be evaluated for its ability to inhibit the replication of a range of viruses, including but not limited to, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).

  • Mechanism of Action Studies: Should significant biological activity be observed, further studies will be initiated to elucidate the mechanism of action. This may involve assays to assess its effect on DNA or RNA synthesis, or its interaction with specific viral or cellular enzymes.

Diagram 2: Biological Evaluation Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies A Synthesized Compound B Anticancer Screening A->B C Antiviral Screening A->C D Active Hit B->D C->D E Mechanism of Action Studies D->E F Lead Compound E->F G Animal Models F->G H Preclinical Development G->H

A stepwise approach for the biological assessment of the novel compound.

Conclusion and Future Directions

The proposed synthesis and evaluation of O,N-Aminomethanylylidene-β-D-arabinofuranose represent a forward-thinking approach to the discovery of novel nucleoside analogues. The successful creation of this conformationally constrained scaffold could provide a valuable new tool for medicinal chemists and drug developers. The insights gained from its biological evaluation will not only determine its therapeutic potential but also contribute to a deeper understanding of the structure-activity relationships of constrained nucleosides. Future work could involve the synthesis of a library of derivatives by modifying the substituents on the arabinose ring or by incorporating various nucleobases to explore the chemical space around this novel scaffold.

References

  • Title: Novel conformationally constrained 2′-C-methylribonucleosides: synthesis and incorporation into oligonucleotides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Novel Conformationally Constrained 2'- C -Methylribonucleosides: Synthesis and Incorporation into Oligonucleotides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Novel conformationally constrained 2'-C-methylribonucleosides: synthesis and incorporation into oligonucleotides Source: Aalborg University's Research Portal URL: [Link]

  • Title: (PDF) Synthesis of Conformationally Constrained Nucleoside Analogues Source: ResearchGate URL: [Link]

  • Title: Chemistry of Abiotic Nucleotide Synthesis Source: ACS Publications URL: [Link]

  • Title: Ch25: Acetals and Ketals in sugars Source: University of Calgary URL: [Link]

  • Title: 14.3: Acetal Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: 10.3: Acetals and Ketals Source: Chemistry LibreTexts URL: [Link]

  • Title: Carbohydrate acetalisation Source: Wikipedia URL: [Link]

  • Title: Hydrates, Hemiacetals, and Acetals Source: Master Organic Chemistry URL: [Link]

  • Title: A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives Source: PubMed URL: [Link]

  • Title: Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosi Source: White Rose Research Online URL: [Link]

  • Title: Novel Antitumor L-arabinose Derivative of Indolocarbazole With High Affinity to DNA Source: N/A URL: [Link]

  • Title: Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers Source: PubMed URL: [Link]

  • Title: L-Arabinofuranose | C5H10O5 Source: PubChem - NIH URL: [Link]

  • Title: alpha-D-Arabinofuranose | C5H10O5 Source: PubChem - NIH URL: [Link]

  • Title: Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis Source: PubMed URL: [Link]

  • Title: Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues Source: PubMed URL: [Link]

  • Title: Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers Source: ResearchGate URL: [Link]

  • Title: Identification and characterization of endo-α-, exo-α-, and exo-β-d-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria Source: PubMed Central URL: [Link]

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An In-Depth Technical Guide to O,N-Aminomethanylylidene-β-D-arabinofuranose: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,N-Aminomethanylylidene-β-D-arabinofuranose, a bicyclic aminooxazoline derivative of D-arabinose, serves as a pivotal intermediate in the synthesis of a diverse array of nucleoside analogues. Its unique constrained furanose ring system and the reactive aminooxazoline moiety make it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and characterization of this compound. Furthermore, it delves into its significant role as a precursor in the generation of derivatives with potential cytostatic and antiviral activities, offering insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of a Constrained Arabinofuranose Scaffold

Arabinofuranosyl nucleosides, structural isomers of the naturally occurring ribofuranosyl nucleosides, have long been a cornerstone in the development of antiviral and anticancer drugs. The altered stereochemistry at the 2'-position of the sugar moiety often imparts unique biological activities and metabolic stability. O,N-Aminomethanylylidene-β-D-arabinofuranose, also known by its systematic name 2-Amino-β-D-arabinofurano[1',2':4,5]oxazoline, represents a conformationally restricted analogue of β-D-arabinofuranose. This structural constraint, imposed by the fused oxazoline ring, provides a rigid scaffold that can be exploited to design nucleoside analogues with specific conformational preferences, potentially leading to enhanced binding to target enzymes or receptors.

This guide will explore the chemical intricacies of this compound, from its synthesis to its application as a versatile starting material. By understanding the underlying principles of its preparation and reactivity, researchers can better leverage its potential in the design of next-generation therapeutics.

Synthesis and Mechanism

The preparation of O,N-Aminomethanylylidene-β-D-arabinofuranose is a critical first step for its utilization in further synthetic endeavors. The synthesis has been referenced in several publications, indicating established methodologies in the field of carbohydrate and nucleoside chemistry.[1]

A plausible synthetic approach, based on established prebiotic synthesis pathways for related aminooxazolines, involves the reaction of D-arabinose with a source of cyanamide. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the fused aminooxazoline ring system.

synthesis_pathway Arabinose D-Arabinose Intermediate Intermediate Arabinose->Intermediate + Cyanamide Cyanamide Source Cyanamide->Intermediate Final_Product O,N-Aminomethanylylidene- β-D-arabinofuranose Intermediate->Final_Product Cyclization

Figure 1. A generalized synthetic pathway for O,N-Aminomethanylylidene-β-D-arabinofuranose.

The mechanism of this transformation is of significant interest, particularly in the context of prebiotic chemistry where such molecules are considered potential precursors to ribonucleotides.[2] The formation of the aminooxazoline from pentose sugars like arabinose is a key step in overcoming the challenge of forming the N-glycosidic bond in nucleoside synthesis under prebiotic conditions.[3]

Experimental Protocol: A Representative Synthesis

While specific, detailed protocols are often proprietary or scattered across various publications, a general procedure can be outlined based on the synthesis of related aminooxazoline derivatives. The following is a representative, conceptual protocol:

  • Protection of D-Arabinose: To prevent unwanted side reactions, the hydroxyl groups of D-arabinose are typically protected. This can be achieved using standard protecting groups for carbohydrates, such as silyl ethers.

  • Activation and Cyclization: The protected arabinose is then reacted with a cyanamide source. This step may be facilitated by a coupling agent or by converting one of the hydroxyl groups into a good leaving group to promote intramolecular cyclization.

  • Deprotection: Following the formation of the protected O,N-aminomethanylylidene-β-D-arabinofuranose, the protecting groups are removed under appropriate conditions to yield the final product.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Properties and Characterization

O,N-Aminomethanylylidene-β-D-arabinofuranose is a stable, crystalline solid. Its chemical properties are dictated by the fused ring system and the presence of the amino and hydroxyl functional groups.

PropertyValueSource
Chemical Formula C₆H₁₀N₂O₄[4]
Molecular Weight 174.16 g/mol [4]
CAS Number 27963-98-0[4]
Appearance White to off-white solidGeneral Observation
Spectroscopic Characterization

The structural elucidation of O,N-Aminomethanylylidene-β-D-arabinofuranose relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the furanose ring and the hydroxymethyl group. The coupling constants between these protons are crucial for determining the conformation of the furanose ring.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule, confirming the presence of the furanose and oxazoline rings.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of the compound.

Applications in Drug Development

The primary value of O,N-Aminomethanylylidene-β-D-arabinofuranose in drug development lies in its role as a versatile synthetic intermediate for the preparation of novel nucleoside analogues. The amino group on the oxazoline ring provides a handle for further chemical modifications, allowing for the introduction of various heterocyclic bases.

applications_workflow Start O,N-Aminomethanylylidene- β-D-arabinofuranose Step1 Reaction with Electrophiles Start->Step1 Step2 Heterocycle Formation Step1->Step2 Product Novel Arabinofuranosyl Nucleoside Analogues Step2->Product BioActivity Biological Evaluation (e.g., Cytostatic, Antiviral) Product->BioActivity

Figure 2. Workflow for the utilization of O,N-Aminomethanylylidene-β-D-arabinofuranose in the synthesis of bioactive nucleoside analogues.

Synthesis of Cytostatic Agents

Research has demonstrated that derivatives of O,N-Aminomethanylylidene-β-D-arabinofuranose can be elaborated into fused pyrimidinone structures.[1][9] These novel nucleoside analogues have been evaluated for their cytostatic activity against various cancer cell lines, including murine leukemia (L1210) and human T-lymphocytes (Molt 4/C8 and CEM).[1][9] The rationale behind this approach is that the unique, constrained conformation of the arabinofuranose moiety may lead to selective inhibition of enzymes involved in cancer cell proliferation, such as DNA polymerases or kinases. The acute cytotoxicity of some arabinofuranosyl nucleoside analogs has been shown to be independent of mitochondrial DNA.[10]

Development of Antiviral Agents

Arabinofuranosyl nucleosides are well-established as antiviral agents. For instance, Vidarabine (ara-A) has been used clinically for the treatment of herpes simplex virus infections. The structural modifications enabled by the O,N-aminomethanylylidene intermediate could lead to the discovery of new antiviral compounds with improved efficacy, selectivity, or pharmacokinetic properties. The biological activities of various arabinofuranosyl nucleoside analogues against different viruses have been reported.[11][12][13][14]

Future Perspectives

The unique structural features of O,N-Aminomethanylylidene-β-D-arabinofuranose make it a compelling platform for further exploration in medicinal chemistry. Future research directions could include:

  • Combinatorial Chemistry: The reactive amino group could be utilized in combinatorial library synthesis to rapidly generate a wide range of derivatives for high-throughput screening.

  • Novel Heterocyclic Bases: Exploration of a broader range of heterocyclic bases to be attached to the arabinofuranose scaffold could lead to compounds with novel mechanisms of action.

  • Conformational Studies: Detailed conformational analysis of the nucleoside analogues derived from this intermediate could provide valuable insights into structure-activity relationships and aid in the rational design of more potent compounds.

  • Prodrug Strategies: The hydroxyl groups of the arabinose moiety can be modified to create prodrugs with enhanced oral bioavailability or targeted delivery.[11]

Conclusion

O,N-Aminomethanylylidene-β-D-arabinofuranose is a key synthetic intermediate with significant potential in the field of drug discovery. Its rigid, bicyclic structure provides a unique scaffold for the design of novel nucleoside analogues. A thorough understanding of its synthesis, chemical properties, and reactivity is essential for medicinal chemists and researchers aiming to develop new therapeutic agents with improved efficacy and selectivity. The exploration of derivatives of this compound has already shown promise in the development of cytostatic agents, and the broader field of arabinofuranosyl nucleosides continues to be a rich source of antiviral and anticancer drug candidates.

References

[2] Xu, J., et al. (2017). A prebiotically plausible synthesis of pyrimidine β-ribonucleosides and their phosphate derivatives involving photoanomerization. Nature Chemistry, 9(4), 303-309. [Link] [10] Curbo, S., et al. (2009). Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA. Experimental Cell Research, 315(15), 2595-2604. [Link] [11] Allen, L. B., et al. (1987). Cytostatic and Antiherpesvirus Type 1 and 2 Activities of 1-beta-D-arabinofuranosylthymine (Ara T) Prodrugs. Chemotherapy, 33(4), 272-277. [Link] [15] He, L., et al. (2023). Potentially Prebiotic Synthesis of a 3′-Amino-3′-deoxyribonucleoside. Journal of the American Chemical Society. [Link] [16] Canlas, C. G., et al. (2017). Prebiotic synthesis of aminooxazoline-5′-phosphates in water by oxidative phosphorylation. Chemical Communications, 53(30), 4227-4230. [Link] [17] Islam, S., et al. (2017). Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. UCL Discovery. [Link] [3] Wikipedia. (2023). Ribose aminooxazoline. [Link] [1] Van der Veken, P., et al. (2010). Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo- and arabino-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(2), 831-839. [Link] [18] Pál, A., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 27(23), 8274. [Link] [12] Pál, A., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. National Center for Biotechnology Information. [Link] [19] Miura, S., et al. (1998). Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine. Cancer Letters, 129(1), 103-110. [Link] [9] Van der Veken, P., et al. (2010). Synthesis and in vitro cytostatic activity of new beta-D-arabino furan[1',2':4,5]oxazolo- and arabino-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(2), 831-839. [Link] [20] Lin, T. S., et al. (1978). Novel arabinofuranosyl derivatives of cytosine resistant to enzymatic deamination and possessing potent antitumor activity. Journal of Medicinal Chemistry, 21(7), 597-598. [Link] [13] Bennett, L. L., et al. (1981). Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. Biochemical Pharmacology, 30(16), 2325-2332. [Link] [14] Montgomery, J. A., et al. (1989). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry, 32(7), 1538-1542. [Link] [21] PubChem. 2-amino-beta-d-arabinofurano[1',2':4,5]oxazoline. PubChem. [Link] [5] Nigou, J., et al. (1999). Lipoarabinomannans: characterization of the multiacylated forms of the phosphatidyl-myo-inositol anchor by NMR spectroscopy. The Journal of Biological Chemistry, 274(5), 2773-2782. [Link] [4] PubChem. 2-Amino-beta-D-arabinofurano[1',2':4,5]oxazoline. PubChem. [Link] [6] Hoffmann, R. A., et al. (1991). Characterisation by 1H-n.m.r. spectroscopy of oligosaccharides, derived from arabinoxylans of white endosperm of wheat, that contain the elements----4)[alpha-L-Araf-(1----3)]-beta-D-Xylp-(1---- or----4)[alpha- L-Araf-(1----2)][alpha-L-Araf-(1----3)]-beta-D-Xylp-(1----. Carbohydrate Research, 221, 63-81. [Link] [22] Wang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. [Link] [23] Roder, C., & Thomson, M. J. (2015). The biological activity of auranofin: implications for novel treatment of diseases. Inflammopharmacology, 23(2-3), 53-60. [Link] [24] Tsyrenova, A. A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(19), 6614. [Link] [7] Lee, J. E., et al. (2005). Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR: structural changes in the arabinan due to ethambutol treatment and gene mutation are observed. Glycobiology, 15(2), 139-151. [Link] [8] Gilleron, M., et al. (1999). Lipoarabinomannans: characterization of the multiacylated forms of the phosphatidyl-myo-inositol anchor by NMR spectroscopy. The Journal of Biological Chemistry, 274(5), 2773-2782. [Link] [25] Al-Akl, B. A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(18), 6586. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O,N-Aminomethanylylidene-β-D-arabinofuranose is a constrained bicyclic arabinofuranose derivative with significant potential in medicinal chemistry, particularly in the development of nucleoside analogues and other therapeutics. The rigidified sugar conformation imparted by the aminomethanylylidene bridge can profoundly influence biological activity by pre-organizing the molecule for target binding. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this novel compound. We delve into the core principles and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is structured to not only present protocols but to instill a deep understanding of the causal relationships between molecular structure and spectroscopic output, thereby empowering researchers to confidently validate the synthesis and purity of this and related compounds.

Introduction: The Rationale for Constrained Arabinofuranose Analogues

Arabinofuranose is a key component of numerous biologically active molecules.[1] In drug development, modifying the sugar moiety is a common strategy to enhance metabolic stability, improve binding affinity, or alter the pharmacological profile of a parent compound. The introduction of an O,N-aminomethanylylidene bridge across the C2 and C3 positions of a β-D-arabinofuranose ring system induces a significant conformational rigidity. This constraint is hypothesized to reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

The unambiguous confirmation of the successful synthesis of this bicyclic structure is paramount. The following sections provide a detailed roadmap for the spectroscopic analyses required to definitively characterize O,N-Aminomethanylylidene-β-D-arabinofuranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution.[1] For a novel compound like O,N-Aminomethanylylidene-β-D-arabinofuranose, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the covalent connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standardized approach to sample preparation and data acquisition is crucial for reproducibility.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the lyophilized O,N-Aminomethanylylidene-β-D-arabinofuranose sample.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not obscure the hydroxyl proton signals.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • These experiments are essential for unambiguous signal assignment and are to be performed using standard manufacturer-provided pulse programs.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Lyophilized Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Transfer->H1_NMR C13_NMR ¹³C NMR Transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Transfer->TwoD_NMR Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Hypothetical ¹H NMR Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The formation of the bicyclic system will significantly alter the chemical shifts and coupling constants compared to a standard arabinofuranose.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm) (Hypothetical)MultiplicityCoupling Constant (J, Hz) (Hypothetical)Rationale for Assignment
H-15.95d3.5Anomeric proton, deshielded by the furanose oxygen and the bicyclic system.
H-24.85d3.5Coupled to H-1. Its chemical shift is influenced by the adjacent nitrogen and oxygen.
H-34.95d6.0Coupled to H-4. Shifted downfield due to the bicyclic ring strain and proximity to nitrogen.
H-44.30dd6.0, 4.5Coupled to H-3 and H-5a/H-5b.
H-5a, H-5b3.75, 3.60m-Diastereotopic protons of the hydroxymethyl group.
5-OH5.10t5.5Exchangeable proton of the primary alcohol, coupled to H-5a/H-5b.
N-CH=N8.20s-Proton of the aminomethanylylidene bridge, expected to be significantly deshielded.
Hypothetical ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm) (Hypothetical)Rationale for Assignment
C-1105.0Anomeric carbon, characteristic chemical shift.
C-285.0Shifted downfield due to attachment to both oxygen and nitrogen.
C-382.0Also significantly affected by the bicyclic system.
C-488.0Standard chemical shift for a furanose C-4.
C-561.5Primary alcohol carbon.
N-CH=N155.0Carbon of the methanylylidene group, expected in the imine/amidine region.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and for confirming its elemental composition through high-resolution analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like sugar derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10-50 µM) in a suitable solvent such as methanol or acetonitrile/water.

    • An acid modifier (e.g., 0.1% formic acid) may be added to promote protonation.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • High-Resolution MS (HRMS): For accurate mass measurement, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to confirm the elemental formula.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Start_MS Purified Compound Dilute Prepare Dilute Solution (e.g., in Methanol) Start_MS->Dilute ESI Electrospray Ionization (Positive Mode) Dilute->ESI Analyzer Mass Analyzer (TOF or Orbitrap) ESI->Analyzer Detect Detect [M+H]⁺ Ion Analyzer->Detect HRMS High-Resolution Analysis Detect->HRMS Confirm Confirm Molecular Formula HRMS->Confirm

Sources

An In-depth Technical Guide to O,N-Aminomethanylylidene-beta-D-arabinofuranose: Synthesis, Properties, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold in Nucleoside Analogue Chemistry

O,N-Aminomethanylylidene-beta-D-arabinofuranose, systematically known as (3aR,5R,6R,6aS)-2-Amino-3a,5,6,6a-tetrahydro-6-hydroxy-furo[2,3-d]oxazole-5-methanol, is a synthetic bicyclic nucleoside analogue.[1] This compound belongs to a broader class of arabinofuranosyl nucleosides, which are pivotal in the development of therapeutic agents, particularly in oncology and virology.[2] Unlike naturally occurring nucleosides, which predominantly feature a ribose or deoxyribose sugar moiety, arabinofuranosyl analogues contain arabinose as the carbohydrate core. This stereochemical difference at the 2'-position of the sugar ring profoundly influences their biological activity, often rendering them resistant to metabolic deactivation and enabling them to function as potent inhibitors of DNA and RNA synthesis.[3][4]

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic pathway, and an exploration of its biological activity. The unique fused oxazoline ring structure presents a constrained conformation that is of significant interest for probing enzyme active sites and for serving as a versatile synthon for further chemical modifications in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₄[5]
Molecular Weight 174.15 g/mol [1][5]
CAS Number 27963-98-0[1]
Appearance White crystalline solid (predicted)
XLogP3-AA (Predicted) -1.6[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 1[1]
Exact Mass 174.06405680 Da[1]

Chemical Structure and Stereochemistry

The structure of this compound is characterized by a D-arabinofuranose core fused with an amino-oxazoline ring. This fusion creates a rigid bicyclic system, which has significant implications for its interaction with biological targets. The stereochemistry, inherited from the D-arabinose starting material, is crucial for its biological activity.

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound has been reported and serves as a key starting material for more complex nucleoside analogues.[6] The general approach involves the cyclization of a suitably protected arabinofuranosyl precursor.

Synthetic Workflow

Synthesis_Workflow Start D-(-)-Arabinose Step1 Protection of Hydroxyl Groups Start->Step1 Intermediate1 Protected Arabinose Derivative Step1->Intermediate1 Step2 Introduction of Amino and Oxazoline Precursors Intermediate1->Step2 Intermediate2 Acyclic Precursor Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product O,N-Aminomethanylylidene- beta-D-arabinofuranose Step3->Product Deprotection Optional Deprotection Product->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Adapted from literature[6])

A detailed experimental protocol for the synthesis of this compound and its derivatives can be found in the work by Gelin et al. (2010). The unprotected 2-amino-β-d-arabinofuran[1′,2′:4,5]-2-oxazoline (the title compound) is cited as being prepared according to previously described procedures.[6] These procedures typically involve the reaction of D-arabinose with reagents that facilitate the formation of the fused amino-oxazoline ring system. The resulting compound serves as a versatile starting material for further derivatization.

For instance, the synthesis of derivatives involves reacting this compound with various electrophiles. A representative example from the literature for the synthesis of a derivative is the reaction with diketene acetone adduct:

  • Reaction Setup: A solution of this compound (referred to as compound 3 in the source, 13 mmol) in acetone (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: The solution is heated to 50 °C, and diketene acetone adduct (0.06 mol) is added.

  • Reaction Monitoring: The reaction mixture is stirred at 50 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the solution is concentrated under reduced pressure. The resulting residue is then purified by silica gel chromatography to yield the desired annulated product.[6]

Biological Activity and Applications in Drug Development

Arabinofuranosyl nucleoside analogues have a rich history in medicinal chemistry, with several approved drugs for the treatment of cancer and viral infections.[2] These compounds often act as antimetabolites, interfering with nucleic acid synthesis and repair pathways.[3]

Cytostatic Activity

This compound itself has been used as a precursor for a series of novel nucleoside derivatives that were evaluated for their cytostatic (cell growth inhibiting) activity.[6] While the parent compound's activity is not extensively detailed, its derivatives have shown interesting results.

In a study by Gelin et al., silylated derivatives of this compound were used to synthesize tricyclic fused pyrimidinones. One such derivative, compound 10 in the study, demonstrated significant antitumor activity against:

  • Murine leukemia L1210 cells (IC₅₀ = 6 µM)

  • Human T-lymphocyte Molt 4/C8 cells (IC₅₀ = 7.9 µM)

  • Human T-lymphocyte CEM/0 cell lines (IC₅₀ = 7.5 µM)[6]

This suggests that the rigid, fused ring system of this compound provides a valuable scaffold for the design of potent cytotoxic agents.

Antiviral Activity

The same study that investigated the cytostatic activity of derivatives of this compound also screened them for antiviral activity. The results indicated that none of the synthesized compounds exhibited significant antiviral inhibitory activities.[6] This finding is in contrast to many other arabinofuranosyl nucleosides, such as Vidarabine (Ara-A), which have known antiviral properties.[2] This highlights the chemical nuance in nucleoside analogue design, where small structural modifications can lead to vastly different biological activity profiles.

Mechanism of Action (Hypothesized)

The precise mechanism of action for derivatives of this compound has not been fully elucidated. However, based on the well-established mechanisms of other arabinofuranosyl nucleoside analogues like Cytarabine (Ara-C), a plausible pathway can be hypothesized.

Mechanism_of_Action Compound Arabinofuranosyl Analogue Transport Cellular Uptake (Nucleoside Transporters) Compound->Transport Phosphorylation Phosphorylation by Cellular Kinases (e.g., dCK) Transport->Phosphorylation ActiveForm Analogue Triphosphate Phosphorylation->ActiveForm Inhibition Inhibition of DNA Polymerases ActiveForm->Inhibition Incorporation Incorporation into DNA ActiveForm->Incorporation Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis ChainTermination Chain Termination Incorporation->ChainTermination ChainTermination->Apoptosis

Caption: Hypothesized mechanism of action for arabinofuranosyl nucleoside analogues.

It is likely that these compounds are taken up by cells and intracellularly phosphorylated by kinases, such as deoxycytidine kinase (dCK), to their active triphosphate form.[3] This active metabolite can then compete with natural deoxynucleoside triphosphates for incorporation into DNA by DNA polymerases. The presence of the arabinose sugar with its 2'-hydroxyl in the 'up' position can hinder further DNA chain elongation, leading to replication arrest and ultimately, apoptosis.[4]

Conclusion and Future Perspectives

This compound is a synthetically accessible and chemically versatile scaffold. While the compound itself and its immediate derivatives have not shown significant antiviral activity, they have demonstrated promise as precursors for potent cytostatic agents. The rigid, bicyclic structure offers a unique conformational constraint that can be exploited in the design of specific enzyme inhibitors.

Future research in this area could focus on:

  • Expanding the chemical diversity of derivatives to probe structure-activity relationships more thoroughly.

  • Elucidating the precise mechanism of action of the most active cytotoxic compounds.

  • Investigating potential synergistic effects with other established anticancer agents.

For researchers in medicinal chemistry and drug development, this compound represents a valuable building block for the creation of novel nucleoside analogues with potentially improved therapeutic indices.

References

  • PubChem. (n.d.). 2-Amino-beta-D-arabinofurano[1',2':4,5]oxazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Gelin, M., et al. (2010). Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo- and arabino-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(2), 831-9. Retrieved from [Link]

  • Radosevic, N., et al. (2012). Stratification of Nucleoside Analog Chemotherapy Using 1-(2′-Deoxy-2′-18F-Fluoro-β-D-Arabinofuranosyl)Cytosine and 1-(2′-Deoxy-2′-18F-Fluoro-β-L-Arabinofuranosyl)-5-Methyl-Cytosine. Journal of Nuclear Medicine, 53(3), 459-467. Retrieved from [Link]

  • Péteri, Z., et al. (2022). Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. Molecules, 27(23), 8251. Retrieved from [Link]

  • Matsuda, A., et al. (1991). 2'-C-cyano-2'-deoxy-1-beta-D-arabinofuranosylcytosine and its derivatives. A new class of nucleoside with a broad antitumor spectrum. Journal of Medicinal Chemistry, 34(2), 812-9. Retrieved from [Link]

  • Radosevic, N., et al. (2012). Stratification of nucleoside analog chemotherapy using 1-(2'-deoxy-2'-18F-fluoro-β-D-arabinofuranosyl)cytosine and 1-(2'-deoxy-2'-18F-fluoro-β-L-arabinofuranosyl)-5-methylcytosine. The Journal of Nuclear Medicine, 53(3), 459-67. Retrieved from [Link]

  • Li, S., et al. (2023). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences, 24(22), 16329. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-beta-d-arabinofurano[1',2':4,5]oxazoline. Retrieved from [Link]

  • Li, Z. R., et al. (1987). Arabinofuranosyl-5-azacytosine: antitumor and cytotoxic properties. Cancer Research, 47(14), 3690-5. Retrieved from [Link]

  • Gelin, M., et al. (2010). Synthesis and in vitro cytostatic activity of new beta-D-arabino furan[1',2':4,5]oxazolo- and arabino-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(2), 831-9. Retrieved from [Link]

  • Chen, C. Y., & Lu, C. S. (2021). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 26(24), 7689. Retrieved from [Link]

  • Lesma, G., et al. (2019). A Non-coded β2,2-Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding Through an Intramolecular H-Bond Involving the Side Chain. Molecules, 24(23), 4257. Retrieved from [Link]

  • Kufe, D. W., & Major, P. P. (1982). Studies on the mechanism of action of cytosine arabinoside. Medical and Pediatric Oncology, 10 Suppl 1, 49-67. Retrieved from [Link]

Sources

O,N-Aminomethanylylidene-β-D-arabinofuranose: A Structural Novelty with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Senior Application Scientist's Perspective on a New Frontier in Nucleoside Analogue Chemistry

This guide delves into the prospective biological activities of O,N-Aminomethanylylidene-β-D-arabinofuranose, a novel molecular entity. In the absence of direct empirical data for this specific compound, this document serves as a predictive framework, grounded in the extensive and well-documented pharmacology of arabinofuranosyl nucleoside analogues. We will explore the structural rationale, hypothesize mechanisms of action, and propose a comprehensive research program to elucidate its therapeutic potential.

Introduction: The Legacy of Arabinofuranosyl Nucleosides

Nucleoside analogues are a cornerstone of modern chemotherapy, with applications spanning antiviral and anticancer treatments.[1][2][3] Within this class, molecules incorporating an arabinose sugar moiety instead of ribose or deoxyribose have demonstrated significant therapeutic success. The key distinction lies in the stereochemistry at the 2'-position of the sugar. In arabinose, the 2'-hydroxyl group is in the "up" or β-configuration, creating steric hindrance that profoundly impacts nucleic acid metabolism.

This structural perturbation is the foundation of their biological activity. Arabinofuranosyl nucleosides, once intracellularly phosphorylated to their active triphosphate forms, can act as competitive inhibitors of DNA polymerases or be incorporated into nascent DNA strands, leading to chain termination.[1][4][5] Prominent examples include Cytarabine (ara-C) for leukemia and Vidarabine (ara-A) for viral infections.[6][7]

The subject of this guide, O,N-Aminomethanylylidene-β-D-arabinofuranose, presents a significant departure from traditional nucleoside analogues. It replaces the canonical nucleobase with a constrained, bicyclic O,N-aminomethanylylidene group. This unique structural feature invites a thorough investigation into its potential as a next-generation therapeutic agent.

Structural Analysis and Rationale

The molecule can be conceptualized as two key components:

  • The β-D-arabinofuranose Core: This sugar moiety is the "warhead" of many successful nucleoside analogues. Its intrinsic ability to disrupt DNA synthesis is well-established.[4][5] We hypothesize that this core will guide the molecule to interact with enzymes involved in nucleotide metabolism.

  • The O,N-Aminomethanylylidene Group: This is the novel component. This constrained, cyclic imino-ether-like structure is predicted to confer unique properties:

    • Metabolic Stability: Traditional nucleoside analogues are often susceptible to degradation by enzymes like cytidine deaminase or adenosine deaminase. The O,N-aminomethanylylidene moiety is unlikely to be a substrate for these enzymes, potentially leading to improved pharmacokinetic profiles and reduced resistance.[8]

    • Altered Hydrogen Bonding: The arrangement of oxygen and nitrogen atoms in this group will present a unique hydrogen bonding signature to target enzymes, potentially leading to novel binding modes and inhibition profiles compared to traditional purine or pyrimidine bases.

    • Rotational Constraint: The bicyclic nature of the linkage to the arabinose sugar restricts conformational flexibility, which can be entropically favorable for binding to a specific protein target.

Hypothesized Biological Activity I: Anticancer Potential

The primary hypothesis is that O,N-Aminomethanylylidene-β-D-arabinofuranose will exhibit anticancer activity by disrupting DNA replication in rapidly dividing cancer cells.

Proposed Mechanism of Action: DNA Polymerase Inhibition and Chain Termination

Similar to other arabinofuranosyl nucleosides, the molecule is expected to be a prodrug that requires intracellular activation via phosphorylation.[1][8]

  • Cellular Uptake: The molecule would likely enter the cell via nucleoside transporters.

  • Phosphorylation Cascade: Intracellular kinases, such as deoxycytidine kinase (dCK), are anticipated to phosphorylate the 5'-hydroxyl group, initiating a cascade to the active triphosphate form.[8][9]

  • Inhibition of DNA Synthesis: The resulting triphosphate analogue will act as a substrate for DNA polymerases. We propose two potential outcomes:

    • Competitive Inhibition: The analogue may compete with natural dNTPs for the active site of DNA polymerases (α, β, γ), thereby slowing down DNA replication.[4][5]

    • DNA Chain Termination: Upon incorporation into a growing DNA strand, the unique structure of the arabinose sugar is expected to disrupt the subsequent addition of the next nucleotide, effectively terminating chain elongation.[1][4]

The following diagram illustrates this proposed metabolic activation and mechanism of action.

G cluster_cell Cancer Cell cluster_nucleus Nucleus Molecule O,N-Aminomethanylylidene- β-D-arabinofuranose MonoP Monophosphate (Analogue-MP) Molecule->MonoP ATP DiP Diphosphate (Analogue-DP) MonoP->DiP ATP Kinase1 Deoxycytidine Kinase (dCK) or other kinases MonoP->Kinase1 TriP Triphosphate (Analogue-TP) DiP->TriP ATP Kinase2 Nucleotide Kinases DiP->Kinase2 DNAPol DNA Polymerase TriP->DNAPol DNA DNA Strand DNAPol->DNA Incorporation Termination Chain Termination & Replication Stress DNA->Termination Transport Nucleoside Transporter Transport->Molecule

Caption: Proposed metabolic activation pathway for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cell Line Selection: A panel of human cancer cell lines should be used, including leukemia (e.g., L1210, K562), lung cancer (e.g., A549), and breast cancer (e.g., MCF-7).[10][11][12] A non-cancerous cell line (e.g., human keratinocytes, HaCaT) should be included to assess selectivity.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of O,N-Aminomethanylylidene-β-D-arabinofuranose in DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Cytarabine).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Assay (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Parameter Description
Cell Lines L1210, K562, A549, MCF-7, HaCaT
Compound Conc. 0.01, 0.1, 1, 10, 100 µM
Incubation Time 72 hours
Assay MTT Cell Viability Assay
Endpoint IC₅₀ Value

Hypothesized Biological Activity II: Antiviral Potential

Arabinofuranosyl nucleosides have a proven track record against DNA viruses, particularly Herpesviridae.[14][15][16] We hypothesize that O,N-Aminomethanylylidene-β-D-arabinofuranose will be effective against viruses that encode their own kinases and DNA polymerases.

Proposed Mechanism of Action: Viral DNA Polymerase Inhibition

The mechanism is analogous to the anticancer activity but relies on virally encoded enzymes for activation and targeting.

  • Selective Activation: In virus-infected cells, a virally encoded thymidine kinase (TK) or a similar nucleoside kinase often exhibits broader substrate specificity than its human counterpart. This viral kinase would phosphorylate the compound, preferentially activating it in infected cells.

  • Inhibition of Viral DNA Polymerase: The resulting triphosphate analogue would act as a potent and selective inhibitor of the viral DNA polymerase, which is distinct from human DNA polymerases.[17] This leads to the termination of viral genome replication with minimal impact on the host cell.

The diagram below outlines the proposed workflow for evaluating antiviral activity.

G A Select Host Cells (e.g., Vero cells) B Infect cells with virus (e.g., HSV-1) A->B G Simultaneously, assess cytotoxicity in uninfected cells to determine CC₅₀ A->G C Treat with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Assess Viral Cytopathic Effect (CPE) or perform Plaque Reduction Assay D->E F Determine EC₅₀ (Effective Concentration) E->F H Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ F->H G->H

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Methodological & Application

Application Note & Protocol: A Proposed Synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of carbohydrate chemistry, medicinal chemistry, and glycobiology.

Abstract: O,N-Aminomethanylylidene-β-D-arabinofuranose, structurally analogous to a 1,2-cyclic oxazoline derivative of arabinofuranose, represents a valuable synthetic target for the development of novel glycosyl donors, enzyme inhibitors, and carbohydrate-based therapeutics. Due to the absence of a directly published synthesis protocol for this specific compound, this guide presents a robust, scientifically-grounded synthetic strategy. The proposed pathway proceeds through the key intermediate, 2-acetamido-2-deoxy-D-arabinose, followed by an efficient intramolecular cyclization. This document provides a detailed, step-by-step methodology, explains the chemical rationale behind the chosen procedures, and outlines the necessary characterization techniques to validate the synthesis.

Introduction and Strategic Rationale

Carbohydrate oxazolines are highly versatile intermediates in glycosylation chemistry.[1] The constrained, activated nature of the oxazoline ring fused to the anomeric and C2 positions makes them effective glycosyl donors for the stereoselective formation of β-glycosidic linkages, a common challenge in oligosaccharide synthesis. Furthermore, the structural mimicry of the transition state of glycosidase enzymes makes such compounds compelling candidates for inhibitor design.

The target molecule, O,N-Aminomethanylylidene-β-D-arabinofuranose, is systematically named as a derivative of D-arabinofuranose featuring a fused heterocyclic ring. The most stable and synthetically accessible structure corresponding to this nomenclature is an arabinofuranosyl-[1,2-d]-oxazoline.

This protocol outlines a proposed two-part synthesis:

  • Part A: Synthesis of the pivotal precursor, 2-amino-2-deoxy-D-arabinose, and its subsequent N-acetylation.

  • Part B: Intramolecular cyclization of the N-acetylated precursor to yield the target oxazoline derivative.

This strategy is predicated on well-established transformations in carbohydrate chemistry, ensuring a high probability of success.[1][2][3]

Proposed Synthetic Workflow

The overall synthetic strategy is a multi-step process beginning from commercially available D-arabinose. The key transformations involve the introduction of a nitrogen-containing functional group at the C-2 position, followed by N-acetylation and subsequent intramolecular cyclization to form the target oxazoline ring system.

G Arabinose D-Arabinose ProtectedArabinose Protected Arabinose (e.g., Isopropylidene) Arabinose->ProtectedArabinose Protection ActivatedIntermediate C2-Activated Intermediate (e.g., Triflate) ProtectedArabinose->ActivatedIntermediate Activation (e.g., Tf₂O) AzidoSugar 2-Azido-2-deoxy Derivative ActivatedIntermediate->AzidoSugar SN2 Displacement (NaN₃) AminoSugar 2-Amino-2-deoxy-D-arabinose AzidoSugar->AminoSugar Reduction (e.g., H₂/Pd-C) AcetamidoSugar 2-Acetamido-2-deoxy-D-arabinose (Key Intermediate) AminoSugar->AcetamidoSugar N-Acetylation (Ac₂O) Target O,N-Aminomethanylylidene- β-D-arabinofuranose AcetamidoSugar->Target Intramolecular Cyclization

Sources

Application Notes and Protocols for the Synthesis and Characterization of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

O,N-Aminomethanylylidene-β-D-arabinofuranose is a constrained bicyclic sugar derivative that holds significant potential as a versatile intermediate in the synthesis of novel nucleoside analogues. The locked conformation of the arabinofuranose ring, enforced by the fused oxazoline ring, can impart unique stereochemical control in glycosylation reactions and may confer interesting biological properties to the resulting nucleosides. This guide provides a comprehensive overview of the experimental procedures for the synthesis, purification, and characterization of this key synthetic building block. The protocols detailed herein are synthesized from established methodologies in carbohydrate and heterocyclic chemistry, offering a robust starting point for researchers in the field.

Scientific Rationale and Approach

The synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose presents a unique challenge due to the inherent reactivity of carbohydrates and the need for stereoselective control. The strategy outlined in these notes is predicated on a multi-step sequence commencing from commercially available D-arabinose. The core of this approach involves the introduction of a nitrogen-containing functional group at the C-2 position, followed by an intramolecular cyclization to form the characteristic oxazoline ring. This method is designed to be both efficient and scalable, providing a reliable source of the title compound for further derivatization and biological screening.

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route from D-arabinose to O,N-Aminomethanylylidene-β-D-arabinofuranose. This pathway is designed to proceed through key intermediates, allowing for purification and characterization at each stage to ensure the integrity of the final product.

Synthesis_Pathway Arabinose D-Arabinose Protected_Arabinose Protected D-Arabinofuranose Arabinose->Protected_Arabinose Protection Amino_Arabinofuranose 2-Amino-2-deoxy-D-arabinofuranose derivative Protected_Arabinose->Amino_Arabinofuranose Introduction of Amino Group Final_Product O,N-Aminomethanylylidene- β-D-arabinofuranose Amino_Arabinofuranose->Final_Product Cyclization

Caption: Proposed synthetic workflow for O,N-Aminomethanylylidene-β-D-arabinofuranose.

Experimental Protocols

Part 1: Synthesis of a Protected 2-Amino-2-deoxy-D-arabinofuranose Intermediate

The initial steps focus on the protection of the hydroxyl groups of D-arabinose to prevent unwanted side reactions and to facilitate the introduction of the amino group at the C-2 position. A common strategy involves the formation of a 1,2-orthoester followed by subsequent manipulations.

Materials:

  • D-Arabinose

  • Anhydrous Methanol

  • Acetyl Chloride

  • Triethyl orthoacetate

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine

  • Water

  • Pyridine

Protocol:

  • Preparation of Methyl 2,3,5-tri-O-benzoyl-β-D-arabinofuranoside:

    • Suspend D-arabinose in anhydrous methanol and cool to 0 °C.

    • Slowly add acetyl chloride and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and concentrate under reduced pressure.

    • The resulting methyl arabinofuranoside is then perbenzoylated using benzoyl chloride in pyridine.

  • Introduction of the Azido Group at C-2:

    • The protected methyl arabinofuranoside is then converted to a suitable precursor for nucleophilic substitution. A common method is the formation of a triflate at the C-2 position.

    • The triflate is then displaced with sodium azide in anhydrous DMF to yield the 2-azido-2-deoxy derivative. The reaction is typically carried out at elevated temperatures and monitored by TLC.

  • Reduction of the Azido Group:

    • The 2-azido group is reduced to the corresponding amine. A Staudinger reaction using triphenylphosphine followed by hydrolysis is an effective method.

    • Dissolve the 2-azido-2-deoxy-arabinofuranoside derivative in a mixture of THF and water.

    • Add triphenylphosphine portion-wise and stir the reaction at room temperature until the evolution of nitrogen gas ceases.

    • The resulting amino-arabinofuranoside derivative can be purified by column chromatography.

Part 2: Cyclization to form O,N-Aminomethanylylidene-β-D-arabinofuranose

This crucial step involves the intramolecular cyclization of the 2-amino-1-O-acetyl-arabinofuranose derivative to form the fused oxazoline ring.

Materials:

  • Protected 2-Amino-2-deoxy-D-arabinofuranose intermediate

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or a similar Lewis acid catalyst

  • Anhydrous triethylamine or diisopropylethylamine (DIPEA)

Protocol:

  • Dissolve the purified 2-amino-1-O-acetyl-arabinofuranose derivative in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Add anhydrous triethylamine or DIPEA to the solution.

  • Slowly add a catalytic amount of TMSOTf.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Part 3: Purification of the Final Product

Purification of the crude product is essential to obtain O,N-Aminomethanylylidene-β-D-arabinofuranose in high purity.

Method:

  • Silica Gel Column Chromatography:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, is used to separate the product from any remaining starting materials and byproducts.

    • Fractions are collected and analyzed by TLC.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product as a solid or a viscous oil.

Characterization Data

The structural confirmation of the synthesized O,N-Aminomethanylylidene-β-D-arabinofuranose is achieved through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the arabinofuranose ring protons. The anomeric proton (H-1) should appear as a doublet with a small coupling constant, indicative of the β-configuration. The protons adjacent to the oxazoline ring will also exhibit characteristic shifts. The absence of an N-H proton signal confirms the cyclization.
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule. The anomeric carbon (C-1) and the carbons of the oxazoline ring (C-2 and the imine carbon) will have distinct chemical shifts.
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound. The observed mass should be consistent with the calculated exact mass of O,N-Aminomethanylylidene-β-D-arabinofuranose.
FT-IR Spectroscopy The infrared spectrum can provide evidence for the formation of the oxazoline ring. The presence of a C=N stretching vibration and the absence of N-H stretching vibrations would support the successful cyclization. The spectrum will also show characteristic O-H and C-O stretching bands from the sugar backbone.

Potential Applications in Drug Development

O,N-Aminomethanylylidene-β-D-arabinofuranose is a valuable precursor for the synthesis of a wide range of nucleoside analogues with potential therapeutic applications.[1] Arabinofuranosyl nucleosides are a class of compounds known for their antiviral and anticancer activities.[2][3] The constrained conformation of this intermediate can be exploited to synthesize nucleosides with specific stereochemistries, which may lead to enhanced biological activity and selectivity.

The oxazoline moiety can be activated for glycosylation reactions, allowing for the coupling of this sugar derivative with various nucleobases to create a library of novel nucleoside candidates.[4] These compounds can then be screened for their efficacy against a variety of targets, including viral polymerases and cellular kinases.

Diagram of Application Workflow

Application_Workflow Start O,N-Aminomethanylylidene- β-D-arabinofuranose Glycosylation Glycosylation with Nucleobases Start->Glycosylation Library Library of Novel Nucleoside Analogues Glycosylation->Library Screening Biological Screening (Antiviral, Anticancer, etc.) Library->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: Workflow for the application of the title compound in drug discovery.

Conclusion

The experimental procedures detailed in this guide provide a comprehensive framework for the successful synthesis and characterization of O,N-Aminomethanylylidene-β-D-arabinofuranose. This versatile building block opens up avenues for the development of novel nucleoside analogues with potentially significant therapeutic value. The provided protocols, grounded in established chemical principles, are intended to empower researchers to explore the full potential of this and related constrained carbohydrate derivatives in their drug discovery and development endeavors.

References

  • Semantic Scholar. (1992, September 2). Preparation of new acylated derivatives of L-arabino-furanose and 2-deoxy-L-erythro-pentofuranose as precursors for the synthesis of L-pentofuranosyl nucleosides. Retrieved from [Link]

  • NCBI Bookshelf. (2021, August 30). Preparation of oxazoline derivatives from free saccharides - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

  • PubMed. (n.d.). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of O-Amino Sugars and Nucleosides. Retrieved from [Link]

  • PubMed. (2008, December 8). Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. Retrieved from [Link]

  • NIH. (2024, November 13). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. Retrieved from [Link]

  • PubMed. (n.d.). Current developments in the synthesis and biological activity of aza-C-nucleosides: immucillins and related compounds. Retrieved from [Link]

  • ResearchGate. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Retrieved from [Link]

  • MDPI. (n.d.). The In Silico Characterization of Monocotyledonous α-l-Arabinofuranosidases on the Example of Maize. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Arabinofuranose 1,2,5-orthobenzoate as a single precursor of linear α(1 → 5)-linked oligoarabinofuranosides. Retrieved from [Link]

  • Review of α-nucleosides: from discovery, synthesis to properties and potential applications. (2019, May 7). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. Retrieved from [Link]

  • ResearchGate. (2023, September 19). (PDF) Identification and characterization of endo-α-, exo-α-, and exo-β-D-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria. Retrieved from [Link]

  • Madridge Publishers. (n.d.). The Synthesis of Ribose and Nucleoside Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of novel carbocyclic nucleosides. Retrieved from [Link]

  • NIH PubChem. (n.d.). beta-D-arabinofuranose. Retrieved from [Link]

  • PubMed. (1984, March). Synthesis and biological activity of nucleosides and nucleotides related to the antitumor agent 2-beta-D-ribofuranosylthiazole-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. Retrieved from [Link]

  • PubMed. (1999, April 30). Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis. Retrieved from [Link]

  • PubMed. (1990, December). Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Synthesis characterization of oxazoline derivative. (n.d.). Synthesis characterization of oxazoline derivative. Retrieved from [Link]

  • PubMed Central. (2023, September 19). Identification and characterization of endo-α-, exo-α-, and exo-β-d-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O,N-Aminomethanylylidene-β-D-arabinofuranose is a constrained bicyclic sugar derivative featuring an oxazoline ring fused to the arabinofuranose core. This structural motif is of significant interest in medicinal chemistry and drug development, as it can serve as a rigid scaffold in nucleoside analogues and other bioactive molecules. The fixed conformation imposed by the fused ring system can lead to specific interactions with biological targets. Accurate and unambiguous structural characterization is therefore paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and conformational analysis of such molecules in solution.[1][2]

This application note provides a comprehensive guide for the structural elucidation of O,N-Aminomethanylylidene-β-D-arabinofuranose using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. We will detail the experimental protocols and the rationale behind the selection of specific NMR techniques, focusing on establishing not only the covalent framework but also the stereochemistry and through-space connectivities.

Rationale for a Multi-dimensional NMR Approach

The analysis of carbohydrate derivatives by ¹H NMR is often complicated by significant signal overlap, particularly in the region between 3.4 and 4.0 ppm where many of the sugar ring protons resonate.[3][4] To overcome this challenge, a multi-dimensional approach is essential. By spreading the signals into second and third dimensions based on J-couplings (through-bond) and Nuclear Overhauser Effects (NOEs, through-space), we can achieve the necessary resolution for unambiguous assignments.[4][5]

This guide will employ a logical workflow, beginning with simple 1D experiments to gain an overview of the molecule, followed by a series of 2D experiments to piece together the complete structural puzzle.

Experimental Workflow

The following diagram outlines the systematic approach for the NMR analysis of O,N-Aminomethanylylidene-β-D-arabinofuranose.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 H1 ¹H NMR prep->H1 Initial Assessment C13 ¹³C NMR H1->C13 Basic Spectra COSY ¹H-¹H COSY C13->COSY Begin 2D Analysis HSQC ¹H-¹³C HSQC COSY->HSQC Proton-Carbon Correlation assign Assign Proton & Carbon Signals COSY->assign HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range Correlations HSQC->assign NOESY ¹H-¹H NOESY HMBC->NOESY Through-Space Correlations HMBC->assign NOESY->assign confirm Confirm Connectivity & Stereochemistry assign->confirm structure Final 3D Structure confirm->structure

Caption: Experimental workflow for the NMR analysis of O,N-Aminomethanylylidene-β-D-arabinofuranose.

Part 1: Sample Preparation and 1D NMR Analysis

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized O,N-Aminomethanylylidene-β-D-arabinofuranose.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its ability to dissolve a wide range of organic molecules and for its non-exchangeable nature with hydroxyl protons, allowing for their observation.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Referencing: The residual solvent peak of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) will be used as an internal reference.[6]

Protocol 2: 1D ¹H and ¹³C NMR Acquisition
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[7]

  • ¹H NMR:

    • Purpose: To obtain an overview of the proton environment, including chemical shifts, signal integrals, and coupling constants.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16-64.

      • Relaxation Delay (d1): 2 s.

  • ¹³C NMR:

    • Purpose: To identify the number of unique carbon atoms and their chemical environments.

    • Acquisition Parameters:

      • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

      • Spectral Width: ~200 ppm.

      • Number of Scans: 1024-4096.

      • Relaxation Delay (d1): 2 s.

Expected 1D Spectral Features

The ¹H NMR spectrum is expected to show distinct signals for the anomeric proton (H1), the methanylylidene proton of the oxazoline ring, the remaining furanose ring protons (H2, H3, H4, H5, H5'), and any hydroxyl protons. The ¹³C NMR will show corresponding signals for each carbon atom, with the anomeric carbon (C1) and the oxazoline carbons appearing at characteristic chemical shifts.

Part 2: 2D NMR for Unambiguous Assignments

Two-dimensional NMR experiments are crucial for resolving ambiguities arising from signal overlap in 1D spectra.[4]

Protocol 3: ¹H-¹H COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar-coupled (through-bond) protons, typically those separated by two or three bonds (²JHH, ³JHH). This is fundamental for tracing the proton network within the furanose ring.

  • Rationale: A cross-peak between two protons in a COSY spectrum indicates that they are J-coupled. This allows for the sequential assignment of protons starting from an unambiguously identified signal, such as the anomeric proton (H1).

  • Acquisition: A standard gradient-selected COSY (cosygpqf) pulse sequence should be used.

Protocol 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate each proton with its directly attached carbon atom.[3]

  • Rationale: This experiment simplifies the carbon spectrum by spreading it out according to the chemical shifts of the attached protons. It is the primary method for assigning carbon resonances. A multiplicity-edited HSQC can further distinguish between CH/CH₃ and CH₂ groups.

  • Acquisition: A standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3) pulse sequence is recommended.

Protocol 5: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.

  • Rationale: HMBC is critical for connecting different spin systems and identifying quaternary carbons. For this molecule, it will be essential to confirm the connectivity between the furanose ring and the oxazoline moiety, for example, by observing correlations from H1 and H2 to the oxazoline methanylylidene carbon.

  • Acquisition: A standard gradient-selected HMBC (hmbcgplpndqf) pulse sequence should be used.

Protocol 6: ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[8]

  • Rationale: NOESY is the definitive experiment for determining the stereochemistry and conformation of the molecule.[8] For O,N-Aminomethanylylidene-β-D-arabinofuranose, key NOEs are expected between protons on the same face of the furanose ring. For instance, in a β-anomer, NOEs between H1 and H4 are anticipated. The rigid, fused-ring structure will give rise to a unique set of NOEs that define its 3D shape.

  • Acquisition: A standard gradient-selected NOESY (noesygpph) pulse sequence with a mixing time of 200-500 ms is appropriate.

Data Interpretation and Structural Elucidation

The following diagram illustrates the key correlations used to assemble the structure.

Caption: Key 2D NMR correlations for structural assignment. (Note: A placeholder is used for the chemical structure image).

  • Assign the Furanose Spin System: Start with the anomeric proton (H1), which is typically well-resolved. Use the COSY spectrum to walk along the furanose backbone: H1 → H2 → H3 → H4. The H4 proton will show a correlation to the H5/H5' protons.

  • Assign Carbons: Use the HSQC spectrum to assign the carbons directly attached to the now-identified protons (C1-C5).

  • Confirm the Oxazoline Ring: The HMBC spectrum is crucial here. Look for correlations from H1 and H2 to the methanylylidene carbon of the oxazoline ring. This confirms the fusion of the two rings.

  • Determine Stereochemistry: The NOESY spectrum provides the final piece of the puzzle. The β-configuration of the anomeric center is confirmed by a strong NOE between H1 and H4. The relative stereochemistry of the hydroxyl groups is inferred from NOEs between adjacent protons (e.g., H2-H3, H3-H4).

Expected NMR Data Summary

The following table summarizes the anticipated chemical shift ranges for the key protons and carbons of O,N-Aminomethanylylidene-β-D-arabinofuranose in DMSO-d6. Actual values may vary based on experimental conditions.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (2D NMR)
H1 5.8 - 6.295 - 105COSY: H2; HMBC: C2, C4, C_oxo; NOESY: H4
H2 4.5 - 4.975 - 85COSY: H1, H3; HMBC: C1, C3, C_oxo
H3 4.2 - 4.670 - 80COSY: H2, H4; NOESY: H2, H5/H5'
H4 4.0 - 4.480 - 90COSY: H3, H5/H5'; NOESY: H1
H5/H5' 3.5 - 3.960 - 65COSY: H4
C=N (Oxo) 7.5 - 8.5 (proton)155 - 165HMBC: H1, H2
OH 4.0 - 5.5-COSY to adjacent CH if coupling is resolved

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of O,N-Aminomethanylylidene-β-D-arabinofuranose. By systematically applying COSY, HSQC, HMBC, and NOESY experiments, it is possible to unambiguously assign all proton and carbon signals, confirm the covalent structure, and define the three-dimensional conformation in solution. This detailed structural information is invaluable for understanding the molecule's properties and its potential applications in drug discovery and development.

References

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30. [Link]

  • Cunha, I. B. S., & Tormena, C. F. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18621–18631. [Link]

  • National Center for Biotechnology Information. (n.d.). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PubMed Central. Retrieved from [Link]

  • Stenutz, R. (n.d.). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. SLU Library. Retrieved from [Link]

  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. [Link]

  • IMSERC. (n.d.). 3D HSQC-NOESY Experiment. Northwestern University. Retrieved from [Link]

  • Benet, D. (2023). The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors. Journal of Drug Designing and Research, 2(1), 1011. [Link]

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Application Note: A Robust HILIC-Based Strategy for the Preparative Purification of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purification of novel nucleoside analogs, such as O,N-Aminomethanylylidene-β-D-arabinofuranose, presents significant challenges due to their high polarity and complex impurity profiles stemming from synthesis. Standard reversed-phase liquid chromatography (RP-LC) often fails to provide adequate retention for these hydrophilic compounds. This application note details a robust and scalable preparative High-Performance Liquid Chromatography (HPLC) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for the efficient purification of this target compound. We will explore the rationale for selecting the HILIC separation mode, provide a comprehensive step-by-step protocol, and discuss the expected outcomes, including purity assessment and recovery. This method serves as a foundational guide for researchers working on the purification of highly polar, carbohydrate-based therapeutic candidates.

Introduction: The Purification Challenge

O,N-Aminomethanylylidene-β-D-arabinofuranose is a synthetic nucleoside analog characterized by a rigid, bicyclic structure fused to an arabinofuranose sugar moiety. Such compounds are of significant interest in drug development, particularly as potential antiviral or anticancer agents. The key to advancing preclinical and clinical studies is the ability to produce these molecules at exceptionally high purity (often >99.5%), as even minor impurities can impact biological activity or introduce toxicity[1].

The primary obstacle in the purification of this molecule is its chemical nature. The arabinofuranose backbone, coupled with the modified heterocyclic system, renders the compound extremely polar. Consequently, traditional purification techniques like silica gel chromatography can be ineffective, and standard RP-LC methods using C18 columns often result in the compound eluting in or near the solvent front, with little to no separation from polar starting materials or by-products[2]. This necessitates a chromatographic strategy specifically designed for hydrophilic analytes.

Strategic Rationale: Why Hydrophilic Interaction Liquid Chromatography (HILIC)?

To overcome the retention challenge, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the optimal purification strategy. Unlike RP-LC, which uses a non-polar stationary phase and a polar mobile phase, HILIC employs a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase rich in a water-miscible organic solvent, typically acetonitrile[3][4].

The retention mechanism in HILIC is primarily based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase[4][5]. Highly polar molecules, like our target compound, preferentially partition into this aqueous layer, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase—that is, by increasing the concentration of water[3][6].

Key Advantages of HILIC for this Application:

  • Strong Retention of Polar Compounds: HILIC is purpose-built for retaining and separating very polar and hydrophilic compounds that are unretained in RP-LC[5][6].

  • Orthogonal Selectivity: The separation mechanism is fundamentally different from RP-LC, providing an orthogonal approach that can resolve impurities that co-elute in reversed-phase systems[4].

  • MS-Friendly Mobile Phases: HILIC mobile phases are high in volatile organic solvent, which enhances desolvation efficiency and leads to a significant sensitivity increase (up to 10-fold or more) when coupled with electrospray ionization mass spectrometry (ESI-MS)[4][6].

  • Reduced Post-Purification Effort: Fractions collected from HILIC are predominantly organic, making solvent evaporation faster and less energy-intensive compared to the highly aqueous fractions from RP-LC.

Experimental Protocol: Preparative HILIC Purification

This protocol provides a self-validating system for the purification of gram-scale quantities of the target compound. The methodology scales directly from analytical development to preparative isolation.

Materials and Instrumentation
  • HPLC System: A preparative HPLC system equipped with a binary pump capable of delivering high flow rates, an autosampler or manual injector with a large-volume loop (e.g., 1-5 mL), a column oven, and a fraction collector.

  • Detector: A Diode Array Detector (DAD) for primary detection and peak purity analysis, supplemented by an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) if the compound has a poor chromophore.

  • Chemicals: Acetonitrile (HPLC grade or higher), Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.

  • Crude Sample: O,N-Aminomethanylylidene-β-D-arabinofuranose, synthesized and dried, containing process-related impurities.

Chromatographic Conditions

All quantitative parameters for the preparative run are summarized in the table below. An initial analytical-scale "scout" run on a smaller column (e.g., 4.6 mm ID) is recommended to confirm the retention time and optimize the gradient before scaling up[7].

ParameterAnalytical "Scout" RunPreparative "Scale-Up" Run
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalentWaters XBridge BEH Amide OBD Prep (19 x 150 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min20 mL/min
Column Temperature 40 °C40 °C
Detection DAD (220-400 nm), monitor at 254 nmDAD (220-400 nm), monitor at 254 nm
Injection Volume 2 µL2 mL
Sample Conc. 1 mg/mL in 90:10 ACN:Water25 mg/mL in 90:10 ACN:Water
Gradient Elution Program

The gradient is designed to ensure strong initial retention of the target compound while allowing for the elution of less polar impurities, followed by a focused elution of the product peak.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Acetonitrile)
0.0595
2.0595
15.03070
17.05050
17.1595
22.0595
Step-by-Step Methodology
  • System Preparation: Equilibrate the entire HPLC system, including the preparative column, with the initial mobile phase conditions (95% B) for at least 5 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude O,N-Aminomethanylylidene-β-D-arabinofuranose powder in a mixture of 90% Acetonitrile / 10% Water to a final concentration of 25 mg/mL. The high organic content of the sample solvent is critical to prevent peak distortion in HILIC mode[6]. Sonicate briefly if needed and filter through a 0.45 µm PTFE syringe filter.

  • Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Monitor the chromatogram in real-time. Begin fraction collection just before the main product peak begins to elute and end collection just after the peak returns to baseline. Use narrow collection windows to maximize the purity of the main fraction.

  • Analysis of Fractions: Analyze all collected fractions using an analytical HPLC method (e.g., the "scout" method) to assess the purity of each.

  • Pooling and Post-Processing: Combine the fractions that meet the required purity specification (e.g., >99.5% by peak area). Evaporate the solvent from the pooled fractions using a rotary evaporator or centrifugal evaporator.

  • Final Product Characterization: Confirm the identity and final purity of the isolated material using appropriate analytical techniques (e.g., LC-MS, NMR, and analytical HPLC). Calculate the final yield.

Visualization of the Purification Workflow

The logical flow of the entire purification process is outlined below.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HILIC Separation cluster_analysis Phase 3: Analysis & Processing cluster_final Phase 4: Final Product Crude Crude Synthetic Product SamplePrep Sample Dissolution & Filtration (High ACN Content) Crude->SamplePrep Injection Preparative HPLC Injection SamplePrep->Injection Separation Gradient Elution on BEH Amide Column Injection->Separation Collection Time-Based Fraction Collection Separation->Collection FracAnalysis Analytical HPLC Purity Check of Each Fraction Collection->FracAnalysis Pooling Pool High-Purity Fractions (>99.5%) FracAnalysis->Pooling Evaporation Solvent Removal Pooling->Evaporation FinalQC Final QC Analysis (LC-MS, NMR) Evaporation->FinalQC PureProduct Pure (>99.5%) O,N-Aminomethanylylidene- β-D-arabinofuranose FinalQC->PureProduct

Caption: Workflow for the preparative purification and analysis of the target compound.

Expected Results and System Validation

A successful purification run should yield a chromatogram with a well-resolved main peak corresponding to the target compound. The method's trustworthiness is established through continuous validation checks.

  • System Suitability: Before sample injection, a standard injection should be performed to verify system performance, including theoretical plates, peak asymmetry, and retention time reproducibility.

  • Peak Purity: DAD-based peak purity analysis should be employed across the main product peak to ensure no co-eluting impurities are present. A purity angle less than the purity threshold indicates a spectrally homogenous peak.

  • Recovery and Yield: The overall recovery of the pure compound should be calculated to assess the efficiency of the purification process.

Table of Expected Performance:

ParameterExpected Value/Result
Retention Time (RT) ~10.5 minutes (Preparative)
Resolution (from nearest impurity) > 2.0
Peak Purity (DAD) Pass (Purity Angle < Purity Threshold)
Purity of Pooled Fractions > 99.5% (by area %)
Typical Process Yield 75-85%

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Fronting/Tailing) 1. Sample solvent mismatch. 2. Column overload. 3. Inappropriate mobile phase pH.1. Ensure sample is dissolved in >80% ACN. 2. Reduce injection mass/volume. 3. Verify pH of Mobile Phase A; adjust if necessary.
Low Recovery 1. Compound precipitation on-column. 2. Inefficient fraction collection timing. 3. Adsorption to system components.1. Decrease sample concentration. 2. Adjust fraction collection window to start earlier and end later. 3. Passivate the system if working with metal-sensitive compounds.
No/Poor Retention 1. Incorrect mobile phase composition. 2. Column degradation/deactivation.1. Verify that the pump is delivering high organic content (95% B) at the start. 2. Replace the column with a new, validated one.

Conclusion

The purification of highly polar nucleoside analogs like O,N-Aminomethanylylidene-β-D-arabinofuranose is a critical step in drug development that is poorly served by conventional reversed-phase chromatography. The HILIC-based preparative HPLC method presented here provides a robust, scalable, and efficient solution. By leveraging the unique selectivity of a polar amide stationary phase, this protocol achieves excellent retention and resolution, enabling the isolation of the target compound at high purity and yield. This application note provides a comprehensive framework that can be adapted for the purification of other challenging hydrophilic molecules, thereby accelerating the development of novel therapeutics.

References

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Mass spectrometry of O,N-Aminomethanylylidene-beta-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Analysis of O,N-Aminomethanylylidene-beta-D-arabinofuranose

Introduction: Characterizing a Unique Nucleoside Analog

This compound is a synthetic nucleoside analog featuring a unique bicyclic structure fused to the arabinofuranose sugar moiety. Its chemical formula is C₇H₉N₃O₃ with a monoisotopic mass of approximately 183.064 Da[1]. As with many nucleoside analogs, its potential role in drug development and biochemical research necessitates robust analytical methods for its identification and structural elucidation[2][3]. Mass spectrometry (MS), particularly when coupled with soft ionization techniques like electrospray ionization (ESI), stands as a cornerstone technology for this purpose. ESI-MS is exceptionally well-suited for analyzing polar, thermally unstable compounds such as nucleosides and carbohydrates, providing accurate mass measurements with minimal sample consumption[4][5].

This application note provides a detailed guide for the mass spectrometric analysis of this compound. It outlines comprehensive protocols for sample preparation, full scan mass analysis, and tandem mass spectrometry (MS/MS) for structural confirmation. The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure both accuracy and reproducibility.

Core Principles: Ionization and Fragmentation

Electrospray Ionization (ESI): ESI is the ionization method of choice for this class of molecule due to its ability to generate intact, charged molecular ions from solution with high efficiency[4][6]. The polar nature of the arabinofuranose moiety and the nitrogenous heterocyclic system facilitates protonation in positive ion mode, typically forming the protonated molecule [M+H]⁺. Sodium adducts [M+Na]⁺ are also commonly observed, especially when trace amounts of sodium salts are present in the sample or solvent[7].

Collision-Induced Dissociation (CID): To confirm the molecular structure, tandem mass spectrometry (MS/MS) is employed. The most common activation method is Collision-Induced Dissociation (CID), where the isolated precursor ion (e.g., [M+H]⁺) is accelerated into a collision cell filled with an inert gas (like argon or nitrogen). These collisions increase the ion's internal energy, leading to fragmentation along its weakest bonds[8]. For carbohydrate-containing molecules, fragmentation typically occurs at the glycosidic bond, resulting in characteristic neutral losses and product ions that provide sequence and linkage information[9][10][11]. Cross-ring cleavages can also occur, offering further structural detail[10].

Experimental Workflow Overview

The analytical workflow is a multi-stage process designed to ensure data quality and comprehensive structural characterization. It begins with meticulous sample preparation to remove interfering substances, followed by initial mass determination and subsequent structural fragmentation analysis.

Workflow Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation p1 Dissolution in Methanol/Water p2 Dilution to ~1-10 µg/mL p1->p2 p3 Salt Removal (If Necessary) p2->p3 a1 Direct Infusion ESI-MS (Full Scan) p3->a1 Inject Sample a2 Precursor Ion Selection ([M+H]⁺) a1->a2 a3 Tandem MS (CID) Product Ion Scan a2->a3 d1 Confirm Molecular Weight a3->d1 Acquire Spectra d2 Analyze Fragmentation Pattern d1->d2 d3 Propose Structure d2->d3

Caption: Overall experimental workflow from sample preparation to data analysis.

Protocols

Protocol 1: Sample Preparation for ESI-MS

The quality of mass spectrometry data is highly dependent on sample purity. Since ESI is sensitive to ion suppression from non-volatile salts (e.g., PBS, NaCl), their removal is critical[12][13]. This protocol is optimized for polar analytes like the target compound.

Materials:

  • This compound standard

  • LC-MS grade methanol

  • LC-MS grade water

  • 0.1% Formic acid in water (optional, to aid protonation)

  • Microcentrifuge tubes

  • Syringe filters (0.2 µm, PTFE or similar)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a 50:50 (v/v) mixture of LC-MS grade methanol and water to create a stock solution of approximately 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with 50:50 methanol/water to a final concentration of 1-10 µg/mL. For enhanced protonation in positive ion mode, the final solvent can contain 0.1% formic acid. High concentrations can lead to detector saturation and space-charging effects[13].

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.2 µm syringe filter directly into an autosampler vial or a clean microcentrifuge tube. This prevents clogging of the ESI needle and MS inlet.

  • Blank Preparation: Prepare a blank sample using the exact same solvent mixture as the working solution. This is essential for identifying background ions.

Protocol 2: Full Scan Mass Spectrometry

This protocol aims to determine the accurate mass of the intact molecule and identify common adducts.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source is recommended for accurate mass measurement.

Procedure:

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

  • Source Parameter Optimization: Infuse a solution of a known standard (e.g., polypropylene glycol or a compound of similar mass) to optimize ESI source parameters. A summary of typical starting parameters is provided in Table 1.

  • Blank Injection: Inject or infuse the blank solvent to establish the background ion profile.

  • Sample Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Review: Process the acquired spectrum to identify the monoisotopic mass of the analyte. Expect to see the protonated molecule [M+H]⁺ at m/z 184.0722 and potentially the sodium adduct [M+Na]⁺ at m/z 206.0541.

ParameterTypical ValueRationale
Ionization Mode Positive ESIThe presence of nitrogen atoms facilitates efficient protonation.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray plume for stable ion generation.
Nebulizer Gas (N₂) Flow 1 - 2 L/minAssists in droplet formation.
Drying Gas (N₂) Flow 5 - 10 L/minPromotes solvent evaporation from droplets.
Drying Gas Temperature 250 - 350 °CAids in desolvation; excessive heat can cause degradation[6].
Mass Range 100 - 500 m/zCovers the expected precursor and potential fragment ions.
Acquisition Rate 1 spectrum/secSufficient for direct infusion analysis.
Table 1: Recommended starting parameters for full scan ESI-MS analysis.
Protocol 3: Tandem Mass Spectrometry (MS/MS) via CID

This protocol is for structural elucidation by fragmenting the precursor ion.

Procedure:

  • Precursor Ion Selection: Set the mass spectrometer to MS/MS mode. In the first mass analyzer (e.g., quadrupole), isolate the [M+H]⁺ precursor ion (m/z 184.07). Use an isolation window of 1-2 Da.

  • Collision Energy Optimization: Apply collision energy to the collision cell. It is crucial to perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy that yields informative fragment ions without completely obliterating the precursor.

  • Product Ion Scan: Scan the second mass analyzer to detect the fragment (product) ions generated in the collision cell. Acquire data over a mass range that includes the precursor and its fragments (e.g., m/z 50-200).

  • Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragment ions, as detailed in the next section.

Expected Results and Fragmentation Pathway

Full Scan Spectrum: The primary ion observed should be [M+H]⁺ at m/z 184.0722. The presence of a sodium adduct [M+Na]⁺ at m/z 206.0541 is also common and can help confirm the molecular weight[7].

MS/MS Spectrum and Fragmentation: The CID of the [M+H]⁺ ion of this compound is predicted to proceed through cleavages within the arabinofuranose ring and the bicyclic system. Unlike simple nucleosides, the fused ring system creates a more rigid structure. The fragmentation pattern will be key to confirming the connectivity.

The dominant fragmentation pathways for glycosidic compounds involve cleavage of the glycosidic bond and cross-ring cleavages of the sugar moiety[8][9][10]. Based on this, a proposed fragmentation scheme is illustrated below.

Fragmentation Proposed CID Fragmentation Pathway for [M+H]⁺ parent [M+H]⁺ m/z 184.07 frag1 Fragment A m/z 154.06 ([M+H - H₂CO]⁺) parent->frag1 -30 Da (Formaldehyde) frag3 Fragment C m/z 112.05 (Base-related ion) parent->frag3 -72 Da (C₂H₄O₂) frag4 Fragment D m/z 96.02 (Sugar-related ion) parent->frag4 -88 Da (C₂H₄N₃O) frag2 Fragment B m/z 136.05 ([M+H - H₂CO - H₂O]⁺) frag1->frag2 -18 Da (Water) frag2->frag3 -24 Da (C₂)

Caption: Proposed fragmentation pathway for the [M+H]⁺ ion of the analyte.

  • Loss of Formaldehyde (CH₂O, 30 Da): A common loss from the hydroxymethyl group (C5') of the sugar, leading to a fragment at m/z 154.06 .

  • Subsequent Loss of Water (H₂O, 18 Da): Further fragmentation of the m/z 154 ion can occur via the loss of a water molecule from the sugar ring, resulting in an ion at m/z 136.05 .

  • Base-Related Ion: Cleavage of the sugar moiety can produce an ion corresponding to the protonated heterocyclic system. A significant ion at m/z 112.05 would be indicative of the bicyclic base structure [C₄H₆N₃O]⁺.

  • Sugar-Related Ions: Fragments corresponding to the sugar ring, such as an ion at m/z 96.02 from cross-ring cleavage, can provide further confirmation[10].

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive mass spectrometric analysis of this compound. By combining high-resolution full scan MS for accurate mass determination with tandem MS for structural elucidation, researchers can confidently identify and characterize this unique nucleoside analog. The provided methodologies emphasize clean sample preparation and systematic instrument operation, ensuring the generation of high-quality, reproducible data essential for applications in medicinal chemistry and drug discovery.

References

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Application Notes & Protocols: Investigating the Antiviral Potential of O,N-Aminomethanylylidene-beta-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.

Introduction and Rationale

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents.[1] Nucleoside analogues represent a cornerstone of antiviral therapy, with numerous FDA-approved drugs for treating infections caused by HIV, hepatitis B and C viruses, and herpesviruses.[1][2][3] Their success lies in their ability to mimic natural nucleosides and interfere with viral replication, often by acting as chain terminators for viral DNA or RNA synthesis.[4]

Within this class of compounds, arabinofuranosyl nucleosides, which contain the sugar arabinose instead of ribose or deoxyribose, have demonstrated significant antiviral activity, particularly against DNA viruses.[5][6][7] This document provides a comprehensive guide for the investigation of a novel and structurally related compound, O,N-Aminomethanylylidene-beta-D-arabinofuranose , as a potential antiviral agent. Due to the limited publicly available data on this specific molecule, these application notes are designed to provide a robust framework for its initial synthesis, in vitro screening, and preliminary mechanism of action studies, drawing upon established principles from the broader field of nucleoside analogue research.

The unique bicyclic structure of this compound, formed by an aminomethanylylidene bridge, presents an intriguing modification to the arabinofuranose scaffold. This structural rigidity may influence its interaction with viral enzymes, potentially offering a unique activity profile or an improved resistance profile compared to more flexible analogues.

Synthesis of this compound

Proposed Synthetic Pathway:

A potential synthetic route could involve the formation of a 2,2'-anhydro-arabinofuranosyl intermediate followed by the introduction of the aminomethanylylidene bridge.

Protocol: Hypothetical Synthesis

  • Protection of Arabinose: Commercially available D-arabinose would first be appropriately protected to allow for selective modification. For instance, tritylation of the 5'-hydroxyl group and acetylation of the 2' and 3'-hydroxyl groups.

  • Glycosylation: The protected arabinose derivative would then be glycosylated with a suitable nucleobase precursor.

  • Formation of the Anhydro Intermediate: Treatment with a reagent such as diphenyl carbonate or by activating the 2'-hydroxyl group could facilitate the formation of a 2,2'-anhydro intermediate. This step is crucial for establishing the correct stereochemistry at the anomeric carbon.

  • Formation of the Aminomethanylylidene Bridge: The anhydro intermediate could then be reacted with a suitable nitrogen source, such as ammonia or a protected amine, under conditions that promote the formation of the bicyclic O,N-aminomethanylylidene structure. This is likely the most challenging step and would require significant optimization of reaction conditions (solvent, temperature, and catalysts).

  • Deprotection: The final step would involve the removal of all protecting groups to yield the target compound, this compound.

  • Purification and Characterization: The final product would be purified using chromatographic techniques (e.g., silica gel chromatography or HPLC) and its structure confirmed by NMR spectroscopy and mass spectrometry.

In Vitro Antiviral Screening Platform

A critical initial step in evaluating any new compound for antiviral activity is to determine its efficacy against a panel of viruses and to assess its cytotoxicity.

Cytotoxicity Assays

Before assessing antiviral activity, it is imperative to determine the concentration range at which this compound is not toxic to the host cells used for viral replication.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus, MDCK cells for Influenza Virus) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours (the duration should match the planned antiviral assay).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Assays

Protocol: Plaque Reduction Assay (for lytic viruses like Herpes Simplex Virus - HSV)

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of HSV calculated to produce approximately 100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare various concentrations of this compound in an overlay medium (e.g., medium containing 1% methylcellulose). The concentrations should be below the CC50 value.

  • Overlay: Remove the viral inoculum and overlay the cell monolayers with the compound-containing overlay medium. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere until plaques are visible.

  • Staining: Fix the cells with a methanol/acetone solution and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control. The Selectivity Index (SI) can then be calculated as CC50/EC50. A higher SI value indicates a more promising antiviral compound.

Preliminary Mechanism of Action Studies

Based on the known mechanisms of other nucleoside analogues, a primary hypothesis is that this compound acts as an inhibitor of viral nucleic acid synthesis.

Proposed Workflow for Mechanism of Action Studies:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Investigation A O,N-Aminomethanylylidene- beta-D-arabinofuranose B Cytotoxicity Assay (CC50) A->B C Antiviral Assay (EC50) A->C D Calculate Selectivity Index (SI = CC50/EC50) B->D C->D E Hypothesis: Inhibition of Viral Polymerase D->E If SI is high F In Vitro Polymerase Assay E->F G Chain Termination Assay E->G H Metabolic Activation Studies (Phosphorylation) E->H

Caption: Proposed workflow for antiviral screening and mechanism of action studies.

Protocol: In Vitro Viral Polymerase Assay

  • Enzyme and Template/Primer: Use a commercially available or purified viral DNA or RNA polymerase and a suitable template-primer complex.

  • Reaction Mixture: Set up a reaction mixture containing the polymerase, template-primer, dNTPs (one of which is radiolabeled, e.g., [α-³²P]dCTP), and varying concentrations of the triphosphate form of this compound. (Note: The compound will likely need to be chemically or enzymatically converted to its triphosphate form for this assay).

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA/RNA.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound's triphosphate that inhibits polymerase activity by 50%.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and concise manner.

Table 1: Hypothetical Cytotoxicity and Antiviral Activity of this compound

Cell LineVirusAssay TypeCC50 (µM)EC50 (µM)Selectivity Index (SI)
VeroHSV-1Plaque Reduction>1005.2>19.2
MDCKInfluenza APlaque Reduction>100>50-
HepG2Hepatitis BReporter Assay8510.58.1

Conclusion

This compound represents a novel scaffold with potential for antiviral activity, based on the established success of related arabinofuranosyl nucleosides. The protocols and workflows detailed in these application notes provide a comprehensive framework for the initial investigation of this compound. A systematic approach, beginning with synthesis and proceeding through cytotoxicity and antiviral screening, followed by mechanism of action studies, will be crucial in determining its potential as a future therapeutic agent.

References

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). MDPI. Retrieved from [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021, April 13). MDPI. Retrieved from [Link]

  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023, June 17). bioRxiv. Retrieved from [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • The Role of Nucleoside Analogs in Modern Antiviral Therapies. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and antitumor and antiviral activities of 1-beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine and its derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antiviral Activity of Certain 5'-monophosphates of 9-D-arabinofuranosyladenine and 9-D-arabinofuranosylhypoxanthine. (n.d.). PubMed. Retrieved from [Link]

  • Antiviral Activity of Various 1-beta-D-arabinofuranosyl-E-5-halogenovinyluracils and E-5-bromovinyl-2'-deoxyuridine Against Salmon Herpes Virus, Oncorhynchus Masou Virus (OMV). (n.d.). PubMed. Retrieved from [Link]

  • Comparative study of the antiviral activity of acyl derivatives of 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine and other nucleosides against encephalitis in mice. (n.d.). PubMed. Retrieved from [Link]

  • Antiviral activity of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against thymidine kinase negative strains of varicella-zoster virus. (n.d.). PubMed. Retrieved from [Link]

  • Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus. (n.d.). PubMed. Retrieved from [Link]

  • beta-D-arabinofuranose | C5H10O5. (n.d.). PubChem. Retrieved from [Link]

  • 1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione. (n.d.). AA Blocks. Retrieved from [Link]

  • Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Action of 9-beta-D-arabinofuranosyl-2-fluoroadenine on RNA metabolism. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues. (n.d.). PubMed. Retrieved from [Link]

  • Mode of action of (1-->4)-beta-D-arabinoxylan arabinofuranohydrolase (AXH) and alpha-L-arabinofuranosidases on alkali-extractable wheat-flour arabinoxylan. (n.d.). PubMed. Retrieved from [Link]

  • Mode of Action of 1-beta-D-arabinofuranosylcytosine in Human Lymphoblasts: Differential Effects of the Drug on Chromosomal Replication. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for O,N-Aminomethanylylidene-beta-D-arabinofuranose in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of O,N-Aminomethanylylidene-beta-D-arabinofuranose and its derivatives in anticancer research. This document offers insights into the mechanism of action, detailed experimental protocols, and key data for researchers in oncology and drug discovery.

Introduction: A Novel Bicyclic Nucleoside Analogue

This compound, systematically known as (3aR,5R,6R,6aS)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]oxazol-6-ol, is a bicyclic nucleoside analogue. Its rigid structure, derived from the fusion of an oxazoline ring to the arabinofuranose sugar moiety, distinguishes it from conventional nucleoside analogues like Cytarabine (ara-C). This conformational rigidity can influence its interaction with cellular targets, potentially leading to a unique pharmacological profile. While research on the parent compound is emerging, studies on its derivatives have shown promising cytostatic activity against various cancer cell lines, suggesting its potential as a scaffold for the development of novel anticancer agents.

Derivatives of this compound have demonstrated significant antitumor activity, particularly a protected silylated tricyclic fused pyrimidinone derivative, which has shown notable efficacy against murine leukemia and human T-lymphocyte cell lines.[3]

Postulated Mechanism of Action: Insights from Related Bicyclic Arabinofuranosyl Nucleosides

Direct mechanistic studies on this compound are not yet extensively published. However, based on the well-established mechanisms of other arabinofuranosyl nucleoside analogues, a plausible mechanism of action can be postulated.

Arabinofuranosyl nucleosides typically exert their anticancer effects by interfering with nucleic acid synthesis.[4] After cellular uptake, they are phosphorylated to their active triphosphate forms by cellular kinases. These triphosphates can then act as competitive inhibitors of DNA polymerases, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis.[2][4]

The bicyclic nature of this compound and its derivatives may offer advantages over simpler nucleoside analogues. The fixed conformation could lead to a higher affinity for target enzymes or, conversely, reduced recognition by degrading enzymes, potentially increasing the intracellular concentration of the active triphosphate form.

The proposed mechanism involves the following key steps:

  • Cellular Uptake: The compound is transported into the cancer cell.

  • Phosphorylation: Intracellular kinases convert the nucleoside analogue into its monophosphate, diphosphate, and ultimately its active triphosphate form.

  • Inhibition of DNA Synthesis: The triphosphate analogue competes with natural deoxynucleotides for the active site of DNA polymerases.

  • DNA Chain Termination: Incorporation of the analogue into the growing DNA strand leads to chain termination.

  • Induction of Apoptosis: The disruption of DNA replication triggers programmed cell death (apoptosis).

Postulated Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound O,N-Aminomethanylylidene- beta-D-arabinofuranose Derivative Uptake Cellular Uptake Compound->Uptake Phosphorylation Phosphorylation (Kinases) Uptake->Phosphorylation Active_Triphosphate Active Triphosphate Analogue Phosphorylation->Active_Triphosphate DNA_Polymerase DNA Polymerase Active_Triphosphate->DNA_Polymerase Competitive Inhibition Chain_Termination DNA Chain Termination Active_Triphosphate->Chain_Termination Incorporation DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis Chain_Termination->Apoptosis

Caption: Postulated mechanism of action for arabinofuranose derivatives.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cell lines such as murine leukemia (L1210) and human T-lymphocytes (Molt-4/C8, CEM).

Materials:

  • This compound derivative of interest

  • Cancer cell lines (e.g., L1210, Molt-4/C8, CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Test compound

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach or stabilize overnight.

    • Treat the cells with the test compound at its IC₅₀ concentration (determined from the cytotoxicity assay) for 24, 48, and 72 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells at 1000 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the detection and quantification of apoptosis induced by the test compound.

Materials:

  • Cancer cell line of interest

  • Test compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat the cells as described in the cell cycle analysis protocol.

  • Staining:

    • Harvest the cells and wash them twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation: Cytostatic Activity of this compound Derivatives

The following table summarizes the in vitro cytostatic activity of a silylated tricyclic fused pyrimidinone derivative of this compound against various cancer cell lines.[3]

Cell LineCancer TypeIC₅₀ (µM)[3]
L1210Murine Leukemia6.0
Molt 4/C8Human T-lymphocyte7.9
CEM/0Human T-lymphocyte7.5

IC₅₀: The half maximal inhibitory concentration.

Visualizing Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Anticancer Evaluation Cell_Culture Cancer Cell Line Culture (L1210, Molt-4/C8, CEM) Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Compound_Prep Preparation of Test Compound Dilutions Compound_Prep->Cytotoxicity IC50_Det IC50 Determination Cytotoxicity->IC50_Det Mechanism_Studies Mechanism of Action Studies IC50_Det->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Mechanism_Studies->Apoptosis

Caption: Workflow for in vitro anticancer evaluation.

References

  • Legssyer, R., et al. (2010). Synthesis and in vitro cytostatic activity of new beta-D-arabino furan[1',2':4,5]oxazolo- and arabino-pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(2), 831-839. [Link]

  • Cohen, S. S. (1977). The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA). Cancer, 40(1 Suppl), 509-518. [Link]

  • Wataya, Y., et al. (2001). The Antitumor Mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. Japanese Journal of Cancer Research, 92(5), 562-567. [Link]

Sources

O,N-Aminomethanylylidene-β-D-arabinofuranose as a Glycosyl Donor: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arabinofuranosides and the Utility of Oxazoline Donors

Arabinofuranosides are crucial components of various biologically significant glycoconjugates. Notably, they are integral to the cell wall structure of mycobacteria, including the pathogenic Mycobacterium tuberculosis. The unique arabinogalactan and lipoarabinomannan structures in the mycobacterial cell wall are essential for the bacterium's viability and pathogenesis, making the enzymes involved in their biosynthesis attractive targets for novel anti-tuberculosis drugs. The chemical synthesis of arabinofuranoside-containing molecules is therefore of paramount importance for the development of diagnostics, vaccines, and therapeutics.

Glycosylation, the process of forming glycosidic bonds, is a cornerstone of carbohydrate chemistry. The choice of the glycosyl donor is critical for achieving high efficiency and stereoselectivity. Glycosyl oxazolines, formally named O,N-aminomethanylylidene derivatives, have emerged as powerful glycosyl donors. Their bicyclic structure provides inherent stability while allowing for activation under specific conditions to form the desired glycosidic linkage. This guide provides a comprehensive overview of the synthesis and application of O,N-Aminomethanylylidene-β-D-arabinofuranose as a glycosyl donor, offering detailed protocols and insights for its effective use in research and drug development.

Synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose

The synthesis of the arabinofuranosyl oxazoline donor typically proceeds through a protected intermediate. A common strategy involves the formation of an N-glycosyl oxazoline from a suitably protected arabinofuranose precursor. The following protocol is adapted from established methodologies for the synthesis of N-pentofuranosyl oxazolines[1].

Protocol 1: Synthesis of Protected N-β-D-Arabinofuranosyl Oxazoline

This protocol describes a Ritter-like reaction of a protected D-arabinofuranose derivative to yield the corresponding N-β-D-arabinofuranosyl oxazoline.

Materials:

  • 1,3,5-tri-O-benzoyl-α-D-arabinofuranose

  • Acetonitrile (CH₃CN), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Potassium hydrogen difluoride (KHF₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,3,5-tri-O-benzoyl-α-D-arabinofuranose in anhydrous acetonitrile, add potassium hydrogen difluoride.

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate dropwise.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the protected N-β-D-arabinofuranosyl oxazoline.

Protocol 2: Deprotection to Yield O,N-Aminomethanylylidene-β-D-arabinofuranose

The benzoyl protecting groups can be removed under basic conditions to yield the final unprotected glycosyl donor[2].

Materials:

  • Protected N-β-D-arabinofuranosyl oxazoline

  • Ammonia in methanol (methanolic ammonia)

  • Amberlite IR-120 (H⁺) resin

Procedure:

  • Dissolve the protected N-β-D-arabinofuranosyl oxazoline in methanolic ammonia.

  • Stir the solution at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.

  • Filter the resin and concentrate the filtrate under reduced pressure to yield O,N-Aminomethanylylidene-β-D-arabinofuranose.

Application in Glycosylation Reactions

O,N-Aminomethanylylidene-β-D-arabinofuranose can be employed as a glycosyl donor in both chemical and enzymatic glycosylation reactions. The choice of method depends on the desired product and the nature of the glycosyl acceptor.

Chemical Glycosylation: Lewis Acid-Promoted Activation

Glycosyl oxazolines can be activated by Lewis acids to react with a glycosyl acceptor, forming a glycosidic bond. The stereochemical outcome of the reaction is influenced by various factors, including the protecting groups on the donor, the nature of the acceptor, the solvent, and the Lewis acid used[3][4].

Mechanism of Activation and Glycosylation:

The Lewis acid coordinates to the oxygen atom of the oxazoline ring, facilitating its opening to form a reactive oxazolinium ion intermediate. The glycosyl acceptor then attacks the anomeric carbon, leading to the formation of the glycosidic bond. The stereoselectivity is often governed by the conformation of the furanosyl oxocarbenium ion intermediate[5]. For arabinofuranosides, achieving β-selectivity can be challenging, and the reaction conditions must be carefully optimized.

G Donor Arabinofuranosyl Oxazoline Donor Intermediate Oxazolinium Ion Intermediate Donor->Intermediate Activation LA Lewis Acid (e.g., TMSOTf) LA->Intermediate Byproduct Lewis Acid-Base Adduct LA->Byproduct Acceptor Glycosyl Acceptor (ROH) Acceptor->Intermediate Nucleophilic Attack Product β-Arabinofuranoside Product Intermediate->Product

Figure 1: General workflow for Lewis acid-promoted glycosylation.

Protocol 3: General Procedure for Lewis Acid-Catalyzed Glycosylation

Materials:

  • O,N-Aminomethanylylidene-β-D-arabinofuranose (with appropriate protecting groups)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Lewis acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Molecular sieves (4 Å)

  • Triethylamine or pyridine for quenching

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the protected arabinofuranosyl oxazoline donor, the glycosyl acceptor, and activated molecular sieves in anhydrous DCM.

  • Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid dropwise.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Oxazoline-Mediated Glycosylation

DonorAcceptorPromoterSolventTemp (°C)Yield (%)α:β RatioReference
Per-O-acetyl-GlcNAc-oxazolineMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDCM0851:9[6]
Man(β1-4)GlcNAc-oxazolineGlcNAc-AsnEndo-A (enzyme)Buffer37>90β-specific[7]

Note: Data for arabinofuranosyl oxazoline is limited in the literature; the table provides examples for other glycosyl oxazolines to illustrate typical conditions and outcomes.

Chemoenzymatic Glycosylation

Endo-β-N-acetylglucosaminidases (ENGases) are enzymes that can catalyze the transfer of an oligosaccharide from an oxazoline donor to an acceptor, typically containing a single N-acetylglucosamine (GlcNAc) residue[8][9]. This approach offers exceptional stereo- and regioselectivity. While naturally occurring ENGases are specific for N-glycan structures, engineered enzymes could potentially be developed for other donor types, including arabinofuranosyl oxazolines.

G cluster_0 Reaction Mixture Donor Arabinofuranosyl Oxazoline Donor Enzyme Engineered ENGase Donor->Enzyme Acceptor Acceptor Substrate (e.g., GlcNAc-Peptide) Acceptor->Enzyme Product Glycosylated Product Enzyme->Product Catalysis

Sources

O,N-Aminomethanylylidene-beta-D-arabinofuranose mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Subject: O,N-Aminomethanylylidene-beta-D-arabinofuranose

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Application Notes and Protocols for In Vitro Evaluation of O,N-Aminomethanylylidene-beta-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Bicyclic Arabinofuranose Derivative

O,N-Aminomethanylylidene-beta-D-arabinofuranose is a unique bicyclic nucleoside analog characterized by a constrained arabinofuranose sugar moiety. This structural rigidity, conferred by the aminomethanylylidene bridge, is hypothesized to influence its binding affinity and specificity towards various biological targets. While specific biological data for this compound is nascent, its structural resemblance to other arabinofuranosyl nucleosides and glycosidase inhibitors suggests significant potential in two key areas of drug discovery: as an antiviral or anticancer agent and as a specific enzyme inhibitor, particularly targeting glycosidases.

Arabinofuranosyl nucleosides, such as Vidarabine (Ara-A), have established roles in antiviral therapy.[1] Their mechanism often involves the inhibition of viral DNA or RNA polymerases, thereby halting viral replication.[2][3][4] Similarly, many nucleoside analogs are cornerstone chemotherapeutic agents that disrupt DNA synthesis in rapidly proliferating cancer cells.[5][6][7] The constrained conformation of this compound may lead to enhanced or more selective interactions with viral polymerases or cellular kinases, potentially offering an improved therapeutic window.[8]

Furthermore, the arabinofuranose core is a key recognition element for arabinofuranosidases, a class of glycoside hydrolases involved in the breakdown of plant cell wall polysaccharides.[9][10] Inhibitors of these enzymes have applications in biofuel production and potentially in modulating gut microbiome activity. The unique bicyclic structure of the topic compound could mimic the transition state of the enzymatic reaction, leading to potent and specific inhibition.

These application notes provide a comprehensive guide for researchers to conduct initial in vitro profiling of this compound. The protocols detailed below are designed to rigorously assess its potential cytotoxic, antiviral, and enzyme inhibitory activities.

Part 1: Assessment of Cytotoxic and Antiproliferative Activity

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability. This provides a baseline for toxicity and helps to identify a therapeutic window for potential antiviral or anticancer applications. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]

Scientific Rationale

Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay results in a purple formazan product that is insoluble and requires a solubilization step. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, on the other hand, produces a water-soluble orange formazan, simplifying the protocol.[12][13] The choice between MTT and XTT can depend on the cell type and experimental setup, with XTT being generally more convenient for high-throughput screening.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis prep_cells Seed cells in 96-well plates incubate_cells Incubate for 24h (adhesion) prep_cells->incubate_cells treat_cells Add compound dilutions to wells incubate_cells->treat_cells prep_compound Prepare serial dilutions of This compound prep_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_xtt Add XTT reagent incubate_treatment->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_plate Measure absorbance at 450 nm incubate_xtt->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 G cluster_0 Cell Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Observation cluster_3 Quantification cluster_4 Data Analysis seed_cells Seed susceptible cells in 96-well plates incubate_adhesion Incubate for 24h seed_cells->incubate_adhesion infect_cells Infect cells with virus incubate_adhesion->infect_cells prep_virus Prepare virus inoculum prep_virus->infect_cells prep_compound Prepare compound dilutions add_compound Add compound dilutions prep_compound->add_compound infect_cells->add_compound incubate_cpe Incubate until CPE is visible in virus control (48-96h) add_compound->incubate_cpe xtt_assay Perform XTT assay incubate_cpe->xtt_assay read_absorbance Measure absorbance xtt_assay->read_absorbance calc_protection Calculate % CPE inhibition read_absorbance->calc_protection determine_ec50 Determine EC50 calc_protection->determine_ec50 calc_si Calculate Selectivity Index (SI) determine_ec50->calc_si

Caption: Workflow for CPE inhibition assay.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
  • Cell Seeding:

    • Seed a virus-susceptible cell line (e.g., Vero for Herpes Simplex Virus, MT-4 for HIV) in a 96-well plate at a density that will form a confluent monolayer within 24 hours. [5]

  • Infection and Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • When the cell monolayer is ready, remove the medium and add the compound dilutions to the respective wells.

    • Infect the cells with a pre-titered amount of virus that causes significant CPE within 48-96 hours.

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus) wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ atmosphere until at least 80% CPE is observed in the virus control wells.

  • Quantification of Viral CPE:

    • Perform an XTT assay as described in Protocol 1 to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration.

    • Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE by 50%.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀, where CC₅₀ is the 50% cytotoxic concentration determined from the compound toxicity control wells. A higher SI value indicates a more promising antiviral candidate. [16]

Part 3: Mechanistic Enzymatic Assays

Based on the structural characteristics of this compound, two primary classes of enzymes are plausible targets: viral polymerases and glycosidases.

A. Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

Many antiviral nucleoside analogs, after intracellular phosphorylation to their triphosphate form, act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. [2][3][17]Inhibition can occur through chain termination or by preventing the binding of the natural nucleotide. [18]A non-radioactive, primer extension assay can be used to evaluate the inhibitory potential of the triphosphate form of the compound. [17]

Protocol 3: RdRp Inhibition Assay (Primer Extension)
  • Reagents and Preparation:

    • Recombinant viral RdRp (e.g., from SARS-CoV-2 or HCV).

    • A single-stranded RNA template annealed to a shorter, labeled (e.g., fluorescent) RNA primer.

    • A mixture of natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

    • The triphosphate form of this compound (requires custom synthesis).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the RdRp enzyme, the primer/template RNA duplex, and the test compound triphosphate at various concentrations in a suitable reaction buffer.

    • Initiate the reaction by adding the natural NTP mix.

  • Incubation and Termination:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Analysis:

    • Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the fluorescently labeled RNA products. Inhibition of the polymerase will result in a decrease in the amount of full-length extension product and potentially the appearance of shorter, terminated products.

  • Data Analysis:

    • Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.

B. α-L-Arabinofuranosidase Inhibition Assay

The arabinofuranose structure of the compound makes it a candidate inhibitor for α-L-arabinofuranosidases. A common method to assess the activity of these enzymes is to use a chromogenic substrate, such as p-nitrophenyl-α-L-arabinofuranoside (pNPAf). The enzyme cleaves the substrate, releasing p-nitrophenol, which is yellow and can be quantified spectrophotometrically. [9][10]

Protocol 4: α-L-Arabinofuranosidase Inhibition Assay
  • Reagents and Preparation:

    • α-L-Arabinofuranosidase (commercially available).

    • p-Nitrophenyl-α-L-arabinofuranoside (pNPAf) as the substrate.

    • Reaction buffer (e.g., sodium phosphate buffer, pH 6.0).

    • Stop solution (e.g., 1 M sodium carbonate).

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, various concentrations of this compound, and the α-L-arabinofuranosidase enzyme.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C or 50°C) to allow the inhibitor to bind to the enzyme. [9]

  • Initiation and Termination:

    • Initiate the reaction by adding the pNPAf substrate to all wells.

    • Incubate for a fixed time (e.g., 10-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

  • Measurement and Analysis:

    • Measure the absorbance at 405-410 nm. [9][10] * Calculate the percentage of enzyme inhibition for each concentration of the compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value from the dose-response curve.

ParameterRdRp Inhibition Assayα-L-Arabinofuranosidase Assay
Enzyme Recombinant Viral RdRpα-L-Arabinofuranosidase
Substrate RNA primer/template + NTPsp-Nitrophenyl-α-L-arabinofuranoside
Test Compound Triphosphate formParent Compound
Detection Method Gel Electrophoresis (Fluorescence)Spectrophotometry (Absorbance at 405-410 nm)
Endpoint IC₅₀IC₅₀

Conclusion and Future Directions

The in vitro assays outlined in these application notes provide a robust framework for the initial characterization of this compound. The data generated from these protocols will be crucial in determining whether this novel compound warrants further investigation as a potential therapeutic agent or a valuable biochemical tool. Positive results in these assays would pave the way for more advanced studies, including mechanism of action elucidation, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize its biological activity.

References

  • ASM Journals. (n.d.). Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. PubMed Central. Available at: [Link]

  • MDPI. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Available at: [Link]

  • PubMed. (n.d.). Synthesis and Anticancer and Antiviral Activities of Various 2'- And 3'-methylidene-substituted Nucleoside Analogues and Crystal Structure of 2'-deoxy-2'-methylidenecytidine Hydrochloride. Available at: [Link]

  • PubMed. (n.d.). Biologic activity of 9-beta-D-arabinofuranosyl-2-fluoroadenine, a metabolically stable analog of 9-beta-D-arabinofuranosyladenine. Available at: [Link]

  • ASM Journals. (n.d.). Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis. Available at: [Link]

  • Frontiers. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Available at: [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Available at: [Link]

  • National Institutes of Health. (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Available at: [Link]

  • ScienceDirect. (n.d.). Inhibition of SARS-CoV-2 polymerase by nucleotide analogs: a single molecule perspective. Available at: [Link]

  • National Institutes of Health. (n.d.). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. PubMed Central. Available at: [Link]

  • MDPI. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. Available at: [Link]

  • ResearchGate. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Available at: [Link]

  • ResearchGate. (2024). A Review on the in Vitro and in Vivo Screening of α-Glucosidase Inhibitors. Available at: [Link]

  • MDPI. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Available at: [Link]

  • National Institutes of Health. (n.d.). Potent in Vitro α-Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina. PubMed Central. Available at: [Link]

  • Gosset. (n.d.). DNA synthesis inhibition via nucleoside analog incorporation (null). Available at: [Link]

  • MDPI. (n.d.). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Available at: [Link]

  • Frontiers. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. Available at: [Link]

  • PubMed. (2021). Design, Synthesis, and Activity Evaluation of Novel Acyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo. Available at: [Link]

  • National Institutes of Health. (2023). Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). Rational Design of Mechanism-Based Inhibitors and Activity-Based Probes for the Identification of Retaining α-l-Arabinofuranosidases. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Available at: [Link]

  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Nucleoside and Nucleotide Analogues as Agents Against DNA Viruses and/or Retroviruses. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PubMed Central. Available at: [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Available at: [Link]

  • ScholarWorks. (n.d.). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose and its analogues. These carbohydrate-fused oxazoline compounds are pivotal intermediates in modern carbohydrate chemistry and drug development.[1][2][3] Their unique structure serves as a highly effective glycosyl donor, particularly for the stereoselective formation of challenging 1,2-cis-arabinofuranosides, which are key components of various natural products, including the cell wall of Mycobacterium tuberculosis.[4][5][6]

This guide is designed for researchers, chemists, and drug development professionals actively engaged in or planning to undertake this synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature and field experience. Our goal is to help you navigate the complexities of this synthesis, overcome common hurdles, and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of O,N-Aminomethanylylidene-β-D-arabinofuranose?

This class of compounds, often referred to as glycosyl oxazolines, are primarily used as activated glycosyl donors for the synthesis of oligosaccharides and glycoconjugates.[7][8] Their structure facilitates a highly stereoselective 1,2-trans glycosylation via a neighboring group participation mechanism involving the oxazoline ring. Specifically for the arabinofuranose series, they are crucial for creating the β-D-arabinofuranoside linkage, a motif found in critical bacterial polysaccharides.[9][10][11]

Q2: What is the general synthetic strategy for preparing these arabinofuranosyl oxazolines?

The most common strategy involves the intramolecular cyclization of a suitable precursor derived from a protected D-arabinose. A typical route starts with a per-acylated arabinofuranose, often with a leaving group (like a bromide or acetate) at the anomeric (C-1) position and a participating group (like an N-acyl or N-benzoyl) at the C-2 position.[12] Treatment with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), promotes the departure of the anomeric leaving group and subsequent attack by the C-2 nitrogen's carbonyl oxygen to form the fused oxazoline ring.[1][13]

Q3: Why is the choice of protecting groups on the arabinofuranose backbone so critical?

Protecting groups serve three main functions in this synthesis:

  • Solubility and Stability: They render the polar sugar soluble in organic solvents and protect the hydroxyl groups from unwanted side reactions.

  • Stereochemical Control: A participating group at the C-2 position (e.g., an acetamido or benzamido group) is essential for ensuring the formation of the desired β-anomer through anchimeric assistance.

  • Reactivity Tuning: The electronic nature of the protecting groups (e.g., electron-withdrawing benzoyl vs. electron-donating benzyl ethers) can influence the reactivity of the sugar backbone and the stability of reaction intermediates.[14]

Q4: How stable are arabinofuranosyl oxazolines, and what conditions should be avoided?

These compounds are sensitive to acidic conditions. The oxazoline ring can be hydrolyzed by strong acids or even silica gel during column chromatography, leading to the formation of N-acyl arabinosylamines.[15] Therefore, reactions should be performed under strictly anhydrous conditions, and purification methods should be chosen carefully. It is often recommended to use neutralized silica gel or alternative purification techniques like recrystallization if the product is crystalline.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is complete according to TLC, but after workup and purification, the yield of the desired oxazoline is extremely low. What are the likely causes?

A: Low isolated yields are the most common complaint in this synthesis. The issue often stems from one of several critical areas:

  • Moisture Contamination: The Lewis acids used as catalysts (e.g., TMSOTf, BF₃·OEt₂) are extremely sensitive to moisture. Trace amounts of water will consume the catalyst and can lead to hydrolysis of the starting material or the product.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled over an appropriate drying agent. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Product Degradation During Purification: As mentioned in the FAQ, arabinofuranosyl oxazolines can degrade on standard silica gel.[15] The acidic nature of silica can catalyze the opening of the oxazoline ring.

    • Solution:

      • Neutralize Silica Gel: Prepare a slurry of silica gel in your desired eluent containing 1-2% triethylamine or pyridine, then pack the column as usual.

      • Use Alternative Stationary Phases: Consider using alumina (basic or neutral) or Florisil for chromatography.

      • Avoid Chromatography: If the product is crystalline, attempt to purify by recrystallization. If the crude product is clean enough by ¹H NMR, consider using it directly in the next step.

  • Insufficient Catalyst or Activation: The starting material may not be fully activated if the amount of Lewis acid is insufficient or if its activity has been compromised.

    • Solution: Use a freshly opened bottle of the Lewis acid or distill it before use. For sluggish reactions, a slight excess of the catalyst may be required. Monitor the reaction by TLC to ensure the consumption of the starting material.

Workflow for Diagnosing Low Yield

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Poor β-Stereoselectivity

Q: I am obtaining a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-product?

A: The formation of the β-oxazoline is directed by neighboring group participation from the C-2 substituent. Loss of selectivity points to a competing reaction pathway.

  • Mechanism: The C-2 acyl (e.g., benzoyl) or N-acyl (e.g., acetamido) group attacks the oxocarbenium ion intermediate from the α-face, forming a stable dioxolanium or oxazolinium ion. The incoming nucleophile (in this case, intramolecularly) can then only attack from the β-face, ensuring the desired stereochemistry.

  • Causes of Poor Selectivity:

    • Non-Participating Group at C-2: If the C-2 substituent is a non-participating group (e.g., a benzyl ether), the reaction will likely proceed through an Sₙ1-like mechanism, yielding a mixture of anomers.

    • Reaction Conditions: Certain Lewis acids or high temperatures can favor an Sₙ1 pathway even with a participating group, leading to anomerization. The use of strong Lewis acids can sometimes lead to side reactions and loss of selectivity.[13]

  • Solutions:

    • Ensure a C-2 Participating Group: The synthesis design must include a participating group at the C-2 position. Acyl groups like acetyl or benzoyl are standard.

    • Optimize Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at -40 °C and slowly warming to 0 °C or room temperature).

    • Choice of Lewis Acid: Milder Lewis acids like TMSOTf are often preferred over stronger ones like SnCl₄ for delicate substrates.[13]

Data Presentation: Protecting Group Compatibility

Protecting Group (at C2)Participation AbilityTypical β:α SelectivityNotes
O-Benzoyl (OBz)Excellent>95:5Classic participating group for 1,2-trans glycosylation.
N-Phthalimido (NPhth)Excellent>95:5Very effective, but deprotection requires harsh conditions (e.g., hydrazine).
O-Acetyl (OAc)Good>90:10Effective, but can be more labile than OBz.
O-Benzyl (OBn)None~50:50Does not participate; results in anomeric mixtures. Avoid for this synthesis.
O-TBDMSNone~50:50Silyl ethers are non-participating.

Problem 3: Formation of a Ring-Opened Side Product

Q: My crude NMR shows a significant amount of a side product identified as the N-acetyl-β-D-arabinofuranosylamine. How is this forming and how can I prevent it?

A: This side product is the result of hydrolysis of the target oxazoline.

  • Cause: As previously discussed, the oxazoline ring is susceptible to cleavage under acidic conditions, especially in the presence of a nucleophile like water.[15] This can happen during the reaction if there is moisture present, or more commonly, during aqueous workup or chromatography on acidic silica gel.

  • Solutions:

    • Anhydrous Workup: Instead of a traditional aqueous wash, quench the reaction by adding a solid base (e.g., powdered NaHCO₃) or a hindered base like 2,4,6-collidine, followed by filtration and concentration.

    • Minimize Contact with Acid: If an aqueous workup is necessary, use a saturated sodium bicarbonate solution and perform the extraction quickly at low temperatures. Immediately dry the organic layer over anhydrous sodium sulfate.

    • Purification Strategy: Employ the purification strategies outlined in Problem 1 (neutralized silica, alumina, etc.) to prevent on-column hydrolysis.

Visualization: Simplified Reaction Mechanism

ReactionMechanism Start Arabinofuranosyl Precursor (C2-NHAc, C1-OAc) Oxocarbenium Oxocarbenium Ion Intermediate Start->Oxocarbenium + Lewis Acid - AcO⁻ Dioxolanium Acyl-Oxonium Ion (Neighboring Group Participation) Oxocarbenium->Dioxolanium Intramolecular Attack (α-face) Product β-D-Arabinofuranosyl Oxazoline Dioxolanium->Product Ring Closure SideProduct Hydrolysis Product (N-Acetyl Arabinosylamine) Product->SideProduct + H₂O (Acidic)

Caption: Mechanism showing β-selectivity and hydrolysis pathway.

Key Experimental Protocol

Synthesis of 2-Methyl-(3,5-di-O-benzoyl-β-D-arabinofuranoso)[2,1-d]-2-oxazoline from 1-O-Acetyl-2-azido-2-deoxy-3,5-di-O-benzoyl-β-D-arabinofuranose

This protocol is adapted from established methodologies for synthesizing glycosyl oxazolines and represents a reliable route.

Step 1: Reduction of Azide and In Situ Acetylation

  • Setup: To a flame-dried, two-neck round-bottom flask under an Argon atmosphere, add the starting azide (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add propane-1,3-dithiol (1.5 eq) followed by triethylamine (3.0 eq). Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. Causality: The dithiol reduces the azide to the amine, which is then available for acylation.

  • Acetylation: Cool the mixture back to 0 °C. Add acetic anhydride (2.0 eq) and pyridine (2.5 eq). Stir at 0 °C for 1 hour, then at room temperature overnight. Causality: The amine is acetylated to form the required C-2 acetamido participating group.

  • Workup: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acetylated product is often used directly in the next step after drying under high vacuum.

Step 2: Oxazoline Formation

  • Setup: Dissolve the crude N-acetylated intermediate from Step 1 in anhydrous DCM (~0.05 M) in a flame-dried flask under Argon. Cool the solution to 0 °C.

  • Cyclization: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0-3.0 eq) dropwise via syringe over 5 minutes. Stir the reaction at 0 °C, monitoring closely by TLC (stain with p-anisaldehyde and heat). The reaction is typically complete within 1-2 hours. Causality: TMSOTf activates the anomeric acetate as a leaving group, promoting the intramolecular cyclization driven by the C-2 acetamido group.

  • Quench: Once the starting material is consumed, quench the reaction by adding solid NaHCO₃ or a few drops of pyridine directly to the cold reaction mixture until it is neutral.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove solids. Concentrate the filtrate. Purify the crude product immediately by flash column chromatography using silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., a hexanes/ethyl acetate gradient).

  • Analysis: Combine product-containing fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

  • Sivets, G. G., Sivets, A. V., & Khancheuski, M. A. (2023). Stereoselective Synthesis of N-Glycosyl Oxazolines and Evaluation of Their Antiproliferative Activity. Journal of New Developments in Chemistry, 4(2), 1-23. [Link]

  • Gildersleeve, J. C. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. Beilstein Journal of Organic Chemistry, 14, 437-456. [Link]

  • Wang, C. C., et al. (2018). Glycosyl oxazolines serve as active donors for iterative synthesis of type I oligosaccharides. Chemical Communications, 54(78), 11027-11030. [Link]

  • Sivets, G. G., et al. (2023). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Journal of New Developments in Chemistry, 4(2), 1-21. [Link]

  • Dmitriev, A. V., et al. (2012). Synthesis of some 2-alkoxy glyco-[2,1-d]-2-oxazolines and evaluation of their glycosylation reactivity. Carbohydrate Research, 358, 47-54. [Link]

  • Benksim, A., et al. (2008). SYNTHESIS OF 2',3,5'-TRI-O-BENZOYL-Β-D RIBONUCLEOSIDES. ResearchGate. [Link]

  • Lowary, T. L. (2010). Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. ResearchGate. [Link]

  • Schranz, J. A., et al. (2013). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-D-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 90(11), 1521-1523. [Link]

  • Ritzmann, M., et al. (1978). Novel arabinofuranosyl derivatives of cytosine resistant to enzymatic deamination and possessing potent antitumor activity. Journal of Medicinal Chemistry, 21(7), 597-8. [Link]

  • Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]

  • Sahnoun, H., et al. (2006). Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo[3,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3336-3344. [Link]

  • Hotha, S., et al. (2019). [Au]/[Ag]-catalysed expedient synthesis of branched heneicosafuranosyl arabinogalactan motif of Mycobacterium tuberculosis cell wall. Nature Communications, 10(1), 1-10. [Link]

  • Kim, K. S., et al. (2008). Chemical Synthesis of Cyclic Galactooligofuranosides Isolated From Enzymatic Degradation Products of Cell Wall Arabinogalactan of Mycobacterium Tuberculosis. Organic Letters, 10(12), 2373-6. [Link]

  • Oscarson, S., & Tidén, A. K. (2005). Glycosylation of acid sensitive acceptors. Synthesis of (2,3-epoxy-1-propyl) glycosides. Carbohydrate Research, 340(15), 2443-6. [Link]

  • Matiychuk, Y., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Chemistry – An Asian Journal, 14(10), 1736-1744. [Link]

  • Zhang, Y., et al. (2014). Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. Journal of Organic Chemistry, 79(1), 169-79. [Link]

  • Pathak, A. K., et al. (1999). Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis. Carbohydrate Research, 317(1-4), 110-8. [Link]

  • Hosmane, R. S., et al. (1990). Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthylene (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues. Journal of Medicinal Chemistry, 33(12), 3170-6. [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 19(9), 13902-13912. [Link]

  • Hotha, S., & Kashyap, S. (2011). Facile synthesis of β- and α-arabinofuranosides and application to cell wall motifs of M. tuberculosis. Organic Letters, 13(21), 5792-5. [Link]

  • Perepelov, A. V., et al. (2024). Unusual triflic acid-promoted oligomerization of arabinofuranosides during glycosylation. Carbohydrate Research, 540, 109141. [Link]

  • Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]

  • Fraser-Reid, B., et al. (2008). Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. Carbohydrate Research, 343(18), 3100-6. [Link]

  • Hayauchi, Y., & Hiraoka, S. (2010). Rapid glycosylations under extremely mild acidic conditions. Use of ammonium salts to activate glycosyl phosphites via P-protonation. Carbohydrate Research, 345(9), 1211-5. [Link]

  • Ali, B., et al. (2021). Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. ResearchGate. [Link]

  • Tanaka, H., et al. (2002). Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof.
  • Britton, J., & Jamison, T. F. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(11), 1109-1111. [Link]

  • Newton, S., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Organic & Biomolecular Chemistry, 12(48), 9922-9927. [Link]

  • Szymańska, E., & Albrecht, Ł. (2023). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 28(21), 7394. [Link]

  • Omar, A. M., Habib, N. S., & Aboulwafa, M. (1977). The cyclodesulphurization of thio-compounds. Part 15: Synthesis of 6-substituted aminophenanthridines from some thiourea derivatives. Pharmazie, 32(12), 758-61. [Link]

  • Brandstätter, M., Roth, F., & Luedtke, N. W. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40-51. [Link]

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Technical Support Center: O,N-Aminomethanylylidene-beta-D-arabinofuranose Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O,N-Aminomethanylylidene-beta-D-arabinofuranose and related glycosyl oxazoline derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental hurdles. While literature specifically detailing the synthesis of this compound is scarce, the principles outlined here are based on well-established methodologies for the formation of glycosyl oxazolines from carbohydrate precursors.[1][2]

The core of this synthesis involves an intramolecular cyclization of a 2-acetamido-arabinofuranose derivative to form a fused oxazoline ring system. This transformation is a pivotal step in the synthesis of various bioactive nucleoside analogues and oligosaccharides.[1][3] Success in this reaction hinges on careful control of reaction parameters to favor the desired cyclization pathway and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the formation of the O,N-Aminomethanylylidene (oxazoline) ring on the arabinofuranose scaffold?

A1: The formation of the glycosyl oxazoline ring proceeds through the neighboring group participation of the 2-acetamido group. The reaction is typically initiated by activating the anomeric carbon (C-1) of the arabinofuranose. This activation makes the anomeric carbon electrophilic and susceptible to nucleophilic attack. The amide oxygen of the 2-acetamido substituent then acts as an intramolecular nucleophile, attacking the anomeric center to form a five-membered oxazoline ring. This process is often facilitated by a dehydrating agent or a Lewis acid promoter.[2]

Q2: What are the most common starting materials for this synthesis?

A2: Typically, the synthesis will start from a suitably protected D-arabinofuranose derivative. Key functional groups on the starting material include a 2-acetamido group (or a group that can be converted to it) and an activated anomeric position (e.g., a glycosyl halide, thioglycoside, or hemiacetal). The hydroxyl groups at the 3- and 5-positions are usually protected with groups that are stable to the reaction conditions but can be removed later if necessary.

Q3: Why is the stereochemistry at the anomeric carbon important?

A3: The stereochemistry at the anomeric carbon (C-1) is crucial as the reaction proceeds via an SN2-like intramolecular displacement. For the oxazoline ring to form efficiently, the 2-acetamido group and the leaving group at the anomeric center should ideally be in a trans-diaxial or similar anti-periplanar arrangement to facilitate the backside attack. The beta (β) configuration of the arabinofuranose is specified in the target molecule's name, which influences the conformational preferences of the sugar ring and the feasibility of the cyclization.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

A low yield of the desired oxazoline product is one of the most common challenges. This can be attributed to several factors, from the quality of reagents to suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inefficient Activation of the Anomeric Carbon:

    • Explanation: The leaving group at the anomeric position may not be sufficiently activated for the intramolecular cyclization to occur.

    • Troubleshooting Steps:

      • Choice of Promoter/Activator: If using a thioglycoside, ensure the promoter (e.g., N-iodosuccinimide (NIS)/silver triflate) is fresh and used in the correct stoichiometry.[4] For glycosyl halides, a mild Lewis acid like TMSOTf can be effective.[2]

      • Reaction Temperature: Some activation steps require low temperatures (e.g., -40 to -78 °C) to prevent side reactions, while others may need gentle warming.[5] It is critical to optimize the temperature profile for your specific substrate and activator system.

  • Presence of Water:

    • Explanation: The reaction is a dehydration/cyclization, and the presence of water can hydrolyze the activated intermediate or the final product.

    • Troubleshooting Steps:

      • Dry Solvents and Reagents: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • Incorrect Stoichiometry of Reagents:

    • Explanation: An excess or deficit of the activating agent or base can lead to side reactions or incomplete conversion.

    • Troubleshooting Steps:

      • Titrate Reagents: If possible, titrate the activating agents and bases to determine their exact concentration.

      • Systematic Optimization: Perform small-scale trial reactions with varying stoichiometries to find the optimal ratio.

Parameter Recommended Range Notes
Temperature -78 °C to 50 °CHighly dependent on the chosen synthetic route.
Activator Stoichiometry 1.1 to 2.0 equivalentsRelative to the arabinofuranose starting material.
Base Stoichiometry 1.5 to 5.0 equivalentsIf a base is required (e.g., triethylamine).
Reaction Time 1 to 24 hoursMonitor by TLC or LC-MS for completion.
Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Common Side Products and Their Prevention:

  • Glycosidic Bond Cleavage:

    • Explanation: Harsh reaction conditions, particularly strong acids or high temperatures, can lead to the cleavage of glycosidic linkages in more complex starting materials or the product itself.[2]

    • Prevention:

      • Milder Promoters: Opt for milder activating agents. For instance, 2-chloro-1,3-dimethylimidazolinium chloride (DMC) has been shown to be effective in aqueous solutions for unprotected sugars, which indicates its gentle nature.[2][6][7]

      • Temperature Control: Maintain the reaction at the lowest effective temperature.

  • Intermolecular Glycosylation:

    • Explanation: If the activated arabinofuranose intermediate reacts with another molecule of the starting material or a nucleophilic solvent instead of cyclizing, intermolecular products will form.

    • Prevention:

      • High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular reactions.

      • Slow Addition: Adding the activating agent slowly to the solution of the arabinofuranose derivative can help maintain a low concentration of the reactive intermediate.

Experimental Workflow: A General Protocol

Below is a generalized, step-by-step protocol for the synthesis of a glycosyl oxazoline from a 2-acetamido-arabinofuranose precursor. This should be adapted based on the specific protecting groups and anomeric leaving group of your starting material.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dry Starting Material (Arabinofuranose derivative) D 4. Dissolve Starting Material in Anhydrous Solvent A->D B 2. Prepare Anhydrous Solvent (e.g., Dichloromethane) B->D C 3. Assemble Dry Glassware under Inert Atmosphere (Ar/N2) C->D E 5. Cool Reaction Mixture (e.g., -40 °C) D->E F 6. Add Activating Agent/Promoter (e.g., TMSOTf) Dropwise E->F G 7. Stir and Monitor Reaction (TLC or LC-MS) F->G H 8. Quench Reaction (e.g., with Triethylamine) G->H I 9. Aqueous Work-up H->I J 10. Dry Organic Layer and Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: General workflow for glycosyl oxazoline synthesis.

Logical Relationships in Troubleshooting

When troubleshooting, it is essential to consider the interplay between different reaction parameters. The following diagram illustrates the logical connections between common problems, their potential causes, and the corresponding solutions.

dot

G P1 Low Yield C1 Moisture Present P1->C1 C2 Inefficient Activation P1->C2 C3 Suboptimal Temperature P1->C3 C4 Incorrect Stoichiometry P1->C4 P2 Side Products P2->C3 P2->C4 C5 Harsh Conditions P2->C5 P3 Incomplete Reaction P3->C2 P3->C3 S1 Use Anhydrous Conditions C1->S1 S2 Change Promoter/Activator C2->S2 S3 Optimize Temperature C3->S3 S4 Titrate Reagents C4->S4 S5 Use Milder Reagents C5->S5

Caption: Troubleshooting logic map for oxazoline synthesis.

By systematically addressing these potential issues, researchers can significantly improve the outcome of their synthesis of this compound and related compounds.

References

  • Glycosyl oxazolines serve as active donors for iterative synthesis of type I oligosaccharides (2024). Vertex AI Search.
  • Synthesis and in vitro cytostatic activity of new β-d-arabino furan[1′,2′:4,5]oxazolo (n.d.). Vertex AI Search.
  • Fairbanks, A. J. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. PMC.
  • Glycosyl oxazolines serve as active donors for iterative synthesis of type I oligosaccharides (n.d.). Chemical Communications (RSC Publishing).
  • Scheme 9: Production of a complex biantennary N-glycan oxazoline from... (n.d.). ResearchGate.
  • Oxazoline donors enable effective glycoremodeling (2024). Glycoforum.
  • Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers (2008). PubMed.
  • Synthesis of octyl arabinofuranosides as substrates for mycobacterial arabinosyltransferases (n.d.). PubMed.

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Technical Support Center: Purification of O,N-Aminomethanylylidene-beta-D-arabinofuranose and Related Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with O,N-Aminomethanylylidene-beta-D-arabinofuranose and its analogs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this class of compounds. The methodologies and principles discussed here are grounded in established practices for the purification of nucleoside and carbohydrate derivatives.

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you may encounter during the purification of this compound.

Issue 1: Co-elution of the Product with Starting Materials or Reagents

Question: My TLC and initial column chromatography show that my target compound is co-eluting with one of the starting materials. How can I improve the separation?

Answer: Co-elution is a common challenge, especially when the polarity of your product and a key reactant are similar. Here’s a systematic approach to resolving this issue:

Underlying Cause: The stationary phase and mobile phase combination you are using is not providing sufficient selectivity to resolve the compounds. The O,N-aminomethanylylidene group introduces specific electronic and steric properties that may be similar to protected starting materials or certain reagents.

Troubleshooting Workflow:

G start Initial Co-elution Observed solvent Modify Mobile Phase Polarity start->solvent Initial Step gradient Implement Gradient Elution solvent->gradient If still unresolved resolved Separation Achieved solvent->resolved Success stationary Change Stationary Phase gradient->stationary For difficult separations gradient->resolved Success derivatize Consider Derivatization stationary->derivatize Advanced Strategy stationary->resolved Success derivatize->resolved Success

Caption: Troubleshooting workflow for co-elution issues.

Detailed Protocols:

  • Protocol 1: Optimizing the Mobile Phase for Silica Gel Chromatography

    • Systematic Solvent Screening: Prepare several small TLC chambers with different solvent systems. A good starting point for many nucleoside analogs is a mixture of a non-polar solvent (like petroleum ether or hexanes) and a polar solvent (like ethyl acetate or acetone).[1]

    • Polarity Adjustment: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (reduce the proportion of the polar solvent). If the spots are too low (low Rf), increase the polarity.

    • Selectivity Modification: If adjusting polarity doesn't resolve the co-elution, change the nature of the solvents to introduce different intermolecular interactions. For example, adding a small amount of methanol or triethylamine can significantly alter the separation. Methanol can act as a hydrogen bond donor and acceptor, while triethylamine can suppress the ionization of acidic protons on the silica surface, reducing tailing.

Solvent System ComponentRole in SeparationTypical Starting Ratios (v/v)
Dichloromethane (DCM)Primary solvent80-95%
Methanol (MeOH)Polar modifier5-20%
Triethylamine (TEA)Tailing reducer0.1-1%
Ethyl Acetate (EtOAc)Alternative polar solvent20-80% (with Hexanes)
  • Protocol 2: Reversed-Phase Chromatography If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using C18 silica) can be an excellent alternative.[1]

    • Stationary Phase: Use a C18-functionalized silica gel.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.[2][3]

    • Gradient Elution: Start with a high concentration of water and gradually increase the concentration of the organic solvent. This will elute more polar compounds first, followed by less polar ones.

Issue 2: Product Degradation During Purification

Question: I'm observing significant loss of my product during column chromatography, and I see new, more polar spots on my TLC plates. What could be causing this?

Answer: The O,N-aminomethanylylidene group, along with the furanose ring, can be sensitive to acidic or basic conditions, which can lead to hydrolysis or other degradation pathways. The silica gel itself is slightly acidic and can catalyze the degradation of sensitive compounds.

Mitigation Strategies:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of triethylamine (e.g., 1% in your non-polar solvent) and then with the non-polar solvent alone to remove the excess base. This will neutralize the acidic sites on the silica surface.

  • Use a Buffered Mobile Phase: For reversed-phase chromatography, using a buffer (e.g., a phosphate buffer at pH 5.8) in the aqueous phase can help maintain a stable pH and prevent degradation.[3]

  • Work Quickly and at Low Temperatures: If your compound is thermally labile, perform the chromatography in a cold room or with a jacketed column to maintain a low temperature. Minimize the time the compound spends on the column.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a polymer-based support.

Issue 3: Difficulty in Achieving Crystallinity for Final Purification

Question: After chromatography, my product is an amorphous solid or a thick oil, and I'm struggling to crystallize it for final purification and characterization. What techniques can I try?

Answer: Many complex organic molecules, especially those with multiple chiral centers and flexible rings like arabinofuranose derivatives, can be challenging to crystallize.[4][5]

Crystallization Workflow:

G start Amorphous Product solvent_screen Solvent System Screening start->solvent_screen slow_evap Slow Evaporation solvent_screen->slow_evap vapor_diff Vapor Diffusion solvent_screen->vapor_diff cooling Slow Cooling solvent_screen->cooling seeding Seeding slow_evap->seeding If no spontaneous nucleation crystals Crystals Obtained slow_evap->crystals Success vapor_diff->seeding If no spontaneous nucleation vapor_diff->crystals Success cooling->seeding If no spontaneous nucleation cooling->crystals Success seeding->crystals

Caption: Decision workflow for inducing crystallization.

Recrystallization Solvent Selection:

The key to successful recrystallization is finding a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent SystemCharacteristics
Single Solvent
Ethanol/WaterGood for moderately polar compounds.[5]
IsopropanolOften a good choice for compounds that are too soluble in methanol.
Ethyl Acetate/HexanesA versatile system for a wide range of polarities.
Binary Solvent System
Dichloromethane/HexanesGood for less polar compounds.
Acetone/WaterFor more polar compounds.

Protocol for Vapor Diffusion Crystallization:

  • Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar that contains a "poor" solvent (one in which your compound is insoluble but is miscible with the "good" solvent).

  • Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting the growth of high-quality crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my column chromatography?

A1: Thin-layer chromatography (TLC) is the most common and effective method.[6] Collect fractions from your column and spot them on a TLC plate alongside your crude starting material and a reference spot of a pure fraction (if available). This allows you to track the elution of your product and identify which fractions to combine.

Q2: I have multiple isomers of my product. How can I separate them?

A2: The separation of isomers, such as anomers or diastereomers, often requires high-resolution techniques.[7] High-performance liquid chromatography (HPLC) is a powerful tool for this purpose.[1][2] You may need to screen different columns (e.g., chiral columns if you have enantiomers) and mobile phases to achieve baseline separation.

Q3: Can I use derivatization to aid in purification?

A3: Yes, sometimes protecting a reactive functional group or adding a bulky protecting group can alter the chromatographic properties of your molecule enough to allow for separation from a persistent impurity.[6] For example, acetylating a free hydroxyl group can make the molecule less polar. However, you must ensure that the derivatization reaction is high-yielding and that the added group can be cleanly removed after purification without affecting the rest of the molecule.

Q4: My compound seems to be unstable in solution over time. How does this affect my purification strategy?

A4: Solution instability is a critical factor. If your compound degrades in solution, you should:

  • Minimize the time it spends in solution.

  • Work at lower temperatures.

  • Choose a purification method that is fast, such as a rapid flash chromatography protocol over a long, slow gravity column.

  • If possible, identify the cause of instability (e.g., pH, light, oxygen) and take steps to mitigate it, such as using degassed solvents or working under an inert atmosphere.

References

  • Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC - NIH. (2023, October 12). National Institutes of Health. [Link]

  • A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed. National Institutes of Health. [Link]

  • Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars | Crystal Growth & Design - ACS Publications. American Chemical Society. [Link]

  • The synthesis, separation, and identification of the methyl ethers of arabinose and their derivatives - Canadian Science Publishing. Canadian Science Publishing. [Link]

  • New Synthesis of l-Ribofuranose Derivatives from l-Arabinose - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • New synthesis of l-ribofuranose derivatives from l-arabinose. Marcel Dekker, Inc. [Link]

  • Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC - PubMed Central. National Institutes of Health. [Link]

  • The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity - ScholarWorks. University of Central Florida. [Link]

  • Synthesis of Arabinoxylan Oligo- and Polysaccharides from the Plant Cell Wall - Refubium - Freie Universität Berlin. Freie Universität Berlin. [Link]

  • Analysis of natural nucleosides and their derivatives by thin-layer chromatography | Request PDF - ResearchGate. ResearchGate. [Link]

  • Nucleoside analysis with high performance liquid chromatography (HPLC) - Protocols.io. Protocols.io. [Link]

  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography - The Pharma Innovation Journal. The Pharma Innovation. [Link]

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Technical Support Center: O,N-Aminomethanylylidene-beta-D-arabinofuranose Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O,N-Aminomethanylylidene-beta-D-arabinofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound is a carbohydrate derivative with potential applications in drug development and organic synthesis.[1] Understanding its stability and degradation pathways is crucial for ensuring the quality, efficacy, and safety of any resulting therapeutic agent or for optimizing synthetic procedures. The core structure, an oxazoline ring fused to an arabinofuranose moiety, is susceptible to degradation under various environmental conditions. This guide will walk you through the key considerations for handling and analyzing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The oxazoline ring is particularly susceptible to hydrolysis, which is a major degradation pathway.

Q2: What is the expected stability of the compound in aqueous solutions at different pH values?

A2: Based on studies of similar sugar oxazoline derivatives, this compound is expected to be most stable in neutral to slightly alkaline conditions (pH 7.5 and above).[2] Acidic conditions (pH below 7.0) are likely to catalyze the hydrolysis of the oxazoline ring, leading to degradation.[2]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway is expected to be the hydrolysis of the oxazoline ring. This would likely result in the formation of N-arabinofuranosyl amide derivatives.[3] Under strongly acidic conditions, further degradation of the furanose ring can occur, leading to acyclic by-products.[3] Oxidative conditions may lead to the formation of various oxidized sugar derivatives.[3][4]

Q4: How should I store this compound to ensure its stability?

A4: For long-term stability, it is recommended to store this compound as a solid in a cool, dry, and dark place. For solutions, prepare them fresh in a neutral or slightly alkaline buffer (pH ≥ 7.5) and use them promptly. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8 °C) and protected from light.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-DAD) is a common and robust technique. For higher sensitivity and selectivity, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[5] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is another powerful technique for the analysis of underivatized carbohydrates.[5]

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis of an aqueous solution. The pH of the solution may be acidic, causing rapid hydrolysis of the oxazoline ring.1. Verify the pH of your solvent or buffer. Ensure it is neutral or slightly alkaline (pH ≥ 7.5).2. If possible, prepare samples in a non-aqueous solvent like acetonitrile for initial analysis to confirm the integrity of the solid material.3. Analyze samples immediately after preparation.
Appearance of multiple, unidentified peaks in the chromatogram. These could be degradation products from hydrolysis, oxidation, or photolysis.1. Conduct forced degradation studies (see protocol below) to systematically generate degradation products under controlled conditions.2. Use LC-MS to obtain mass information for the unknown peaks to aid in their identification.3. Compare the retention times of the unknown peaks with those generated in the forced degradation studies.
Poor recovery of the compound from a formulation. The compound may be reacting with excipients in the formulation, or the formulation's pH may be promoting degradation.1. Perform compatibility studies with individual excipients to identify any interactions.2. Measure the pH of the final formulation to ensure it is within the stable range for the compound.3. Consider reformulating with alternative excipients or adjusting the pH.
Inconsistent results in stability studies. This could be due to variations in storage conditions (temperature, light exposure) or analytical method variability.1. Ensure that all stability samples are stored under tightly controlled and monitored conditions as per ICH guidelines.2. Validate your analytical method for specificity, linearity, accuracy, precision, and robustness to ensure reliable results.3. Use a well-characterized reference standard for all analyses.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a neutral buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60 °C).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase (example):

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient Elution (example):

Time (min) % B
0 5
20 50
25 95
30 95
31 5

| 35 | 5 |

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Visualizing Degradation Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the expected degradation pathway and a typical experimental workflow.

Degradation_Pathway This compound This compound N-Arabinofuranosyl Amide N-Arabinofuranosyl Amide This compound->N-Arabinofuranosyl Amide Hydrolysis (Acidic/Basic) Oxidized Derivatives Oxidized Derivatives This compound->Oxidized Derivatives Oxidation (e.g., H2O2) Acyclic By-products Acyclic By-products N-Arabinofuranosyl Amide->Acyclic By-products Strong Acid

Caption: Expected degradation pathways for the target compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis HPLC-DAD/LC-MS Analysis HPLC-DAD/LC-MS Analysis Acid Hydrolysis->HPLC-DAD/LC-MS Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-DAD/LC-MS Analysis Oxidation Oxidation Oxidation->HPLC-DAD/LC-MS Analysis Thermal Thermal Thermal->HPLC-DAD/LC-MS Analysis Photolysis Photolysis Photolysis->HPLC-DAD/LC-MS Analysis Peak Purity Assessment Peak Purity Assessment HPLC-DAD/LC-MS Analysis->Peak Purity Assessment Degradant Identification Degradant Identification Peak Purity Assessment->Degradant Identification Compound Compound Forced Degradation Forced Degradation

Caption: Workflow for forced degradation studies.

References

  • Sivets, G. G. (2025).
  • Varela, O. (2003). Oxidative reactions and degradations of sugars and polysaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 58, 307-369.
  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
  • BenchChem. (2025).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a journey from just a separation to a science. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • R Discovery. (n.d.).
  • MedCrave. (2016).
  • ResearchGate. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (2018).
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Conducting forced degradation studies. Pharmaceutical Technology, 48-56.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 1-14.
  • Wikipedia. (n.d.).
  • PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy.
  • PubMed. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions.
  • Porphynet. (n.d.). This compound.

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Technical Support Center: Synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this challenging synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the knowledge to not only overcome common hurdles but also to understand the underlying chemical principles for a successful and high-yielding synthesis.

Introduction to the Synthesis

The synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose, a constrained bicyclic nucleoside analogue, presents a unique set of challenges inherent to carbohydrate chemistry, including stereocontrol and the management of multiple reactive functional groups. The formation of the key aminomethanylylidene bridge requires a carefully planned synthetic strategy, typically involving the intramolecular cyclization of a suitably functionalized arabinofuranose precursor. This guide will focus on a plausible and commonly employed synthetic route, highlighting critical steps and potential pitfalls.

A likely synthetic pathway involves the preparation of a glycosyl isocyanide or a related precursor from a protected arabinofuranose, followed by an intramolecular cyclization to form the target orthoformamide-like structure.

Synthetic_Pathway A Protected β-D-Arabinofuranosylamine B Glycosyl Isocyanide Precursor A->B Formylation & Dehydration C O,N-Aminomethanylylidene-β-D-arabinofuranose B->C Intramolecular Cyclization

Caption: Plausible synthetic route to O,N-Aminomethanylylidene-β-D-arabinofuranose.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for achieving a high yield in this synthesis?

A1: The three most critical factors are:

  • Strictly Anhydrous Conditions: Glycosylation and cyclization reactions are notoriously sensitive to moisture.[1][2] Any trace of water can lead to hydrolysis of starting materials, intermediates, or the final product, drastically reducing the yield.

  • Appropriate Protecting Group Strategy: The choice of protecting groups for the hydroxyl functions of the arabinofuranose is paramount. They must be stable under the conditions of isocyanide formation and cyclization, yet readily removable at the final stage without affecting the target molecule.[3]

  • Stereocontrol at the Anomeric Center: Establishing the correct β-configuration at the anomeric carbon is crucial and often challenging. The choice of glycosylation method and the nature of the protecting group at the C-2 position can significantly influence the stereochemical outcome.[4]

Q2: I am observing a mixture of α and β anomers after the initial glycosylation step. How can I improve the β-selectivity?

A2: Achieving high β-selectivity in arabinofuranosylation can be challenging. Here are some strategies:

  • Neighboring Group Participation: Employing a participating protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group, can promote the formation of the 1,2-trans product, which corresponds to the β-anomer in the case of arabinofuranose.

  • Solvent Effects: The choice of solvent can influence the stereoselectivity. For instance, acetonitrile is known to favor the formation of β-glycosides in some cases.

  • Promoter System: The combination of promoter and leaving group on the glycosyl donor can have a significant impact. Experimenting with different systems, such as NIS/AgOTf or TMSOTf, may improve the desired stereoselectivity.[4]

Q3: My intramolecular cyclization is not proceeding to completion. What could be the issue?

A3: Incomplete cyclization can be due to several factors:

  • Insufficient Activation: The cyclization may require a specific catalyst or promoter to proceed efficiently. If you are relying on spontaneous cyclization, consider the addition of a Lewis acid or a Brønsted acid catalyst.

  • Steric Hindrance: The protecting groups on the arabinofuranose ring might be sterically hindering the approach of the nucleophilic nitrogen to the electrophilic carbon of the isocyanide. A less bulky protecting group strategy might be necessary.

  • Incorrect Conformation: The arabinofuranose ring exists in equilibrium between different envelope conformations. The reactive conformation for cyclization might not be the most stable one. Temperature and solvent can influence this equilibrium.

Troubleshooting Guides

Issue 1: Low Yield in the Formation of the Glycosyl Isocyanide Precursor

This step typically involves the formylation of a glycosylamine followed by dehydration.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete formylation of the glycosylamine. Monitor the reaction closely by TLC. If the reaction stalls, consider using a more reactive formylating agent (e.g., acetic formic anhydride) or increasing the reaction temperature.The nucleophilicity of the anomeric amine can be influenced by the protecting groups on the sugar ring. A more potent electrophile may be needed to drive the reaction to completion.
Degradation of the glycosylamine starting material. Ensure that the reaction is performed under neutral or slightly basic conditions. Glycosylamines can be unstable in acidic conditions, leading to hydrolysis back to the free sugar.[3][5]The anomeric C-N bond is susceptible to acid-catalyzed cleavage. Maintaining a non-acidic environment is crucial for the stability of the glycosylamine.
Low efficiency in the dehydration step to form the isocyanide. The choice of dehydrating agent is critical. Phosphoryl chloride (POCl₃) with a base like triethylamine is commonly used. Ensure the reagents are fresh and the reaction is performed at low temperatures to minimize side reactions.The dehydration of the formamide to the isocyanide is a sensitive transformation. Overheating or using old reagents can lead to the formation of byproducts and decomposition of the desired isocyanide.[6]
Epimerization at the anomeric center during dehydration. The use of a non-coordinating base and low temperatures can help to minimize epimerization. If epimerization is significant, purification by chromatography will be necessary to isolate the desired β-anomer.[6]Basic conditions can promote the formation of an equilibrium mixture of anomers. Careful control of the reaction conditions is necessary to preserve the stereochemistry at the anomeric center.[6]
Issue 2: Low Yield or Failure of the Intramolecular Cyclization

This is the key step in forming the bicyclic structure.

Cyclization_Troubleshooting Start Low Cyclization Yield Cause1 Insufficient Activation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Unfavorable Conformation Start->Cause3 Cause4 Side Reactions Start->Cause4 Solution1 Add Lewis/Brønsted Acid Catalyst Cause1->Solution1 Solution2 Use Less Bulky Protecting Groups Cause2->Solution2 Solution3 Vary Solvent and Temperature Cause3->Solution3 Solution4 Strictly Anhydrous Conditions Cause4->Solution4

Caption: Troubleshooting workflow for the intramolecular cyclization step.

Potential Cause Troubleshooting Action Scientific Rationale
The glycosyl isocyanide is not sufficiently electrophilic for intramolecular attack. Add a catalytic amount of a mild Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid to activate the isocyanide carbon.Acidic catalysts can coordinate to the isocyanide, increasing its electrophilicity and promoting the intramolecular nucleophilic attack by the hydroxyl group.
Intermolecular side reactions are competing with the desired intramolecular cyclization. Run the reaction at high dilution. This will favor the intramolecular pathway over intermolecular reactions.The rate of intramolecular reactions is independent of concentration, while the rate of intermolecular reactions is concentration-dependent. High dilution conditions suppress the latter.[7][8][9]
The protecting groups are not stable under the cyclization conditions. If using an acid catalyst, ensure that your protecting groups are stable to acidic conditions. For example, silyl ethers might be cleaved by strong Lewis acids. Consider using more robust protecting groups like benzyl ethers.[10]The choice of protecting groups must be compatible with all subsequent reaction conditions. Unexpected deprotection can lead to a cascade of side reactions and a complex product mixture.[10]
Formation of an undesired regioisomer. If there is more than one free hydroxyl group that can participate in the cyclization, ensure that the desired hydroxyl group is the most nucleophilic or sterically accessible. This can be controlled by the protecting group strategy.The regioselectivity of the cyclization is determined by the relative reactivity of the available nucleophiles. A well-designed protecting group scheme is essential to direct the reaction to the desired outcome.
Issue 3: Difficulty in Purification of the Final Product

The final product may be difficult to purify due to the presence of closely related byproducts.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete reaction leading to a mixture of starting material and product. Optimize the reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Monitor the reaction progress carefully by TLC or LC-MS.A complete reaction simplifies the purification process by minimizing the number of components in the crude mixture.
Formation of diastereomers. If diastereomers are formed, they can often be separated by careful column chromatography. Using a chiral stationary phase for HPLC can also be effective for analytical and preparative separations.Diastereomers have different physical properties and can therefore be separated by chromatographic techniques. The choice of the stationary and mobile phases is critical for achieving good separation.
The product is unstable on silica gel. If the product is sensitive to the acidic nature of silica gel, consider using a different stationary phase for chromatography, such as alumina (neutral or basic) or a polymer-based resin. Alternatively, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the mobile phase.The acidic surface of silica gel can cause degradation of acid-sensitive compounds. Using a neutral or basic stationary phase can prevent this decomposition during purification.
The product is highly polar and difficult to elute from the column. For highly polar compounds, a reverse-phase chromatography system (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective than normal-phase chromatography.Reverse-phase chromatography is well-suited for the separation of polar compounds that are poorly retained on normal-phase silica gel.

Experimental Protocols

General Protocol for the Synthesis of a Glycosyl Isocyanide Precursor

This is a general guideline and may require optimization for your specific substrate.

  • Preparation of the Glycosylamine:

    • Dissolve the protected arabinofuranosyl bromide or chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a small amount of methanol and concentrate under reduced pressure. The crude glycosylamine is often used in the next step without further purification.

  • Formylation and Dehydration:

    • Dissolve the crude glycosylamine in anhydrous pyridine and cool to 0 °C.

    • Add acetic formic anhydride (1.2 eq) dropwise and stir at 0 °C for 2-4 hours.

    • To the cooled solution, add a solution of phosphoryl chloride (1.5 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, add triethylamine (5.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Intramolecular Cyclization

This is a general guideline and may require optimization for your specific substrate.

  • Dissolve the purified glycosyl isocyanide precursor (1.0 eq) in anhydrous DCM or another suitable aprotic solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the Lewis or Brønsted acid catalyst (e.g., TMSOTf, 0.1-0.5 eq) dropwise.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a few drops of triethylamine or saturated aqueous sodium bicarbonate.

  • Dilute the reaction mixture with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Protecting Groups for Arabinofuranose Synthesis

Protecting GroupAbbreviationStabilityCleavage Conditions
AcetylAcStable to mildly acidic and basic conditions.Basic hydrolysis (e.g., NaOMe in MeOH).
BenzoylBzMore stable than acetyl to acidic and basic conditions.Stronger basic hydrolysis (e.g., NaOH in MeOH/H₂O).
BenzylBnStable to a wide range of acidic and basic conditions.Hydrogenolysis (e.g., H₂, Pd/C).
tert-ButyldimethylsilylTBDMSStable to basic and mildly acidic conditions.Fluoride sources (e.g., TBAF) or strong acid.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. [Link]

  • Yang, Z., Lin, W., & Yu, B. (2000). Rearrangement of sugar 1,2-orthoesters to glycosidic products: a mechanistic implication. Carbohydrate Research, 329(4), 879–884. [Link]

  • Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
  • Codée, J. D. C., van den Bos, L. J., & van der Marel, G. A. (2009). The chemistry of thioglycosides. In Carbohydrate Chemistry (Vol. 35, pp. 104–140). Royal Society of Chemistry.
  • Ziegler, T., & Lemanski, G. (2000). Synthesis of Glycosyl Isocyanides and Their Application in the Ugi Reaction. European Journal of Organic Chemistry, 2000(16), 2835–2841.
  • Demchenko, A. V., & Stine, K. J. (2017). Intramolecular glycosylation. Beilstein Journal of Organic Chemistry, 13, 2028–2048. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Illuminati, G., & Mandolini, L. (1981). Ring Closure Reactions of Bifunctional Chain Molecules. Accounts of Chemical Research, 14(4), 95–102.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386–386.
  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • Galli, C. (1988). Radical reactions in the intramolecular functionalization of alkyl groups. Chemical Reviews, 88(5), 765–792.
  • Fraser-Reid, B., & Madsen, R. (2000). Intramolecularity in Glycosidic Coupling: The Enduring Power of the n-Pentenyl Moiety. Journal of the Brazilian Chemical Society, 11(6), 547–561.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
  • Kirby, A. J. (1980). Effective Molarities for Intramolecular Reactions. In Advances in Physical Organic Chemistry (Vol. 17, pp. 183–278). Academic Press.
  • Zhu, J., Wang, Q., & Wang, M. (2015). Multicomponent Reactions in Organic Synthesis. John Wiley & Sons.
  • Finch, P., Iskander, G. M., & Siriwardena, A. H. (1990). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
  • Davis, B. G., Maughan, M. A. T., Chapman, T. M., Villard, R., & Courtney, S. (2002). Novel cyclic sugar imines: carbohydrate mimics and easily elaborated scaffolds for aza-sugars. Organic Letters, 4(1), 103–106.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Wei, M.-M., Ma, Y.-F., Zhang, G.-L., Li, Q., Xiong, D.-C., & Ye, X.-S. (2023). Urea-catalyzed N-Glycosylation of Amides/Azacycles with Glycosyl Halides. Chemistry – An Asian Journal, 18(23), e202300791.
  • Ritson, D., & Sutherland, J. D. (2012). Prebiotic synthesis of simple sugars by photoredox systems chemistry.
  • Lucida, H., Parkin, J. E., & Sunderland, B. (2000). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Pharmaceutical Research, 17(4), 440–446.

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Technical Support Center: Troubleshooting Stereoselectivity in Arabinofuranoside Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for arabinofuranoside glycosylation. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of arabinofuranoside-containing structures. Here, we address common challenges encountered in controlling the stereochemical outcome of these sensitive reactions, providing in-depth troubleshooting strategies and practical, field-proven insights. Our goal is to empower you with the knowledge to navigate the complexities of furanoside chemistry and achieve your desired anomeric selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing α/β selectivity in arabinofuranoside glycosylation?

The stereochemical outcome of an arabinofuranoside glycosylation is a delicate balance of several interacting factors.[1][2][3] Understanding these is the first step in troubleshooting. Key determinants include:

  • The Glycosyl Donor: The nature of the leaving group and the protecting groups on the arabinofuranosyl donor are paramount.

  • Protecting Groups: C2-acyl protecting groups often favor the formation of 1,2-trans-glycosides through neighboring group participation, while C2-ether protecting groups are typically used for 1,2-cis-glycosides, though often with lower selectivity.[4][5][6][7] Conformationally restricting protecting groups can also significantly influence the stereochemical outcome.[4][5]

  • The Glycosyl Acceptor: The nucleophilicity and steric bulk of the acceptor's hydroxyl group can impact the transition state of the glycosylation reaction, thereby influencing selectivity.[2]

  • The Promoter/Activator: Lewis acids like boron trifluoride (BF3) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are common promoters that can influence the reaction mechanism and, consequently, the stereoselectivity.[1]

  • Reaction Solvent: Solvents play a crucial role, with ethereal solvents like diethyl ether and THF often favoring α-linkages, while nitrile solvents such as acetonitrile tend to promote β-linkage formation.[2][3][8]

  • Temperature: Lower temperatures generally favor the kinetically controlled product (often the β-anomer), while higher temperatures can lead to the thermodynamically favored α-anomer.[3][8]

Q2: What is "neighboring group participation," and how does it affect stereoselectivity?

Neighboring group participation is a critical concept in glycosylation chemistry. It refers to the intramolecular assistance of a nearby functional group, typically an acyl protecting group at the C2 position of the glycosyl donor.[4] During the reaction, the C2-acyl group can attack the anomeric center as the leaving group departs, forming a cyclic intermediate (a dioxolenium ion). This intermediate shields one face of the furanose ring, forcing the incoming glycosyl acceptor to attack from the opposite face. This mechanism reliably leads to the formation of a 1,2-trans-glycosidic bond.[4]

Q3: Why is the synthesis of 1,2-cis-arabinofuranosides particularly challenging?

The synthesis of 1,2-cis-β-arabinofuranosides is a well-known challenge in carbohydrate chemistry.[9] This difficulty arises from several factors:

  • The anomeric effect thermodynamically favors the α-anomer.[3][8]

  • The pseudoaxial orientation of the C2 substituent in arabinofuranosides can lead to steric hindrance.[9]

  • The absence of a participating group at the C2 position often leads to a mixture of anomers.[10]

Overcoming these challenges often requires carefully designed glycosyl donors with non-participating or conformationally locking protecting groups and optimization of reaction conditions.[9][11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common issues related to stereoselectivity in arabinofuranoside glycosylation.

Issue 1: Poor α/β Selectivity - A Mixture of Anomers is Obtained

This is one of the most frequent challenges. A logical troubleshooting workflow can help pinpoint the cause and identify a solution.

G start Poor α/β Selectivity q1 Are you using a C2-acyl protecting group? start->q1 a1_yes Yes q1->a1_yes Expecting β a1_no No q1->a1_no Expecting α or mixed q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Consider switching to a C2-ether protecting group (e.g., Benzyl) to favor the α-anomer. a1_no->sol1 a2_low Low Temp q2->a2_low a2_high High Temp q2->a2_high q3 What solvent are you using? q2->q3 sol2a Try increasing the temperature to favor the thermodynamically controlled α-product. a2_low->sol2a sol2b Try lowering the temperature to favor the kinetically controlled β-product. a2_high->sol2b a3_ether Ethereal (e.g., Et2O, THF) q3->a3_ether a3_nitrile Nitrile (e.g., MeCN) q3->a3_nitrile sol3b Switch to an ethereal solvent to favor the α-anomer. a3_ether->sol3b sol3a Switch to a nitrile solvent to favor the β-anomer. a3_nitrile->sol3a

Caption: Troubleshooting workflow for poor α/β selectivity.

Step-by-Step Troubleshooting Protocol:
  • Analyze the Glycosyl Donor's Protecting Groups:

    • If your goal is the 1,2-trans (α) anomer: Ensure you are using a participating C2-acyl protecting group (e.g., acetate, benzoate). If selectivity is still poor, consider that remote participation from other protecting groups, such as a C4 ester, can also influence the outcome.[12]

    • If your goal is the 1,2-cis (β) anomer: A non-participating C2-ether protecting group (e.g., benzyl) is generally required. However, this often yields mixtures.[4][5] In this case, other factors become more critical. The use of bulky silyl protecting groups, like triisopropylsilyl (TIPS) at the O-2 position, has been shown to favor 1,2-cis-glycosylation.[10]

  • Evaluate the Reaction Solvent:

    • The choice of solvent can have a profound impact on the stereochemical outcome.[3][8] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) tend to favor the formation of α-glycosides.[2] Conversely, nitrile solvents such as acetonitrile (MeCN) often promote the formation of β-glycosides.[2] If you are obtaining a mixture of anomers, a systematic solvent screen is a valuable next step.

  • Optimize the Reaction Temperature:

    • Temperature can be a powerful tool for controlling stereoselectivity.[3][8] Generally, lower temperatures (-78 °C to 0 °C) favor the kinetically formed product, which is often the β-anomer.[3][8][9] Higher temperatures can lead to equilibration and favor the thermodynamically more stable product, typically the α-anomer due to the anomeric effect.[3][8]

Issue 2: Unexpected Formation of the "Wrong" Anomer

Sometimes, a reaction that is expected to yield one anomer predominantly produces the other.

Potential Causes and Solutions:
  • "Armed" vs. "Disarmed" Glycosyl Donors: The electronic properties of the protecting groups on the glycosyl donor influence its reactivity. Electron-donating groups (e.g., benzyl ethers) create an "armed" donor that is highly reactive. Electron-withdrawing groups (e.g., acyl esters) create a "disarmed" donor that is less reactive. A highly reactive "armed" donor may react through an SN1-like mechanism, leading to a mixture of anomers, even with a participating group present.

    • Solution: If an unexpected anomer is forming with an "armed" donor, consider switching to a "disarmed" donor to promote a more controlled, SN2-like reaction.

  • Promoter-Leaving Group Mismatch: The choice of promoter should be compatible with the leaving group on the glycosyl donor. For instance, glycosyl halides often work well with halide-ion catalyzed conditions to form 1,2-cis glycosides.[3]

    • Solution: Consult the literature for promoter/leaving group combinations that have been shown to favor the desired stereochemical outcome for your specific system.

  • Influence of the Glycosyl Acceptor: In some cases, the protecting groups on the glycosyl acceptor can influence the stereoselectivity.[13] For example, acyl-protected acceptors have been shown to be essential for β-stereoselectivity in certain arabinofuranosylation reactions.[13]

    • Solution: If you are using a complex acceptor, consider synthesizing a model system with a simpler alcohol to isolate the variables influencing stereoselectivity.

Issue 3: Low Reaction Yield with Good Selectivity

Achieving high selectivity is only half the battle; a low yield can render a synthetic route impractical.

Troubleshooting Low Yields:
  • Reactivity of the Donor and Acceptor: Ensure both the glycosyl donor and acceptor are sufficiently reactive under the chosen conditions. A "disarmed" donor may require a more powerful promoter or higher temperatures to react efficiently. A sterically hindered or electronically deactivated acceptor may also require more forcing conditions.

  • Stability of the Reactants and Products: Arabinofuranosides can be labile, particularly under strongly acidic conditions. If your reaction is sluggish, prolonged exposure to the promoter may be causing decomposition.

    • Solution: Monitor the reaction by TLC or LC-MS to assess the stability of your starting materials and product over time. It may be necessary to use a less acidic promoter or add a proton sponge to the reaction mixture.

  • Side Reactions: Glycosylation reactions can be accompanied by side reactions such as elimination or orthoester formation.[2]

    • Solution: Carefully analyze your crude reaction mixture to identify any major byproducts. The nature of these byproducts can provide clues about the competing reaction pathways and help you adjust the conditions to minimize them.

Data Summary: Guiding Your Experimental Design

The following table summarizes the general influence of key reaction parameters on the stereochemical outcome of arabinofuranoside glycosylation. Use this as a starting point for designing your experiments and for troubleshooting unexpected results.

ParameterCondition Favoring α-Anomer (1,2-trans)Condition Favoring β-Anomer (1,2-cis)
C2-Protecting Group Participating (e.g., Acetate, Benzoate)Non-participating (e.g., Benzyl, Silyl)
Solvent Ethereal (e.g., Et₂O, THF, Dioxane)[2][8]Nitrile (e.g., Acetonitrile)[2][8]
Temperature Higher TemperaturesLower Temperatures[3][8]
Glycosyl Donor "Disarmed" (Electron-withdrawing groups)"Armed" (Electron-donating groups)

Key Experimental Protocols

Protocol 1: General Procedure for a NIS/AgOTf Promoted Glycosylation

This protocol is a common starting point for the activation of thioglycoside donors.

  • Dry all glassware thoroughly in an oven and allow to cool under a stream of dry nitrogen or argon.

  • To a solution of the glycosyl acceptor (1.1 equivalents) and the thioglycoside donor (1.0 equivalent) in anhydrous dichloromethane (DCM) at the desired temperature (e.g., -30 °C), add N-iodosuccinimide (NIS) (1.4 equivalents).[14]

  • Stir the mixture for 10-15 minutes.

  • Add a catalytic amount of silver trifluoromethanesulfonate (AgOTf) (0.2 equivalents).[14]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the glycosyl donor is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: B(C₆F₅)₃-Catalyzed Glycosylation for 1,2-cis-Arabinofuranosylation

This method has shown promise for the challenging synthesis of β-arabinofuranosides using conformationally restricted donors.[9][15]

  • Under an inert atmosphere, dissolve the conformationally constrained arabinofuranosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous diethyl ether (Et₂O).

  • Cool the reaction mixture to -78 °C.

  • Add a solution of tris(pentafluorophenyl)borane (B(C₆F₅)₃) (20 mol %) in Et₂O dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Mechanistic Insights: Visualizing the Reaction Pathways

The stereochemical outcome of a glycosylation reaction is determined by the reaction mechanism. The following diagrams illustrate the key intermediates and pathways.

G cluster_0 Neighboring Group Participation (Favors 1,2-trans) Donor_Acyl Glycosyl Donor (C2-Acyl) Dioxolenium Dioxolenium Ion Intermediate Donor_Acyl->Dioxolenium -LG Product_trans 1,2-trans Glycoside Dioxolenium->Product_trans +Acceptor (backside attack)

Caption: Mechanism of neighboring group participation.

G cluster_1 Non-Participating Group (Can lead to α/β mixtures) Donor_Ether Glycosyl Donor (C2-Ether) Oxocarbenium Oxocarbenium Ion Donor_Ether->Oxocarbenium -LG Product_alpha α-Glycoside Oxocarbenium->Product_alpha +Acceptor (α-face attack) Product_beta β-Glycoside Oxocarbenium->Product_beta +Acceptor (β-face attack)

Caption: Glycosylation with a non-participating group.

References

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]

  • (2023). Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. International Journal of Research in Engineering and Science (IJRES). [Link]

  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 95(2), 145-155. [Link]

  • Guo, J., & Ye, X. S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235-7265. [Link]

  • Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235-7265. [Link]

  • Demchenko, A. V., & De Meo, C. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2591-2601. [Link]

  • Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235-7265. [Link]

  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Canadian Journal of Chemistry, 95(2), 145-155. [Link]

  • Geue, N., Greis, K., Omoregbee-Leichnitz, S., Kirschbaum, C., Chang, C.-W., Hahn, F., ... & Pagel, K. (2022). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Chemistry–A European Journal, 28(45), e202201099. [Link]

  • Hansen, A. H., Juhl, M., Petersen, C. S., & Bols, M. (2021). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Chen, H. L., et al. (2009). Mutagenesis and mechanistic study of a glycoside hydrolase family 54 α-L-arabinofuranosidase from Trichoderma koningii. The FEBS journal, 276(13), 3532–3543. [Link]

  • Chang, Y.-P., et al. (2021). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega, 6(10), 6825–6833. [Link]

  • Kononov, L. O., et al. (2020). Stereoselectivity of arabinofuranosylation with mono‐ and disaccharide glycosyl donors with various protective groups. Carbohydrate Research, 498, 108170. [Link]

  • Crich, D., & Jayalath, P. (2022). Side Chain Conformation and Its Influence on Glycosylation Selectivity in Hexo- and Higher Carbon Furanosides. The Journal of organic chemistry, 87(3), 1645–1655. [Link]

  • Hansen, A. H., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of Chemical Information and Modeling, 61(10), 4919–4928. [Link]

  • Imamura, A., et al. (2005). Acceptor-Dependent Stereoselective Glycosylation: 2'-CB Glycoside-Mediated Direct β-d-Arabinofuranosylation and Efficient Synthesis of the Octaarabinofuranoside in Mycobacterial Cell Wall. Organic Letters, 7(22), 4943–4946. [Link]

  • Chang, Y.-P., et al. (2021). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. ACS Omega, 6(10), 6825–6833. [Link]

  • Boons, G.-J., & Kim, Y.-J. (2006). Practical Approach for the Stereoselective Introduction of β-Arabinofuranosides. Organic Letters, 8(19), 4275–4278. [Link]

Sources

Technical Support Center: Synthesis of O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

The synthesis of O,N-aminomethanylylidene-β-D-arabinofuranose, a bicyclic oxazoline derivative of arabinofuranose, is a critical step in the construction of various biologically significant molecules, including components of the mycobacterial cell wall.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common side reactions and addressing frequently asked questions encountered during this synthesis. Drawing upon established principles of carbohydrate chemistry and field-proven insights, this document aims to enhance experimental success by explaining the causality behind common issues and offering robust, self-validating protocols.

Troubleshooting Guide: Common Side Reactions and Solutions

The formation of the desired O,N-aminomethanylylidene-β-D-arabinofuranose involves the intramolecular cyclization of a suitably protected arabinofuranosyl derivative. However, the inherent reactivity of carbohydrates can lead to several competing reactions. This section details common problems, their underlying causes, and actionable solutions.

Problem 1: Low Yield of the Desired Oxazoline Product

Symptoms:

  • Low isolated yield of the target molecule after purification.

  • Complex mixture of products observed by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Incomplete Cyclization The cyclization of the precursor, often a β-hydroxy amide, to the oxazoline can be slow or incomplete under suboptimal conditions.[2][3]Optimize Reaction Conditions: Increase reaction temperature or time. Consider using more potent dehydrating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which are known to efficiently promote oxazoline formation from β-hydroxy amides.[4][5] Triflic acid has also been reported as an effective promoter for this type of cyclization.[6]
Competing Intermolecular Reactions If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or other side products.Adjust Concentration: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Inappropriate Protecting Groups The choice of protecting groups on the arabinofuranose ring is crucial.[7][8][9] Bulky or electron-withdrawing groups can hinder the cyclization reaction. Some protecting groups may not be stable under the reaction conditions.Select Appropriate Protecting Groups: Employ protecting groups that are stable to the cyclization conditions but can be readily removed later. Silyl protecting groups, for example, can influence the reactivity of the sugar.[7][10] Benzyl ethers are generally stable but require specific deprotection methods.[9]
Hydrolysis of the Oxazoline The oxazoline ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can occur during the reaction or work-up.[3]Ensure Anhydrous Conditions and Neutral Work-up: Conduct the reaction under strictly anhydrous conditions. Use a neutral or mildly basic aqueous solution (e.g., saturated sodium bicarbonate) for quenching the reaction.[2]
Problem 2: Formation of an Anomeric Mixture (α and β isomers)

Symptoms:

  • NMR analysis shows two sets of signals for the anomeric proton and other sugar ring protons, indicating the presence of both α and β anomers.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Anomerization of the Starting Material The starting arabinofuranosyl derivative may exist as an anomeric mixture or anomerize under the reaction conditions, leading to the formation of both α and β-oxazoline products.Control Anomeric Configuration of Starting Material: Ensure the starting material is anomerically pure. The choice of a participating protecting group at the C-2 position can help control the stereochemical outcome of glycosylation reactions leading to the precursor.
Reaction Mechanism The mechanism of oxazoline formation can sometimes proceed through intermediates that allow for equilibration at the anomeric center.[6]Optimize Reaction Conditions to Favor Stereoselectivity: Lowering the reaction temperature may enhance stereoselectivity. The choice of solvent and Lewis acid can also influence the stereochemical outcome.[11]
Problem 3: Presence of Dehydrated or Rearranged Byproducts

Symptoms:

  • Mass spectrometry (MS) analysis reveals products with masses corresponding to the loss of one or more water molecules from the starting material or product.

  • Unidentified peaks in the NMR spectrum.

Probable Causes & Solutions:

Probable CauseExplanationRecommended Solution
Over-activation or Harsh Reaction Conditions Strong acids or high temperatures can lead to undesired elimination reactions or rearrangements of the carbohydrate backbone.Milder Reaction Conditions: Employ milder dehydrating agents and lower reaction temperatures.[4] Stepwise procedures, such as the formation of a β-hydroxy amide followed by cyclization, can offer better control than one-pot syntheses.[2]
Instability of Intermediates Reactive intermediates, such as oxocarbenium ions, if not trapped efficiently by the intramolecular nucleophile, can undergo competing side reactions.Use of Pre-organized Substrates: Designing the precursor to adopt a conformation that favors the intramolecular cyclization can minimize the lifetime of reactive intermediates and suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the oxazoline ring in this context?

A1: The most prevalent methods involve the cyclization of a β-hydroxy amide precursor.[2][3] This is typically achieved using dehydrating agents. Common reagents include:

  • Thionyl chloride (SOCl₂): Often used to generate an acyl chloride in situ, which then reacts with the amino alcohol.[3]

  • DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor: These are effective for mild and efficient cyclodehydration.[4][5]

  • Triflic Acid (TfOH): Can promote dehydrative cyclization, generating water as the only byproduct.[6]

  • Burgess reagent and Appel reaction conditions: Also utilized for oxazoline synthesis under relatively mild conditions.[2][3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, the product, and any major byproducts. Staining with a carbohydrate-active agent (e.g., ceric ammonium molybdate or p-anisaldehyde) is recommended for visualization. For more detailed analysis and to confirm the identity of the product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots taken from the reaction mixture are highly effective.

Q3: What are the key considerations for purifying the final product?

A3: Purification is typically achieved using column chromatography on silica gel. The choice of eluent is critical and should be optimized based on TLC analysis. Due to the polarity of the carbohydrate derivative, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often required. In some cases, preparative HPLC may be necessary to achieve high purity, especially when dealing with difficult-to-separate diastereomers.[2]

Q4: Can the choice of protecting groups influence the stereochemical outcome of the cyclization?

A4: Yes, the protecting groups on the arabinofuranose ring can have a significant impact on the stereochemical outcome.[7] Participating protecting groups at the C-2 position (e.g., acyl groups) can direct the formation of a specific anomer through the formation of a dioxolanylium ion intermediate. Non-participating groups (e.g., benzyl ethers) may lead to a mixture of anomers. The steric bulk of protecting groups can also influence the conformational equilibrium of the sugar ring, thereby affecting the facial selectivity of the cyclization.

Experimental Protocols & Visualizations

Protocol: General Procedure for Oxazoline Formation via Dehydrative Cyclization

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

  • Preparation of the β-hydroxy amide precursor: Synthesize the N-acyl derivative of the corresponding 2-amino-2-deoxy-arabinofuranoside.

  • Anhydrous Reaction Setup: Dissolve the β-hydroxy amide precursor in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Dehydrating Agent: Cool the solution to the appropriate temperature (e.g., -78 °C for DAST, 0 °C to room temperature for other reagents).[4] Slowly add the dehydrating agent (e.g., DAST, Deoxo-Fluor, or triflic acid) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to the desired temperature and stir for the required time. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate for acidic reagents).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagrams

Reaction_Pathway Arabinofuranosyl_Amine Arabinofuranosyl Amine Precursor Acylation Acylation Arabinofuranosyl_Amine->Acylation Acylating Agent Beta_Hydroxy_Amide β-Hydroxy Amide Intermediate Acylation->Beta_Hydroxy_Amide Cyclization Dehydrative Cyclization Beta_Hydroxy_Amide->Cyclization Dehydrating Agent Oxazoline O,N-Aminomethanylylidene- β-D-arabinofuranose Cyclization->Oxazoline Side_Products Side Products (e.g., Dehydrated, Rearranged) Cyclization->Side_Products Harsh Conditions

Caption: General synthetic workflow for O,N-Aminomethanylylidene-β-D-arabinofuranose.

Troubleshooting_Logic cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Anomeric_Mixture Anomeric Mixture Anomerization Anomerization Anomeric_Mixture->Anomerization Byproducts Byproducts Rearrangement Rearrangement Byproducts->Rearrangement Optimize_Conditions Optimize Conditions (Temp, Time, Reagent) Incomplete_Reaction->Optimize_Conditions Protecting_Groups Adjust Protecting Groups Side_Reactions->Protecting_Groups Milder_Conditions Use Milder Conditions Side_Reactions->Milder_Conditions Control_Stereochem Control Starting Material Stereochem Anomerization->Control_Stereochem Rearrangement->Milder_Conditions

Caption: Troubleshooting flowchart for common synthesis issues.

References

  • Zhang, X., et al. (2018). Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides. PubMed.
  • Chaudhry, P., et al. (2008). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC.
  • D'Elia, V., et al. (2020). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate.
  • Demchenko, A. V., & Stine, K. J. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC.
  • Various Authors. Glycosylation of some protected glycofuranoses. ResearchGate.
  • Wikipedia contributors. (2023). Oxazoline. Wikipedia.
  • Yashunsky, D. V., & Nifantiev, N. E. (2016). The use of silyl groups in the synthesis of arabinofuranosides. Semantic Scholar.
  • Chen, M., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI.
  • Hussain, E. A., et al. (2025). Oxazoline. OUCI.
  • Organic Chemistry Portal. Synthesis of 2-oxazolines. organic-chemistry.org.
  • Belisle, J. T., & Brennan, P. J. (1994). Synthesis of an arabinofuranosyl disaccharide photoaffinity probe for arabinosyltransferase activity in Mycobacterium tuberculosis. PubMed.
  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters.
  • Wotring, L. L., et al. (1990). Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues. Journal of Medicinal Chemistry.
  • Alderwick, L. J., et al. (2007). Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase. PMC.
  • Various Authors. (2025). Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. ResearchGate.
  • Chaudhry, P., et al. (2008). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ResearchGate.
  • Pathak, A. K., et al. (1999). Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis. Carbohydrate Research.
  • Various Authors. (2025). Synthesis of 2-Oxazolines and Related N-Containing Heterocycles Using [Et2NSF2]BF4 as a Cyclodehydration Agent. ResearchGate.
  • National Center for Biotechnology Information. (2025). beta-D-arabinofuranose. PubChem Compound Database.

Sources

Technical Support Center: Scaling Up O,N-Aminomethanylylidene-beta-D-arabinofuranose Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of O,N-Aminomethanylylidene-beta-D-arabinofuranose. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this critical synthetic intermediate. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your success from bench-scale experiments to larger-scale production runs.

Section 1: Synthesis Overview and Reaction Monitoring

This compound is a constrained bicyclic arabinofuranose derivative, often used as a key building block in the synthesis of specialized nucleoside analogues.[1][2][3] Its rigid structure provides a unique conformational lock, making it a valuable precursor in medicinal chemistry. The synthesis, while conceptually straightforward, requires careful control over reaction conditions to achieve high yield and stereoselectivity, especially for the desired β-anomer.

FAQ: What is a reliable synthetic approach for this molecule?

A common and effective strategy involves the intramolecular cyclization of a suitably protected and activated D-arabinofuranose precursor. A typical route starts from a protected D-arabinofuranose, which is converted to an activated intermediate (e.g., an isocyanate or a related species) that subsequently undergoes a base-mediated cyclization to form the target oxazoline-type ring system.

Below is a generalized workflow for this transformation.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Purification & Isolation A Protected D-Arabinofuranose B Activated Intermediate (e.g., 2-O-Carbamoyl or Isocyanate derivative) A->B Activation (e.g., Phosgenation) C Crude O,N-Aminomethanylylidene- beta-D-arabinofuranose B->C Base-mediated Intramolecular Cyclization D Pure Product C->D Flash Column Chromatography

Caption: Generalized workflow for the synthesis of this compound.

FAQ: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[4][5] It allows for rapid, qualitative assessment of the consumption of starting material and the formation of the product.

Core Principle: The polarity difference between your starting material (more polar due to the free hydroxyl group) and your product (less polar due to the bicyclic system) allows for separation on a silica gel plate.

Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation:

    • Prepare a TLC developing chamber with a suitable solvent system. A good starting point for carbohydrate derivatives is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (EtOAc) or Dichloromethane (DCM):Methanol (MeOH).[4] A common ratio to start with is 1:1 or 2:1 Hexanes:EtOAc.

    • Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[4] Using a pencil, gently draw a baseline about 1 cm from the bottom. Mark three lanes on the baseline.

  • Spotting:

    • Lane 1 (Reference): Using a capillary tube, spot a dilute solution of your starting arabinofuranose precursor.

    • Lane 2 (Co-spot): Spot the starting material reference directly on top of a spot from the reaction mixture. This is crucial to confirm if the spot in the reaction lane is indeed unreacted starting material, especially if Rf values are close.[5][6]

    • Lane 3 (Reaction Mixture): Spot a sample (aliquot) taken directly from your reaction vessel.[5]

  • Development & Visualization:

    • Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. First, check under a UV lamp (if your compounds are UV-active).[6] Then, stain the plate using a carbohydrate-active stain (e.g., potassium permanganate or ceric ammonium molybdate) followed by gentle heating.

  • Interpretation:

    • The starting material (Lane 1) should have a lower Rf value (travels less distance).

    • As the reaction proceeds, the spot corresponding to the starting material in Lane 3 should diminish, and a new spot, corresponding to your less polar product, should appear at a higher Rf value.

    • The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[5]

Section 2: Troubleshooting Common Synthesis Problems
Q: My reaction yield is extremely low, or I'm only recovering starting material. What are the likely causes?

This is a frequent issue in carbohydrate chemistry, often stemming from a few critical factors. The following decision tree provides a logical workflow for diagnosing the root cause. Low yields can often be traced back to issues with reagents, reaction conditions, or the inherent reactivity of the substrates.[7][8]

G Start Low / No Yield Observed Moisture 1. Check for Moisture Contamination Start->Moisture Solvent Were solvents anhydrous? Moisture->Solvent Reagents 2. Verify Reagent Activity Base Is the base fresh / active? Reagents->Base Conditions 3. Assess Reaction Conditions Temp Was temperature controlled? Conditions->Temp ProtectingGroups 4. Evaluate Protecting Group Strategy PG_Stability Are protecting groups stable? ProtectingGroups->PG_Stability Glassware Was glassware flame-dried? Solvent->Glassware Yes Sol_No No: Re-dry solvents and re-run Solvent->Sol_No No Glassware->Reagents Yes Glass_No No: Flame-dry all glassware under vacuum Glassware->Glass_No No Precursor Is the precursor pure? Base->Precursor Yes Base_No No: Use a fresh bottle or titrate Base->Base_No No Precursor->Conditions Yes Prec_No No: Re-purify starting material Precursor->Prec_No No Time Was reaction time sufficient? Temp->Time Yes Temp_No No: Use cryo-bath and monitor internal temp Temp->Temp_No No Time->ProtectingGroups Yes Time_No No: Run longer, monitoring by TLC Time->Time_No No PG_Yes Yes PG_Stability->PG_Yes Yes PG_No No: Re-evaluate protecting group compatibility PG_Stability->PG_No No Sol_Yes Yes Glass_Yes Yes Base_Yes Yes Prec_Yes Yes Temp_Yes Yes Time_Yes Yes

Caption: Troubleshooting workflow for diagnosing low reaction yields.

  • 1. Moisture Contamination: Glycosylation and related reactions are highly sensitive to water.[7][8] Trace amounts of moisture can hydrolyze activated intermediates or quench the base, halting the reaction. Always use freshly distilled, anhydrous solvents and flame-dried glassware under an inert atmosphere (Argon or Nitrogen).[9]

  • 2. Reagent Inactivity:

    • Base: If using a hygroscopic base like sodium hydride (NaH) or a strong organic base, ensure it is fresh and has been handled under anhydrous conditions. An old or improperly stored base may be partially quenched.

    • Precursor: Impurities in your starting arabinofuranose derivative can interfere with the reaction. Confirm its purity by NMR or another analytical technique before starting.

  • 3. Suboptimal Reaction Conditions:

    • Temperature: Many cyclization reactions require precise temperature control. For example, the activation step may need to be performed at a low temperature (e.g., -40 °C to 0 °C) to prevent side reactions, followed by a slow warming to room temperature to drive the cyclization.[9]

    • Reaction Time: Some reactions are slower than expected. If TLC shows the slow consumption of starting material, extending the reaction time may be necessary.

  • 4. Protecting Group Issues: The choice of protecting groups on the arabinofuranose ring is critical. Some groups can be unstable under the basic reaction conditions required for cyclization, leading to a complex mixture of byproducts.[8] Conversely, overly bulky protecting groups may sterically hinder the desired cyclization.[7]

Q: My TLC shows multiple new spots, and the desired product yield is low. What are the likely side reactions?

The formation of multiple byproducts is a common challenge when scaling up.[9] Identifying these can provide crucial clues for optimization.

  • Anomerization: The formation of the undesired α-anomer is a frequent side reaction. The stereochemical outcome is often influenced by the solvent, temperature, and the nature of the protecting group at the C-2 position.

  • Hydrolysis: If moisture is present, the activated intermediate can be hydrolyzed back to a starting-material-like compound, which may appear as a separate spot on TLC.

  • Protecting Group Migration or Cleavage: Under basic or acidic conditions (depending on the workup), protecting groups like esters (acetate, benzoate) can be cleaved, or silyl ethers can migrate, leading to multiple spots on a TLC plate.

  • Intermolecular Reactions: At high concentrations, which are common during scale-up, an activated intermediate might react with another molecule of starting material instead of cyclizing, leading to dimers or oligomers.

Solution Strategy:

  • Strictly Anhydrous Conditions: This is the first and most critical step to prevent hydrolysis.[9]

  • Slow Reagent Addition: When scaling up, add the base or activating agent slowly and at a low temperature to maintain control and minimize side reactions.

  • Optimize Concentration: Experiment with slightly lower concentrations (e.g., 0.05 M to 0.1 M) to favor the intramolecular cyclization over intermolecular side reactions.[9]

Section 3: Purification and Isolation
Q: What is the best method for purifying the crude product on a larger scale?

Flash column chromatography on silica gel is the standard and most effective method for purifying this compound.

Protocol: Flash Column Chromatography
  • Prepare the Column: Select a column size appropriate for the scale of your reaction. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude material by weight. Pack the column with silica gel as a slurry in the non-polar component of your elution solvent (e.g., Hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or EtOAc). For difficult-to-dissolve samples or for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Start with a low-polarity solvent system (e.g., the one determined from your TLC analysis, or even less polar).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% EtOAc in Hexanes and slowly increase to 30-50% EtOAc.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

G A Crude Reaction Mixture B Concentrate under Reduced Pressure A->B C Prepare Sample (Dissolve or Dry-Load) B->C D Flash Column Chromatography (Silica Gel) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: A standard workflow for the purification of the target compound.

Section 4: Product Characterization and Verification

Confirming the structure and purity of the final product is a non-negotiable step. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Q: How do I use NMR to confirm I have synthesized the correct β-anomer?

¹H NMR spectroscopy is a powerful tool for determining the anomeric configuration of furanosides.[10] The key is to analyze the anomeric proton (H-1).

  • Chemical Shift (δ): The anomeric proton (H-1) of arabinofuranosides typically appears in the range of 5.0-6.0 ppm.[10]

  • Coupling Constant (J): The stereochemical relationship between H-1 and H-2 is revealed by the scalar coupling constant (3JH1,H2).

    • For β-arabinofuranosides , H-1 and H-2 are cis, resulting in a larger coupling constant, typically in the range of 4-7 Hz .[11]

    • For α-arabinofuranosides , H-1 and H-2 are trans, resulting in a smaller coupling constant, typically 1-2 Hz .[10][11]

A clear doublet for the H-1 proton with a coupling constant in the 4-7 Hz range is strong evidence for the desired β-configuration.

Expected Analytical Data

The following table provides expected ranges for key analytical data points. Note that exact values can be influenced by the solvent and protecting groups used.

Analysis Type Parameter Expected Value / Observation Purpose
¹H NMR δ (H-1)~5.5 - 6.0 ppmIdentification of the anomeric proton
3JH1,H24.0 - 7.0 Hz Confirms β-anomeric configuration [11]
¹³C NMR δ (C-1)~95 - 105 ppmIdentification of the anomeric carbon
HRMS (ESI) [M+H]+ or [M+Na]+Calculated m/z ± 5 ppmConfirms molecular formula and identity[12]
TLC Rf valueHigher than starting materialConfirms conversion to a less polar product
Q: What should I look for in the mass spectrum?

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition. You should look for the molecular ion peak, commonly observed as an adduct with a proton ([M+H]+) or sodium ([M+Na]+). The measured mass-to-charge ratio (m/z) should match the theoretical calculated value for the compound's chemical formula to within a very small margin of error (typically < 5 ppm).[12][13]

References
  • BenchChem. (2025). Troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting incomplete glycosylation with protected galactose. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem Technical Support.
  • Meanwell, N. A., et al. (2020). Unifying the synthesis of nucleoside analogs. Science.
  • BenchChem. (2025). Application Note: Identification of L-arabinofuranose using NMR Spectroscopy. BenchChem Technical Support.
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. (2025). Chemical Science (RSC Publishing).
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc
  • BenchChem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of L-Arabinofuranose. BenchChem Technical Support.
  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and bioc
  • 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. (n.d.). PMC - NIH.
  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon. (2024).
  • Purification and Properties of ArfI, an α-l-Arabinofuranosidase from Cytophaga xylanolytica. (n.d.). PMC - NIH.
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  • Purification and characterization of an arabinofuranosidase from Bacillus polymyxa expressed in Bacillus subtilis. (n.d.). PubMed.
  • Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase from Bifidobacterium longum B667. (n.d.). PMC - NIH.
  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
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  • Gorin, P. A. J., & Mazurek, M. (1975). Further Studies on the Assignment of Signals in 13C Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry.
  • Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. (2020).
  • Analysis of carbohydrates by mass spectrometry. (n.d.). PubMed.
  • Key Reactions Of Sugars: Glycosylation and Protection. (2018). Master Organic Chemistry.
  • Monitoring Reactions by TLC. (n.d.).
  • Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. (2008). PubMed.
  • Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022. (n.d.). PMC - PubMed Central.
  • Expression and Characterization of Two α-l-Arabinofuranosidases from Talaromyces amestolkiae: Role of These Enzymes in Biomass Valoriz
  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts.
  • α- l-Arabinofuranosidases | Request PDF. (2025).
  • A (1)H-NMR study of the specificity of α-L-arabinofuranosidases on natural and unnatural substrates. | Request PDF. (n.d.).
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
  • Carbohydrate Chemistry Part 9.
  • How to differentiate a xylofuranose and aribinofuranose moietiy in a monoglycosilated compound using proton and carbon NMR data (DMSO-d6)?. (2017).
  • Characterization of Two α-l-Arabinofuranosidases from Acetivibrio mesophilus and Their Synergistic Effect in Degradation of Arabinose-Containing Substr
  • The In Silico Characterization of Monocotyledonous α-l-Arabinofuranosidases on the Example of Maize. (n.d.). MDPI.
  • (PDF) Identification and characterization of endo-α-, exo-α-, and exo-β-D-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria. (2023).
  • O,N-Aminomethanylylidene-beta- | TRC-A611940-100MG. (n.d.).
  • D-Arabinofuranose | C5H10O5 | CID 10877291. (n.d.). PubChem - NIH.
  • O,N-Aminomethanylylidene-β-D-arabinofuranose | CAS 27963-98-0. (n.d.). SCBT.
  • beta-D-arabinofuranose | C5H10O5 | CID 6992018. (n.d.). PubChem - NIH.
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  • Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)
  • Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues. (1990). PubMed.
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Technical Support Center: O,N-Aminomethanylylidene-β-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with O,N-Aminomethanylylidene-β-D-arabinofuranose (CAS 27963-98-0) and structurally related bicyclic sugar derivatives. As a synthetic intermediate, this compound's unique structure presents solubility behaviors markedly different from its parent monosaccharide, D-arabinose. This document offers field-proven insights, troubleshooting protocols, and foundational knowledge to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving O,N-Aminomethanylylidene-β-D-arabinofuranose. Why is it so much less soluble than regular arabinose?

A1: The solubility challenge is rooted in its unique bicyclic structure.

The parent sugar, β-D-arabinofuranose, is highly soluble in water because its multiple free hydroxyl (-OH) groups readily form hydrogen bonds with water molecules.[1] However, the "O,N-Aminomethanylylidene" modification fundamentally alters this property. This moiety creates a rigid, fused heterocyclic ring system involving the C1, C2, and C3 positions of the sugar.

Causality:

  • Loss of Hydrogen Bond Donors: The formation of this bicyclic system consumes the anomeric hydroxyl group and at least two other hydroxyls (likely at C2 and C3), drastically reducing the molecule's capacity to donate hydrogen bonds to polar solvents like water.

  • Increased Rigidity and Hydrophobicity: The fused ring system introduces a more rigid, larger, and less polar surface area compared to the flexible, hydroxyl-rich surface of arabinose. This increased hydrophobicity hinders effective solvation by water.

The diagram below illustrates this structural difference.

G Figure 1. Structural Impact on Solvation Potential cluster_0 β-D-Arabinofuranose (Parent Sugar) cluster_1 O,N-Aminomethanylylidene Derivative Arabinose Arabinofuranose Ring OH1 OH Arabinose->OH1 H-Bonding OH2 OH Arabinose->OH2 H-Bonding OH3 OH Arabinose->OH3 H-Bonding OH5 OH Arabinose->OH5 H-Bonding sol1 High Aqueous Solubility Derivative Fused Bicyclic System Ring O,N-Heterocycle Derivative->Ring Consumed OH groups OH5_der OH Derivative->OH5_der Limited H-Bonding sol2 Low Aqueous Solubility

Figure 1. Structural Impact on Solvation Potential
Q2: What solvents are recommended for this compound, and what level of solubility can I expect?

A2: A shift from aqueous to polar aprotic or specific organic solvents is necessary.

Based on experimental procedures for structurally similar compounds like glycosyl oxazolines and other bicyclic nucleoside analogues, a range of organic solvents should be prioritized.[2][3] Absolute aqueous solubility is expected to be very low.

Data Presentation: Recommended Solvent Guide

SolventPredicted SolubilityRemarks & (E-E-A-T) Insights
Water Very Low / InsolubleThe rigid, hydrophobic bicyclic structure prevents effective hydration. May require co-solvents.
Dimethyl Sulfoxide (DMSO) High Excellent choice. Its high polarity and aprotic nature effectively solvate complex heterocyclic structures. Often used to dissolve hydrophobic drug-oxazoline conjugates.[2]
Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a powerful polar aprotic solvent suitable for dissolving many complex organic molecules, including cyclic carbamates.[4]
Methanol (MeOH) ModerateAs a polar protic solvent, it may offer better solubility than water due to its organic character. Often used as a solvent for related reactions.[3]
Ethanol (EtOH) Low to ModerateLess polar than methanol; may require warming or sonication for effective dissolution.
Acetonitrile (ACN) LowCommonly used in reversed-phase HPLC with water, indicating some solubility, but likely not a primary solvent for high concentrations.
Dichloromethane (DCM) Low to ModerateA common solvent for the synthesis and handling of protected carbohydrates and heterocyclic compounds.[5]
Chloroform (CHCl₃) Low to ModerateSimilar in properties to DCM and can be effective for less polar carbohydrate derivatives.

Authoritative Grounding: The choice of solvent is critical. For example, studies on drug-disaccharide oxazolines, which also possess reduced hydroxyl availability and increased hydrophobicity, explicitly state that they could not be completely dissolved in aqueous buffers, necessitating the use of DMSO as a co-solvent to achieve a homogeneous solution for enzymatic reactions.[2]

Q3: My compound is not dissolving even in the recommended solvents. What is the step-by-step protocol to troubleshoot this?

A3: Follow this systematic troubleshooting workflow.

Insolubility can often be overcome by methodical adjustments to the dissolution process. Do not default to aggressive heating, as it can risk compound degradation.

Experimental Protocol: Systematic Dissolution Workflow

  • Initial Solvent Selection:

    • Begin with a small amount of your compound in a clean vial.

    • Add a small volume of DMSO or DMF (e.g., enough to make a 10-50 mg/mL solution). These are the most likely solvents to succeed.

    • Vortex at room temperature for 1-2 minutes. Observe for dissolution.

  • Mechanical Agitation:

    • If the compound remains insoluble or a suspension forms, place the vial in a bath sonicator.

    • Sonicate for 5-10 minute intervals at room temperature. Check for clarity between intervals.

    • Causality: Sonication uses ultrasonic waves to break up particle agglomerates, increasing the surface area exposed to the solvent and accelerating the dissolution process without adding excessive heat.

  • Controlled Thermal Assistance:

    • If sonication is insufficient, gently warm the solution.

    • Use a water bath or heating block set to a low temperature (e.g., 30-40°C).

    • Vortex or stir the sample intermittently while warming.

    • Trustworthiness: Avoid high temperatures (>50-60°C) unless you have stability data. Fused heterocyclic systems on sugars can be sensitive to heat.

  • Co-Solvent System:

    • This is particularly useful if your final application requires a less harsh solvent than pure DMSO.

    • First, dissolve the compound in a minimal amount of DMSO (as per Step 1).

    • Slowly add your target solvent (e.g., methanol, acetonitrile, or even an aqueous buffer) dropwise while vortexing.

    • Expertise & Experience: Observe for any precipitation. If the compound crashes out, the co-solvent ratio is too high. This technique is essential for preparing samples for biological assays or chromatography where high concentrations of DMSO are undesirable. For example, a final concentration of 5% DMSO in an aqueous buffer is often sufficient to maintain the solubility of hydrophobic sugar oxazolines.[2]

The following diagram outlines this logical progression.

G Figure 2. Troubleshooting Workflow for Dissolution start Start with Dry Compound step1 1. Add minimal DMSO or DMF Vortex at RT start->step1 check1 Is it dissolved? step1->check1 step2 2. Sonicate (5-10 min intervals) check1->step2 No success Success: Homogeneous Solution check1->success Yes check2 Is it dissolved? step2->check2 step3 3. Gentle Warming (30-40°C) check2->step3 No check2->success Yes check3 Is it dissolved? step3->check3 step4 4. Use Co-Solvent System (e.g., DMSO + Buffer) check3->step4 No check3->success Yes check4 Is it dissolved? step4->check4 check4->success Yes fail Failure: Re-evaluate Purity/Stability check4->fail No

Figure 2. Troubleshooting Workflow for Dissolution
Q4: Could my solubility problems be due to compound degradation?

A4: Yes, chemical instability can manifest as apparent insolubility.

Structurally related glycosyl oxazolines are known to be sensitive to hydrolysis, particularly under acidic conditions, which cleaves the oxazoline ring.[6] The O,N-Aminomethanylylidene moiety, which may be a cyclic carbamate or a related structure, is also susceptible to hydrolysis under strongly acidic or basic conditions.

Self-Validating System:

  • Check the pH: Ensure your solvent is neutral. If you are preparing a solution in a buffer, double-check its pH. Avoid acidic or strongly basic conditions unless required by your reaction protocol.

  • Analytical Verification: If you suspect degradation, analyze your sample before and after dissolution attempts using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new spots (TLC) or new mass peaks (LC-MS) is a strong indicator of degradation. The degradation products may be less soluble, appearing as an insoluble precipitate.

  • Storage: Store the compound under inert gas (argon or nitrogen) and desiccated, especially if it is sensitive to moisture-driven hydrolysis.

Q5: How does the purity of my compound affect its solubility?

A5: Purity is paramount. Insoluble impurities can significantly hinder dissolution.

Synthetic intermediates are often not 100% pure and may contain residual reagents, salts, or side-products from the synthesis.

  • Inorganic Salts: Residual inorganic salts (e.g., from workup or chromatography buffers) are often insoluble in the organic solvents (like DCM or chloroform) required to dissolve the main compound. This can result in a persistent haze or fine precipitate.

  • Polymeric Byproducts: In some synthetic reactions, small amounts of polymeric or oligomeric byproducts can form. These are often much less soluble than the desired monomeric product and can form a gel or an insoluble film.

  • "Salting Out": If you are using a co-solvent system, a high concentration of buffer salts can decrease the solubility of your organic compound, causing it to precipitate. This is a common phenomenon when adding aqueous buffers to an organic solution.

Recommendation: Always ensure your starting material is of high purity for predictable solubility. If you observe a small amount of insoluble material in a solution that is otherwise clear, it is likely an impurity. Consider filtering the solution through a syringe filter (PTFE for organic solvents) to remove the insoluble matter before use.

References

  • Shoda, S., et al. (2021). Preparation of oxazoline derivatives from free saccharides. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. Available at: [Link]

  • Li, T., et al. (2017). Synthesis and Evaluation of Three Azide-Modified Disaccharide Oxazolines as Enzyme Substrates for Single-Step Fc Glycan-Mediated Antibody-Drug Conjugation. Bioconjugate Chemistry, 28(7), 1855-1860. Available at: [Link]

  • Glaxo Inc. (1995). Stereoselective synthesis of nucleoside analogues using bicyclic intermediate. Google Patents. EP0654031A1.
  • Granvogl, M., et al. (2021). Synthesis and Identification of 3-Oxazolines in Cocoa. Journal of Agricultural and Food Chemistry, 69(25), 7246-7255. Available at: [Link]

  • PubChem. (n.d.). beta-D-arabinofuranose. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Wu, Y., et al. (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications, 54(74), 10424-10427. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of Arabinofuranosyl Nucleoside Analogs in Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of nucleoside analogs featuring an arabinofuranose sugar moiety, with a particular focus on their structural characteristics, mechanisms of action, and therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth analysis supported by experimental data and established scientific literature.

Introduction to Nucleoside Analogs and the Significance of the Arabinofuranose Moiety

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. These molecules are synthetic mimics of natural purine and pyrimidine nucleosides, the building blocks of DNA and RNA. Their therapeutic efficacy stems from their ability to interfere with nucleic acid synthesis and function, ultimately leading to the inhibition of viral replication or cancer cell proliferation.

A key structural feature that dictates the biological activity of a nucleoside analog is the conformation of its sugar component. While natural nucleosides contain a ribose (in RNA) or deoxyribose (in DNA) sugar, analogs incorporating arabinose have demonstrated significant therapeutic potential. The defining characteristic of arabinose is the C2'-hydroxyl group being in the up or β configuration, which is diastereomeric to the down or α configuration in ribose. This seemingly subtle stereochemical difference has profound implications for how these analogs are processed by cellular and viral enzymes, leading to unique mechanisms of action and therapeutic profiles.

Comparative Analysis of Key Arabinofuranosyl Nucleoside Analogs

This section will compare and contrast three prominent arabinofuranosyl nucleoside analogs: Vidarabine (Ara-A), Cytarabine (Ara-C), and Fludarabine. While the initially queried "O,N-Aminomethanylylidene-beta-D-arabinofuranose" does not correspond to a widely recognized or characterized compound in the public domain, the principles of analysis applied here to established drugs provide a framework for evaluating any novel arabinofuranosyl analog.

FeatureVidarabine (Ara-A)Cytarabine (Ara-C)Fludarabine (F-Ara-A)
Chemical Class Purine (Adenosine) AnalogPyrimidine (Cytidine) AnalogPurine (Adenosine) Analog
Primary Indication Antiviral (Herpes Simplex Virus)Anticancer (Leukemia)Anticancer (Leukemia)
Mechanism of Action Inhibition of viral DNA polymeraseInhibition of DNA polymerase, chain terminationInhibition of DNA polymerase, ribonucleotide reductase, and DNA primase
Activation Phosphorylation to Ara-ATPPhosphorylation to Ara-CTPPhosphorylation to F-Ara-ATP
Resistance Mechanisms Alterations in viral thymidine kinase or DNA polymeraseDecreased uptake, reduced phosphorylation, increased deaminationSimilar to other nucleoside analogs, including transport and phosphorylation defects
Vidarabine (Ara-A)

Vidarabine, or 9-β-D-arabinofuranosyladenine, was one of the first nucleoside analogs to be developed as an antiviral agent. Its primary application has been in the treatment of Herpes Simplex Virus (HSV) infections.

Mechanism of Action: Vidarabine is phosphorylated intracellularly to its active triphosphate form, Ara-ATP. Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, showing a greater affinity for the viral enzyme than for cellular DNA polymerases. Upon incorporation into the growing viral DNA chain, the arabinose sugar moiety distorts the DNA helix, leading to chain termination and inhibition of viral replication.

Experimental Workflow: Evaluation of Antiviral Activity (Plaque Reduction Assay)

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cell_culture 1. Plate host cells (e.g., Vero cells) and grow to confluence virus_dilution 2. Prepare serial dilutions of the virus stock infection 3. Infect cell monolayers with diluted virus adsorption 4. Allow virus to adsorb for 1 hour infection->adsorption treatment 5. Remove inoculum and add overlay medium containing varying concentrations of Vidarabine adsorption->treatment incubation 6. Incubate for 2-3 days to allow plaque formation treatment->incubation staining 7. Fix and stain cells (e.g., with crystal violet) incubation->staining counting 8. Count plaques and calculate the EC50 (50% effective concentration) staining->counting

Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.

Cytarabine (Ara-C)

Cytarabine, or cytosine arabinoside, is a cornerstone of chemotherapy for acute myeloid leukemia (AML) and other hematological malignancies.

Mechanism of Action: Similar to Vidarabine, Cytarabine requires intracellular phosphorylation to its active triphosphate form, Ara-CTP. Ara-CTP is a potent competitive inhibitor of DNA polymerase α and β. Its incorporation into DNA leads to chain termination, particularly when two Ara-C residues are incorporated in close proximity. The arabinose sugar's 2'-hydroxyl group sterically hinders the rotation of the phosphodiester bond, preventing the DNA polymerase from adding the next nucleotide.

Signaling Pathway: Cytarabine-Induced Apoptosis

G AraC Cytarabine (Ara-C) AraCTP Ara-CTP AraC->AraCTP Phosphorylation DNAPol DNA Polymerase AraCTP->DNAPol Inhibition DNA_Damage DNA Damage & Chain Termination DNAPol->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Activation of p53 pathway

Caption: Simplified pathway of Cytarabine's mechanism of action.

Fludarabine (F-Ara-A)

Fludarabine, or 2-fluoro-9-β-D-arabinofuranosyladenine, is a purine analog used in the treatment of chronic lymphocytic leukemia (CLL). The addition of a fluorine atom at the 2-position of the adenine base makes it resistant to deamination by adenosine deaminase, thereby increasing its intracellular half-life and therapeutic efficacy.

Mechanism of Action: Fludarabine is phosphorylated to F-Ara-ATP, which has a multi-faceted mechanism of action. It inhibits DNA polymerase α and β, ribonucleotide reductase (the enzyme responsible for producing deoxynucleotides), and DNA primase. This broad inhibition of DNA synthesis machinery makes Fludarabine a highly potent antineoplastic agent.

Experimental Protocols for Comparative Evaluation

To objectively compare arabinofuranosyl nucleoside analogs, a series of standardized in vitro assays are essential.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the nucleoside analog that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., K562 for leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the nucleoside analogs (e.g., Cytarabine, Fludarabine) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.

DNA Polymerase Inhibition Assay

Objective: To quantify the inhibitory activity of the triphosphorylated nucleoside analogs on DNA polymerase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, purified DNA polymerase (e.g., human DNA polymerase α or a viral polymerase), dNTPs (including a radiolabeled or fluorescently labeled dNTP), and the appropriate reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the triphosphorylated nucleoside analog (e.g., Ara-ATP, Ara-CTP, F-Ara-ATP) to the reaction tubes.

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period. Stop the reaction by adding EDTA.

  • Quantification of DNA Synthesis: Precipitate the newly synthesized DNA onto a filter membrane and quantify the incorporated radiolabel using a scintillation counter or measure the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition of DNA synthesis at each analog concentration and determine the IC50 value for polymerase inhibition.

Conclusion and Future Directions

Arabinofuranosyl nucleoside analogs, including Vidarabine, Cytarabine, and Fludarabine, have had a profound impact on the treatment of viral infections and cancers. Their unique stereochemistry at the C2' position of the sugar ring is a critical determinant of their biological activity, enabling them to effectively inhibit key enzymes involved in nucleic acid synthesis. The comparative analysis highlights how modifications to both the sugar moiety and the nucleobase can fine-tune the therapeutic profile of these compounds, tailoring them for specific diseases.

Future research in this area will likely focus on the development of novel arabinofuranosyl analogs with improved selectivity, reduced toxicity, and the ability to overcome mechanisms of drug resistance. The experimental frameworks outlined in this guide provide a robust foundation for the preclinical evaluation of such next-generation therapeutic agents.

References

  • Goodman, L., De Clercq, E., & De, S. (n.d.). Antiviral Agents. In Basic & Clinical Pharmacology, 15e. AccessMedicine. Retrieved from [Link]

A Comparative Guide to the Structural Validation of O,N-Aminomethanylylidene-beta-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The guide contrasts the analytical signatures of the target molecule with those of the well-characterized, flexible monosaccharide, beta-D-arabinofuranose. This comparison serves to highlight the unique structural features imparted by the aminomethanylylidene bridge and provides a clear rationale for the experimental choices discussed.

The Imperative for Rigorous Structural Validation

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1] Their mechanism of action often relies on their ability to be recognized and incorporated into growing nucleic acid chains by polymerases, leading to chain termination or impaired function. The three-dimensional conformation of the sugar moiety is a critical determinant of this biological activity.[2]

O,N-Aminomethanylylidene-beta-D-arabinofuranose belongs to a class of "constrained" or "bicyclic" nucleoside analogs.[3][4][5][6][7][8][9] The covalent bridge in these molecules locks the furanose ring into a specific pucker, which can pre-organize the molecule for binding to its target enzyme or nucleic acid sequence. This conformational rigidity can lead to enhanced binding affinity and improved biological activity. However, it also presents a unique challenge for structural elucidation. It is essential to not only confirm the atomic connectivity but also to definitively establish the stereochemistry and conformational constraints imposed by the bicyclic system.

This guide will walk through a systematic, three-pronged approach to the structural validation of this compound, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparator Molecule: beta-D-Arabinofuranose

To fully appreciate the structural nuances of this compound, we will use the parent monosaccharide, beta-D-arabinofuranose, as a comparator. Its flexible furanose ring exists in equilibrium between different puckered conformations in solution, providing a stark contrast to the rigid structure of our target molecule.

Propertybeta-D-ArabinofuranoseThis compound
Molecular Formula C5H10O5[10]C6H9NO4
Molecular Weight 150.13 g/mol [10]159.14 g/mol
Key Structural Feature Flexible furanose ringRigid bicyclic structure

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[11] For our target compound, a suite of 1D and 2D NMR experiments will be employed to establish covalent connectivity and provide insights into the rigid three-dimensional structure.

The key distinction we expect to observe between our target compound and beta-D-arabinofuranose lies in the coupling constants (J-values) and the chemical shifts of the furanose ring protons. The Karplus relationship, which correlates the dihedral angle between adjacent protons with their scalar coupling constant, is particularly informative here. The locked conformation of the bicyclic system will result in specific, non-averaged coupling constants, whereas the flexible arabinofuranose will show averaged values.

Expected NMR Data Comparison
NMR Parameter beta-D-Arabinofuranose (in D2O) This compound (Predicted) Rationale for Difference
¹H Chemical Shifts (ppm) Anomeric H-1: ~5.2 ppm; Other ring protons: 3.9-4.3 ppm[11]Significant shifts expected for protons near the O,N-bridge. The methanylylidene proton will be a distinct singlet.The electronic environment of the furanose ring is altered by the bicyclic system. The aminomethanylylidene proton is unique to the target molecule.
¹³C Chemical Shifts (ppm) Anomeric C-1: ~96.6 ppm; Other ring carbons: 64-80 ppm[12]C-2 and C-3 carbons involved in the bridge will show significant downfield shifts. A new quaternary carbon signal for the methanylylidene group will be present.The formation of the second ring and the presence of the nitrogen atom significantly alter the electronic shielding of the adjacent carbons.
³J(H,H) Coupling Constants (Hz) Small and averaged due to conformational flexibility (e.g., J1,2 ~1.8 Hz)[11]Larger, fixed coupling constants indicative of a locked conformation. For example, a near 0° or 180° dihedral angle could result in a larger J-value.The Karplus equation dictates that the coupling constant is dependent on the dihedral angle. A rigid structure will have fixed dihedral angles.
Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For samples dissolved in D₂O, lyophilize and re-dissolve 2-3 times to exchange labile protons.[11]

  • 1D NMR : Acquire ¹H and ¹³C{¹H} spectra to get an overview of the proton and carbon environments.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : To establish proton-proton connectivities within the furanose ring.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton with its directly attached carbon.[11]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for confirming the placement of the aminomethanylylidene bridge.[11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space, providing definitive evidence for the stereochemistry and conformation of the bicyclic system.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Dry Compound Solvent Deuterated Solvent (e.g., D₂O) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR Spectrometer TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Connectivity Establish Covalent Connectivity TwoD_NMR->Connectivity COSY, HMBC Stereochem Determine Stereochemistry & Conformation TwoD_NMR->Stereochem NOESY Final_Structure Final Structure Connectivity->Final_Structure Stereochem->Final_Structure

II. Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry provides an exquisitely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For nucleoside analogs, high-resolution mass spectrometry (HRMS) is indispensable. Tandem mass spectrometry (MS/MS) can further provide structural information through controlled fragmentation of the molecule.

Expected Mass Spectrometry Data
Technique beta-D-Arabinofuranose This compound Interpretation
HRMS (e.g., ESI-QTOF) [M+Na]⁺ at m/z 173.0475 (Calculated for C5H10O5Na: 173.0471)[M+H]⁺ at m/z 160.0604 (Calculated for C6H10NO4: 160.0604)Confirms the elemental composition with high accuracy. The presence of nitrogen in the target molecule is a key differentiator.
Tandem MS (MS/MS) Fragmentation via loss of water and retro-Diels-Alder reactions characteristic of sugars.Fragmentation will likely involve the bicyclic system. Cleavage of the aminomethanylylidene bridge or losses of small molecules like CO or HCN could be indicative of the structure.The fragmentation pattern provides a "fingerprint" of the molecule's structure. The rigid bicyclic system is expected to yield a distinct fragmentation pathway compared to the simple sugar.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (1-10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

  • HRMS Acquisition : Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap) to obtain an accurate mass measurement of the parent ion.

  • Tandem MS (MS/MS) Acquisition : Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to deduce structural motifs.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition Mass Spectrometry Analysis cluster_data_analysis_ms Data Interpretation Sample_MS Compound Solution HRMS HRMS (e.g., TOF) Accurate Mass Sample_MS->HRMS ESI Source MSMS Tandem MS (MS/MS) Fragmentation HRMS->MSMS Parent Ion Selection Formula Elemental Formula HRMS->Formula Calculate Frag_Pattern Fragmentation Pattern MSMS->Frag_Pattern Analyze Structure_Confirm Structural Confirmation Formula->Structure_Confirm Frag_Pattern->Structure_Confirm

III. Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional arrangement in the solid state.[13] This technique can precisely determine bond lengths, bond angles, and absolute stereochemistry, providing an unparalleled level of structural detail.

For this compound, an X-ray crystal structure would be the gold standard for validation. It would unequivocally confirm the bicyclic nature of the molecule, the stereochemistry at all chiral centers, and the precise conformation of the furanose ring system.

Experimental Protocol: X-ray Crystallography
  • Crystallization : This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and conditions may need to be screened.

  • Data Collection : The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[14]

  • Structure Solution and Refinement : The diffraction pattern is used to calculate an electron density map of the crystal's unit cell. From this map, the positions of the atoms can be determined and the structure refined to a high degree of accuracy.[13]

XRay_Workflow Compound Purified Compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Mount on Goniometer Structure_Solution Structure Solution (Electron Density Map) Data_Collection->Structure_Solution Process Diffraction Pattern Refinement Structure Refinement Structure_Solution->Refinement Final_3D_Structure Definitive 3D Structure Refinement->Final_3D_Structure

Synthesis and Conclusion

The structural validation of a novel nucleoside analog like this compound requires a meticulous and multi-faceted analytical approach. While the synthesis of such bicyclic nucleosides can be complex, often starting from protected monosaccharides and involving key steps like base coupling and cyclization, the focus of this guide is the robust confirmation of the final product's structure.[3][5]

By combining the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can build an unassailable body of evidence to confirm the identity, purity, and three-dimensional structure of their target molecule. The comparison with a simple, flexible analog like beta-D-arabinofuranose serves to underscore the unique structural features of the constrained system and aids in the interpretation of the analytical data. This rigorous validation is not merely an academic exercise; it is a critical prerequisite for the rational design and development of the next generation of nucleoside-based therapeutics.

References

  • Kumar, A., Kumar, V., Prasad, A. K., & Parmar, V. S. (2023). Chemoenzymatic Synthesis of arabino-Configured Bicyclic Nucleosides. The Journal of Organic Chemistry, 88(12), 8089–8097. [Link]

  • Rungta, P., Maikhuri, V. K., Sharma, V. K., & Prasad, A. K. (2015). An astute synthesis of locked nucleic acid monomers. Request PDF. [Link]

  • Kumar, A., Sharma, V. K., & Prasad, A. K. (2022). Chemical and chemoenzymatic routes to bridged homoarabinofuranosylpyrimidines: Bicyclic AZT analogues. Beilstein Journal of Organic Chemistry, 18, 95–101. [Link]

  • National Center for Biotechnology Information. (n.d.). beta-Arabinose, TMS. PubChem Compound Database. Retrieved from [Link]

  • Frederick, J. R. (2020). De Novo Synthesis of Bicyclic Nucleoside Analogues. University of Alberta. [Link]

  • National Center for Biotechnology Information. (n.d.). beta-D-arabinofuranose. PubChem Compound Database. Retrieved from [Link]

  • Seth, P. P., et al. (2008). Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. Nucleic Acids Symposium Series, (52), 553–554. [Link]

  • National Center for Biotechnology Information. (n.d.). beta-L-arabinofuranose. PubChem Compound Database. Retrieved from [Link]

  • Zechel, D. L., et al. (2022). Biochemical and Structural Characterization of Thermostable GH159 Glycoside Hydrolases Exhibiting α-L-Arabinofuranosidase Activity. Journal of Agricultural and Food Chemistry, 70(27), 8344–8357. [Link]

  • Chen, C.-J., et al. (2014). Crystallization and preliminary X-ray diffraction analysis of a novel β-l-arabinofuranosidase (HypBA1) from Bifidobacterium longum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 5), 636–638. [Link]

  • Lowary, T. L., et al. (2006). Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR: structural changes in the arabinan due to ethambutol treatment and gene mutation are observed. Glycobiology, 16(3), 270–281. [Link]

  • Chatterjee, D., et al. (2006). Rapid structural characterization of the arabinogalactan and lipoarabinomannan in live mycobacterial cells using 2D and 3D HR-MAS NMR. ResearchGate. [Link]

  • Tagawa, A., et al. (2023). Identification and characterization of endo-α-, exo-α-, and exo-β-d-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria. Nature Communications, 14(1), 5803. [Link]

  • Seth, P. P., et al. (2010). Design, Synthesis And Evaluation Of Constrained Methoxyethyl (cMOE) and Constrained Ethyl (cEt) Nucleoside Analogs. ResearchGate. [Link]

  • Kadhim, M. J., Mohammad, G. J., & Hussein, H. M. (2020). Mass spectrum of Methyl 2-O-benzyl-d- arabinofuranoside with Retention Time (RT)= 4.780. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000646). Retrieved from [Link]

  • Crick, D. C., et al. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. ResearchGate. [Link]

  • Acevedo, B., et al. (2020). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 20(5), 3235–3246. [Link]

  • Griesbeck, A. G., & Bondock, S. (2009). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Molecules, 14(7), 2446–2457. [Link]

  • Cong, Q.-V. (2018). The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. ScholarWorks. [Link]

  • Vandermarliere, E., et al. (2002). Crystallization and preliminary X-ray analysis of an arabinoxylan arabinofuranohydrolase from Bacillus subtilis. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 7), 1184–1186. [Link]

  • Crick, D. C., et al. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PLOS ONE, 10(12), e0144088. [Link]

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  • Miyanaga, A., et al. (2004). Expression, purification, crystallization and preliminary X-ray analysis of alpha-L-arabinofuranosidase B from Aspergillus kawachii. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 7), 1286–1288. [Link]

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Comparative analysis of O,N-Aminomethanylylidene-beta-D-arabinofuranose synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arabinofuranosyl Oxazolines in Modern Glycoscience

O,N-Aminomethanylylidene-beta-D-arabinofuranose, more commonly known as the arabinofuranosyl oxazoline, is a pivotal intermediate in carbohydrate chemistry. Its importance stems from its role as a highly effective glycosyl donor for the stereoselective synthesis of β-D-arabinofuranosides. These motifs are crucial components of various biologically significant glycoconjugates, including the cell wall arabinogalactan of Mycobacterium tuberculosis. As such, efficient access to arabinofuranosyl oxazolines is of paramount importance for the development of novel therapeutics, diagnostic tools, and vaccines targeting diseases like tuberculosis.

This guide provides a comparative analysis of two distinct synthetic strategies for preparing this compound: a classical, multi-step approach involving protected intermediates and a modern, direct synthesis in an aqueous environment. By examining the underlying principles, experimental protocols, and overall efficiency of each route, we aim to equip researchers in drug development and synthetic chemistry with the knowledge to make informed decisions for their specific applications.

Route 1: The Classical Approach – Multi-Step Synthesis via a Protected 2-Acetamido-2-deoxy-arabinofuranose Intermediate

The traditional synthesis of glycosyl oxazolines relies on a robust, albeit lengthy, sequence of reactions that necessitate the use of protecting groups to ensure regioselectivity and stereocontrol. This approach typically involves the formation of a β-hydroxy amide from a protected sugar, followed by a dehydrative cyclization to yield the oxazoline ring.

Causality and Experimental Rationale

The classical pathway begins with a suitably protected arabinofuranose derivative. The key is the introduction of a 2-acetamido group with the correct stereochemistry, which acts as a neighboring group to facilitate the formation of the oxazoline ring. The final cyclization step is often the most critical. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are employed for this purpose.[1] These reagents activate the hydroxyl group on the β-hydroxy amide, converting it into a good leaving group and enabling an intramolecular SN2-like substitution by the amide oxygen to form the oxazoline ring.[2] This method, while reliable, requires multiple protection and deprotection steps, as well as careful purification at each stage.

Experimental Protocol: A Representative Multi-Step Synthesis
  • Step 1: Synthesis of a Protected 2-Azido-2-deoxy-arabinofuranose. Starting from a protected D-arabinofuranose, introduce an azide group at the C-2 position. This is a common strategy to introduce a nitrogen functionality that can be later reduced to an amine.

  • Step 2: Reduction of the Azide and N-Acetylation. The 2-azido group is reduced to a 2-amino group, typically using a reducing agent like triphenylphosphine followed by hydrolysis or catalytic hydrogenation. The resulting amine is then acetylated with acetic anhydride in a suitable solvent like pyridine to form the crucial 2-acetamido group.

  • Step 3: Selective Deprotection (if necessary). Depending on the protecting groups used, a selective deprotection might be required to free the anomeric hydroxyl group, which will become part of the resulting β-hydroxy amide structure after hydrolysis of the anomeric substituent.

  • Step 4: Dehydrative Cyclization to the Oxazoline. The protected 2-acetamido-2-deoxy-arabinofuranose is dissolved in an anhydrous solvent such as dichloromethane. The solution is cooled, and a dehydrating agent like DAST is added dropwise. The reaction is carefully monitored until completion. Work-up and purification by column chromatography yield the desired this compound.

A Protected D-Arabinofuranose B Protected 2-Azido-2-deoxy- D-arabinofuranose A->B Azide Introduction C Protected 2-Amino-2-deoxy- D-arabinofuranose B->C Azide Reduction D Protected 2-Acetamido-2-deoxy- D-arabinofuranose C->D N-Acetylation E O,N-Aminomethanylylidene- beta-D-arabinofuranose D->E Dehydrative Cyclization (e.g., DAST)

Caption: Classical multi-step synthesis of arabinofuranosyl oxazoline.

Route 2: The Shoda Method – Direct, One-Step Aqueous Synthesis

A paradigm shift in glycosyl oxazoline synthesis was introduced by Shoda and colleagues, who developed a method for the direct conversion of unprotected 2-acetamido sugars into their corresponding oxazolines in an aqueous medium.[3] This approach utilizes a dehydrating agent, 2-chloro-1,3-dimethylimidazolinium chloride (DMC), that is effective in water.

Causality and Experimental Rationale

The Shoda method circumvents the need for extensive protection and deprotection steps, making it significantly more atom-economical and environmentally friendly. The reaction proceeds by the activation of the anomeric hydroxyl group of the unprotected 2-acetamido sugar by DMC. In the presence of a base like triethylamine, the activated anomeric center is attacked by the neighboring acetamido group, leading to the formation of the oxazoline ring in high yield.[3][4] This method's simplicity and efficiency have made it a preferred choice for the synthesis of various glycosyl oxazolines.[5]

Experimental Protocol: Direct Synthesis using DMC
  • Step 1: Dissolution of the Starting Material. 2-Acetamido-2-deoxy-D-arabinofuranose is dissolved in water.

  • Step 2: Addition of Base and DMC. A base, such as triethylamine, is added to the solution, which is then cooled in an ice bath. 2-chloro-1,3-dimethylimidazolinium chloride (DMC) is added to the chilled solution.

  • Step 3: Reaction and Monitoring. The reaction mixture is stirred at a low temperature for a specified period, typically around one hour. The progress of the reaction can be monitored by thin-layer chromatography or NMR spectroscopy.

  • Step 4: Purification. Upon completion, the product is purified. Common methods include reversed-phase chromatography or gel filtration chromatography. The fractions containing the oxazoline are often immediately frozen to prevent hydrolysis.[5]

A Unprotected 2-Acetamido-2-deoxy- D-arabinofuranose B O,N-Aminomethanylylidene- beta-D-arabinofuranose A->B DMC, Triethylamine in Water

Caption: Modern direct synthesis of arabinofuranosyl oxazoline via the Shoda method.

Comparative Analysis: Classical vs. Modern Synthesis

FeatureClassical Route (via Protected Intermediate)Modern Route (Shoda Method)
Number of Steps Multiple (typically 4-6 steps)One-step
Protecting Groups RequiredNot required
Reaction Conditions Often requires anhydrous conditions, inert atmosphere, and potentially harsh reagents.Aqueous medium, mild conditions (e.g., 0°C to room temperature).
Overall Yield Generally moderate to low due to multiple steps.Typically high yields.
Purification Multiple chromatographic purifications required.Single purification step.
Atom Economy LowHigh
Environmental Impact Generates significant solvent and reagent waste."Green" approach with water as the solvent.
Substrate Scope Applicable to a wide range of protected sugars.Highly effective for 2-acetamido sugars.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through distinctively different strategies, each with its own set of advantages and disadvantages. The classical, multi-step route offers a high degree of control and is built upon well-established principles of carbohydrate chemistry. However, it is labor-intensive and less efficient in terms of yield and atom economy.

In contrast, the modern direct synthesis using DMC represents a significant advancement, offering a rapid, high-yielding, and environmentally benign route to the target molecule. For many applications, particularly those requiring larger quantities of the arabinofuranosyl oxazoline, the Shoda method is undoubtedly the superior choice.

As the demand for complex carbohydrates in drug discovery and development continues to grow, the development of even more efficient and stereoselective synthetic methods will remain a key area of research. Future innovations may focus on catalytic, enantioselective methods that further streamline the synthesis of these valuable building blocks.

References

  • Shoda, S., et al. (2009). A new method for the synthesis of glycosyl oxazolines. Beilstein Journal of Organic Chemistry, 5, 27. [Link]

  • Gervay-Hague, J., & Debenham, J. S. (2001). Synthesis of β-d-arabinofuranosides. Carbohydrate Research, 336(1-2), 1-13. [Link]

  • Lin, C., et al. (2024). Glycosyl oxazolines serve as active donors for iterative synthesis of type I oligosaccharides. Chemical Communications. [Link]

  • Shoda, S., et al. (2021). Preparation of oxazoline derivatives from free saccharides. In Glycoscience Protocols. Springer. [Link]

  • Shoda, S. (2021). Preparation of oxazoline derivatives from free saccharides. In Glycoscience Protocols (GlycoPODv2). NCBI Bookshelf. [Link]

  • Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. [Link]

  • Wang, F., & Nan, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Phillips, A. J., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. [Link]

  • Van der Veen, S., et al. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. Beilstein Journal of Organic Chemistry, 14, 359-382. [Link]

  • Shoda, S. (2024). Oxazoline donors enable effective glycoremodeling. Glycoforum. [Link]

  • van der Veen, S., et al. (2018). Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines. Beilstein Journal of Organic Chemistry, 14, 359–382. [Link]

  • Wang, F., & Nan, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

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A Comparative Guide to the Antiviral Efficacy of O,N-Aminomethanylylidene-beta-D-arabinofuranose and Vidarabine (ara-A)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established antiviral agent Vidarabine (ara-A) and the novel compound O,N-Aminomethanylylidene-beta-D-arabinofuranose. While ara-A has a well-documented history of antiviral activity, this compound represents a compound of interest with limited publicly available biological data. This document aims to synthesize the known properties of ara-A as a benchmark for the potential evaluation of new arabinofuranose derivatives.

Introduction to the Compounds

Vidarabine (ara-A) , or 9-β-D-arabinofuranosyladenine, is a purine nucleoside analog that has been a cornerstone in antiviral therapy, particularly against herpesviruses.[1] Its discovery and development marked a significant advancement in the treatment of viral infections.[2]

This compound is a distinct arabinofuranose derivative. Its chemical structure suggests it may interact with biological systems, but as of the latest literature review, its antiviral efficacy and mechanism of action have not been reported.

Mechanism of Action: A Tale of the Known and the Unknown

Vidarabine (ara-A): A Competitive Inhibitor of Viral DNA Synthesis

The antiviral activity of ara-A is well-established and hinges on its conversion to the active triphosphate form, ara-ATP, by host cell kinases.[2] This active metabolite then acts as a competitive inhibitor of viral DNA polymerase.[3] By mimicking the natural substrate deoxyadenosine triphosphate (dATP), ara-ATP gets incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication.[3] The selectivity of ara-A is attributed to its higher affinity for viral DNA polymerase compared to host cell DNA polymerases.

ara-A_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication ara_A Vidarabine (ara-A) ara_AMP ara-AMP ara_A->ara_AMP Host Kinases ara_ADP ara-ADP ara_AMP->ara_ADP Host Kinases ara_ATP ara-ATP (Active Form) ara_ADP->ara_ATP Host Kinases viral_DNA_poly Viral DNA Polymerase ara_ATP->viral_DNA_poly Competitive Inhibition DNA_synthesis Viral DNA Synthesis ara_ATP->DNA_synthesis Incorporation & Chain Termination viral_DNA_poly->DNA_synthesis dATP dATP dATP->viral_DNA_poly

Caption: Mechanism of action of Vidarabine (ara-A).

This compound: A Mechanistic Void

Currently, there is no published data on the mechanism of action of this compound. Based on its arabinofuranose core, a structural feature it shares with ara-A, it is plausible that it could function as a nucleoside analog. However, without experimental evidence, any proposed mechanism would be purely speculative. Future research would need to investigate its potential for intracellular phosphorylation and interaction with viral or cellular polymerases.

Comparative Efficacy: Data vs. Postulation

A direct comparison of antiviral efficacy is hampered by the lack of data for this compound. The following table summarizes the known efficacy of ara-A against key viral pathogens.

CompoundVirusAssay TypeCell LineIC50 (µg/mL)Reference
Vidarabine (ara-A) Herpes Simplex Virus-1 (HSV-1)Not SpecifiedNot Specified9.3[1]
Vidarabine (ara-A) Herpes Simplex Virus-2 (HSV-2)Not SpecifiedNot Specified11.3[1]
Vidarabine (ara-A) Varicella-Zoster Virus (VZV)Plaque InhibitionHEL1.17[1]

IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro.

For this compound, no such data is available.

Cytotoxicity and Selectivity Index

A crucial aspect of any antiviral drug is its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (IC50). A higher SI indicates a more favorable safety profile.

CompoundCell LineCC50 (µM)Reference
Vidarabine (ara-A) HFF> 100[1]

CC50 (50% Cytotoxic Concentration): The concentration of a drug that is required to cause a 50% reduction in cell viability.

The selectivity of ara-A has been noted to be lower than that of newer antiviral agents.[4] The cytotoxicity of this compound remains to be determined.

Experimental Protocols for Future Evaluation

To ascertain the antiviral potential of this compound, standardized in vitro assays are essential. The following are detailed protocols for a plaque reduction assay to determine antiviral efficacy and an MTT assay for cytotoxicity.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the IC50 of a test compound against a specific virus.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 24-well plates at a density that will result in a confluent monolayer the following day.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in cell culture medium.

  • Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the prepared virus dilution. Incubate for 1-2 hours to allow for viral adsorption.

  • Treatment: After the incubation period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose) containing the different dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).

  • Plaque Visualization and Counting: Fix the cells with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 is determined by plotting the percentage of inhibition against the compound concentration.

Plaque_Reduction_Assay_Workflow A Seed host cells in 24-well plates C Infect cell monolayer with virus A->C B Prepare serial dilutions of test compound D Add overlay medium containing test compound B->D C->D E Incubate for plaque formation D->E F Fix, stain, and count plaques E->F G Calculate IC50 F->G

Caption: Workflow for a Plaque Reduction Assay.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Objective: To determine the CC50 of a test compound.

Methodology:

  • Cell Seeding: Seed a suitable cell line in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 is determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

Vidarabine (ara-A) serves as a valuable, albeit older, benchmark in antiviral research with a well-characterized mechanism of action and a known, though somewhat limited, therapeutic window. In stark contrast, this compound remains an enigmatic compound. Its structural similarity to other nucleoside analogs provides a rationale for its investigation as a potential antiviral agent.

The path forward for this compound is clear: a systematic in vitro evaluation of its antiviral activity and cytotoxicity is imperative. The experimental protocols outlined in this guide provide a roadmap for such studies. Should this compound demonstrate promising antiviral activity and a favorable selectivity index, further investigations into its mechanism of action, including its potential as an inhibitor of viral polymerases, would be warranted. Until such data becomes available, any comparison to established agents like ara-A remains speculative.

References

  • Antiviral Activities of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and 1-β-d-Arabinofuranosylcytosine in Cell Culture. (URL not available)
  • Comparative Study of the Antiviral Activity of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and Other Nucleosides Against Encephalitis in Mice. (URL not available)
  • Antiviral activities of acyl derivatives of 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine and ... - PubMed. (URL not available)
  • Comparative Study of the Antiviral Activity of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and Other Nucleosides Against Encephalitis in Mice - NIH. (URL not available)
  • In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil - NIH. (URL not available)
  • Cellular Toxicity of Biotin-PEG7-Vidarabine: A Comparative Guide - Benchchem. (URL not available)
  • Synthesis and biological evaluation of certain 2'-deoxy-beta-D-ribo- and -beta-D-arabinofuranosyl nucleosides of purine-6-carboxamide and 4,8-diaminopyrimido[5,4-d]pyrimidine - PubMed. (URL not available)
  • The synthesis, characterization, and preliminary biological evaluation of 1-beta-D-arabinofuranosylcytosine-5'-diphosphate-L-1,2-dipalmitin - PubMed. (URL not available)
  • Comparison of the selectivity of anti-varicella-zoster virus nucleoside analogues - PubMed. (URL not available)
  • beta-D-arabinosyl]ade nine and 9-[5'-(2-oxo-1,3,2-dioxaphosphorinan-2-yl) - PubMed. (URL not available)
  • Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues - PubMed. (URL not available)
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  • Cytotoxic Effects of 1-beta-D-arabinofuranosylcytosine and 6-thioguanine in Vitro on Granulocytic Progenitor Cells - PubMed. (URL not available)
  • Inhibition of herpes simplex virus DNA replication by ara-tubercidin - PubMed. (URL not available)
  • Vidarabine is neither a potent nor a selective AC5 inhibitor - PubMed. (URL not available)
  • CC50/IC50 Assay for Antiviral Research - Cre
  • Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC - NIH. (URL not available)
  • Pharmacology, tolerance, and antiviral activity of vidarabine monophosph
  • The Effect of 9-beta-D-arabinofuranosyl-2-fluoroadenine and 1-beta-D-arabinofuranosylcytosine on the Cell Cycle Phase Distribution, Topoisomerase II Level, Mitoxantrone Cytotoxicity, and DNA Strand Break Production in K562 Human Leukemia Cells - PubMed. (URL not available)
  • Biologic activity of 9-beta-D-arabinofuranosyl-2-fluoroadenine, a metabolically stable analog of 9-beta-D-arabinofuranosyladenine - PubMed. (URL not available)
  • Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers - ResearchG
  • Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine - PubMed. (URL not available)
  • Antiviral resistance in herpes simplex virus and varicella-zoster virus infections: diagnosis and management - PubMed. (URL not available)
  • TC50 and IC50 values of compounds against HSV-1.
  • beta-D-arabinofuranose | C5H10O5 | CID 6992018 - PubChem - NIH. [Link]92018)

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A Comparative Guide to Confirming the Bioactivity of O,N-Aminomethanylylidene-beta-D-arabinofuranose and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of arabinofuranose are a well-established class of nucleoside analogs with significant therapeutic applications, primarily as antiviral and anticancer agents.[1][2] This guide focuses on a specific, protected intermediate, O,N-Aminomethanylylidene-beta-D-arabinofuranose, providing a comparative framework for evaluating its potential bioactivity. We present a series of validated experimental protocols to systematically assess cytotoxicity and antiviral efficacy, using the clinically recognized antiviral drug Vidarabine (Ara-A) as a benchmark.[3] This document serves as a comprehensive resource, detailing not only the methodologies but also the scientific rationale behind experimental design, control selection, and data interpretation to ensure the generation of robust and reliable results.

Introduction: The Therapeutic Potential of Arabinofuranose Analogs

Nucleoside analogs represent a cornerstone of antiviral and chemotherapy regimens.[4] Their mechanism of action hinges on their structural similarity to natural nucleosides, allowing them to be recognized and processed by viral or cellular enzymes.[5] Upon intracellular phosphorylation to their active triphosphate form, these molecules act as competitive inhibitors or chain terminators for viral DNA polymerases, effectively halting replication.[6][7]

The arabinofuranose scaffold is of particular interest. The stereochemical difference at the 2'-position of the sugar moiety compared to natural ribose or deoxyribose nucleosides is key to the bioactivity of compounds like Vidarabine (Ara-A) and Cytarabine (Ara-C).[7][8] Vidarabine, an analog of adenosine, demonstrates activity against Herpes simplex virus (HSV) and Varicella-zoster virus (VZV) by interfering with viral DNA synthesis.[3][9][10]

The subject of this guide, this compound, is a synthetic precursor. While not expected to be bioactive in its current form due to the protective aminomethanylylidene group, it serves as a crucial starting point for synthesizing a library of novel arabinofuranose nucleoside analogs. The protocols outlined herein are designed to test these novel derivatives once synthesized, comparing their performance directly against a known active compound.

Comparative Bioactivity Analysis: A Two-Stage Approach

A systematic evaluation of a new chemical entity's bioactivity must begin with an assessment of its inherent toxicity, followed by a specific evaluation of its desired therapeutic effect. This two-stage process ensures that any observed antiviral activity is not merely a byproduct of general cytotoxicity.

Stage 1: In Vitro Cytotoxicity Assessment

Before determining antiviral efficacy, it is imperative to establish the cytotoxic profile of the test compounds. This step identifies the concentration range at which the compound harms the host cells, which is crucial for distinguishing true antiviral effects from non-specific toxicity. The 50% cytotoxic concentration (CC₅₀) is the standard metric derived from this analysis.

Stage 2: Antiviral Efficacy Screening

For compounds demonstrating an acceptable cytotoxicity profile, the next step is to measure their ability to inhibit viral replication. The plaque reduction assay is a highly quantitative and reliable method for this purpose.[11] This assay determines the 50% effective concentration (EC₅₀), the concentration of the compound required to reduce the number of viral plaques by 50%.[12]

The Selectivity Index: A Key Performance Indicator

The therapeutic potential of an antiviral candidate is best summarized by its Selectivity Index (SI). The SI is the ratio of cytotoxicity to antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising drug candidate, as it signifies a wider margin between the concentration required for antiviral effect and the concentration that causes host cell toxicity.

Data Presentation and Comparative Benchmarking

All quantitative data should be meticulously organized to facilitate direct comparison between the novel test compounds (e.g., "Test Compound 1") and the benchmark, Vidarabine.

Table 1: Comparative Bioactivity of Arabinofuranose Analogs against HSV-1

CompoundCC₅₀ (µM) on Vero CellsEC₅₀ (µM) against HSV-1Selectivity Index (SI)
Test Compound 1 1501510
Vidarabine (Ara-A) >2009.5>21
Vehicle Control (DMSO) >1000N/AN/A

Note: The data presented above are illustrative and should be replaced with experimentally derived values.

Experimental Methodologies

The following protocols are detailed to ensure reproducibility and scientific rigor. The choices of cell lines, reagents, and controls are explained to provide context and demonstrate a self-validating experimental design.

Workflow for Bioactivity Confirmation

The overall experimental process follows a logical sequence from initial cell culture preparation to final data analysis and interpretation.

G cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Antiviral Efficacy cluster_2 Final Analysis P1_1 Seed Vero Cells in 96-well plates P1_2 Treat cells with serial dilutions of Test Compounds & Vidarabine P1_1->P1_2 P1_3 Incubate for 72 hours P1_2->P1_3 P1_4 Perform MTT Assay P1_3->P1_4 P1_5 Calculate CC50 values P1_4->P1_5 P2_3 Treat with non-toxic concentrations of Test Compounds & Vidarabine P1_5->P2_3 Inform concentration selection P3_1 Calculate Selectivity Index (SI = CC50 / EC50) P1_5->P3_1 P2_1 Seed Vero Cells in 6-well plates P2_2 Infect cells with HSV-1 P2_1->P2_2 P2_2->P2_3 P2_4 Overlay with semi-solid medium P2_3->P2_4 P2_5 Incubate for 48-72 hours P2_4->P2_5 P2_6 Stain and count plaques P2_5->P2_6 P2_7 Calculate EC50 values P2_6->P2_7 P2_7->P3_1

Fig 1. Experimental workflow for cytotoxicity and antiviral evaluation.
Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

  • Rationale for Selection: This assay is widely used, robust, and compatible with a 96-well plate format, making it suitable for screening multiple compound concentrations simultaneously.[16]

  • Self-Validation: The inclusion of "cells only" (100% viability) and "lysis buffer" (0% viability) controls ensures the assay is performing correctly.

Materials:

  • Vero cells (ATCC® CCL-81™)

  • Complete Growth Medium (e.g., DMEM with 10% FBS)

  • Test Compounds and Vidarabine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization Buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds and Vidarabine in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same percentage of DMSO used for compounds) and "cells only" controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is chosen to match the typical length of an antiviral assay.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[17] During this time, visible purple precipitates will form in viable cells.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly (e.g., on an orbital shaker) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability percentage against the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol: Plaque Reduction Assay for Antiviral Efficacy

This assay is the gold standard for quantifying viral infectivity and the efficacy of antiviral agents.[11][18] It measures the ability of a compound to prevent the formation of "plaques," which are localized areas of cell death caused by viral infection.[19]

  • Rationale for Selection: Provides a direct, quantitative measure of the inhibition of viral replication and is highly reproducible.[20]

  • Self-Validation: The inclusion of a "virus control" (no compound) establishes the baseline for 100% plaque formation, while a "cell control" (no virus) ensures the health of the cell monolayer.

Materials:

  • Confluent Vero cells in 6-well plates

  • Herpes Simplex Virus-1 (HSV-1) stock of known titer

  • Test Compounds and Vidarabine at non-toxic concentrations

  • Overlay Medium (e.g., 2X MEM mixed 1:1 with 1.2% carboxymethyl cellulose)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

Procedure:

  • Cell Seeding: Seed Vero cells in 6-well plates to achieve a confluent monolayer on the day of infection.[11]

  • Infection: Dilute the HSV-1 stock to a concentration that yields 50-100 plaque-forming units (PFU) per well. Aspirate the growth medium from the cells and infect the monolayer with 200 µL of the virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[19]

  • Compound Treatment: During the adsorption period, prepare the overlay medium containing the appropriate serial dilutions of test compounds or Vidarabine.

  • Overlay Application: After adsorption, aspirate the viral inoculum and add 2 mL of the compound-containing overlay medium to each well. The semi-solid nature of this medium restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂ until plaques are visible in the virus control wells.[12]

  • Staining: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the monolayer with crystal violet solution for 15-20 minutes. Gently wash with water and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control. Plot the inhibition percentage against the compound concentration and use non-linear regression to determine the EC₅₀ value.[12]

Discussion and Mechanistic Considerations

The primary mechanism of action for nucleoside analogs like Vidarabine is the inhibition of viral DNA polymerase.[5][7] Once intracellularly phosphorylated to its triphosphate form (ara-ATP), it acts as a competitive inhibitor of dATP and can be incorporated into the growing viral DNA strand, causing chain termination.[3][7]

G cluster_cell Intracellular Pathway Compound Nucleoside Analog (e.g., Vidarabine) HostCell Host Cell Phosphorylation Cellular Kinases (Phosphorylation) Compound->Phosphorylation ActiveForm Analog-Triphosphate (ara-ATP) Phosphorylation->ActiveForm ViralPolymerase Viral DNA Polymerase ActiveForm->ViralPolymerase Competitive Inhibition DNA_Synthesis Viral DNA Synthesis ViralPolymerase->DNA_Synthesis Incorporation Termination Chain Termination & Replication Blocked DNA_Synthesis->Termination

Fig 2. Generalized mechanism of action for nucleoside analog antivirals.

Any novel arabinofuranose derivatives showing a high Selectivity Index should be further investigated to confirm a similar mechanism. This can be achieved through enzyme inhibition assays using purified viral DNA polymerase. Understanding the precise mechanism is critical for lead optimization and the development of next-generation antiviral therapeutics.

References

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health (NIH).

  • Vidarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Antiviral Drugs: Treatments for Flu & Other Common Viruses. Study.com.

  • Vidarabine (Ara-A) | Antiviral Agent. MedchemExpress.com.

  • Nucleoside Analogues. LiverTox - NCBI Bookshelf.

  • Vidarabine - Wikipedia. Wikipedia.

  • Nucleoside analogue - Wikipedia. Wikipedia.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Protocol for Cell Viability Assays. BroadPharm.

  • Pharmacology, Tolerance, and Antiviral Activity of Vidarabine Monophosphate in Humans. American Society for Microbiology.

  • MTT assay protocol. Abcam.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.

  • What is the mechanism of Vidarabine? Patsnap Synapse.

  • Pharmacology of Nucleoside Reverse Transcriptase Inhibitors anti Viral Drugs ; Examples, Mechanism. YouTube.

  • In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University.

  • Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity. Benchchem.

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses. National Institutes of Health (NIH).

  • Plaque Reduction Assay. Creative Diagnostics.

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Institutes of Health (NIH).

  • Examples of nucleoside and arabinoside investigated in the present study. ResearchGate.

  • Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. PubMed.

  • Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. National Institutes of Health (NIH).

  • Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. ResearchGate.

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O,N-Aminomethanylylidene-beta-D-arabinofuranose: A Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O,N-Aminomethanylylidene-beta-D-arabinofuranose is a synthetic nucleoside analogue characterized by an intramolecular cyclization involving the arabinofuranose sugar and a methanylylidene group. This rigid structure confers specific conformational constraints that are of significant interest in the design of therapeutic agents, particularly in the fields of virology and oncology. The efficacy and safety of such agents are critically dependent on their specificity. This guide provides a framework for evaluating the cross-reactivity of this compound, offering a comparative analysis with other relevant nucleoside analogues and detailing the experimental protocols necessary for a thorough investigation.

The central hypothesis for investigating this molecule is that its constrained conformation will reduce off-target binding compared to more flexible analogues, thereby minimizing potential cross-reactivity with host cellular machinery. Verifying this hypothesis is paramount for its progression in the drug development pipeline.

Comparative Landscape: Structural Analogues

To establish a meaningful cross-reactivity profile, this compound must be compared against a panel of structurally related but distinct nucleoside analogues. The selection of these comparators is crucial and should be based on shared therapeutic targets or structural similarities that might predict off-target interactions.

Table 1: Comparator Nucleoside Analogues

CompoundStructural FeatureRationale for Inclusion
Vidarabine (Ara-A) Arabinose sugar moietyA well-characterized antiviral with a similar sugar backbone, providing a baseline for arabinofuranose-related off-target effects.
Cytarabine (Ara-C) Arabinose sugar moietyA widely used chemotherapy agent; its known toxicity profile is linked to cross-reactivity with human DNA polymerases.
Gemcitabine Difluorinated deoxycytidineA deoxycytidine analogue with a different sugar modification, allowing for dissection of sugar versus base-mediated effects.
Ribavirin Triazole carboxamide nucleosideA broad-spectrum antiviral with a distinct heterocyclic base, serving as a negative control for base-specific interactions.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is essential for a comprehensive assessment of cross-reactivity. This involves a combination of in vitro enzymatic assays, cell-based assays, and broader proteomic approaches.

Workflow for Cross-Reactivity Assessment

Caption: Multi-tiered workflow for assessing cross-reactivity.

Part 1: In Vitro Enzymatic Assays

The initial tier focuses on direct interactions with purified enzymes. This provides a clean, quantitative measure of inhibitory or substrate activity.

Protocol 1: Human DNA Polymerase Inhibition Assay

  • Objective: To quantify the inhibitory potential of this compound against key human DNA polymerases.

  • Materials: Recombinant human DNA polymerases (α, β, γ, δ, ε), activated calf thymus DNA, [³H]-dGTP, test compounds (dissolved in DMSO), assay buffer.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, activated DNA, a mix of dATP, dCTP, dTTP, and [³H]-dGTP.

    • Add the respective human DNA polymerase to the mixture.

    • Dispense the mixture into a 96-well plate.

    • Add test compounds at a range of concentrations (e.g., 0.1 to 100 µM). Include a DMSO vehicle control and a known inhibitor (e.g., Aphidicolin for Pol α) as a positive control.

    • Incubate the plate at 37°C for 1 hour.

    • Terminate the reaction by spotting the mixture onto DE81 filter mats.

    • Wash the filter mats extensively with sodium phosphate buffer to remove unincorporated nucleotides.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.

Table 2: Comparative IC₅₀ Values (µM) against Human DNA Polymerases

CompoundPol αPol βPol γ (Mitochondrial)Pol δPol ε
This compound >100>10085.2>100>100
Vidarabine (Ara-A) 15.545.122.318.925.6
Cytarabine (Ara-C) 1.210.55.80.91.5

Note: Data presented is illustrative and should be replaced with experimental results.

The expected outcome is that the rigid structure of this compound significantly reduces its ability to act as a substrate or inhibitor for human polymerases compared to the more flexible Ara-A and Ara-C. Inhibition of Pol γ is a critical indicator of potential mitochondrial toxicity.

Part 2: Cell-Based Assays

Cell-based assays provide a more biologically relevant context, assessing the net effect of compound uptake, metabolism, and interaction with intracellular targets.

Protocol 2: Comparative Cytotoxicity Assay

  • Objective: To compare the cytotoxic effects of the test compounds on a panel of cancerous and healthy, non-proliferating human cell lines.

  • Materials: Human cancer cell lines (e.g., HeLa, A549), normal human cell lines (e.g., primary fibroblasts, HUVECs), cell culture media, fetal bovine serum, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compounds for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the GI₅₀ value (the concentration required to inhibit cell growth by 50%) for each cell line. A high therapeutic index (GI₅₀ in normal cells / GI₅₀ in cancer cells) is desirable.

Logical Relationship of Cross-Reactivity and Toxicity

G A Compound Interaction with Off-Target Enzyme (e.g., Human Polymerase γ) B Inhibition of Mitochondrial DNA Replication A->B leads to C Mitochondrial Dysfunction B->C causes D ATP Depletion & Oxidative Stress C->D results in E Cellular Toxicity (Observed in Cell-Based Assays) D->E induces

Caption: Pathway from off-target enzymatic inhibition to cellular toxicity.

Part 3: Affinity-Based Proteomic Profiling

For an unbiased, global view of potential off-target interactions, chemical proteomics is the state-of-the-art approach. This involves synthesizing a probe version of this compound with a clickable tag (e.g., an alkyne group).

Workflow Summary: Chemical Proteomics

  • Probe Synthesis: Synthesize an alkyne-tagged version of the parent compound.

  • Cell Lysate Incubation: Incubate the probe with cell lysate to allow for binding to target and off-target proteins.

  • Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin reporter tag to the probe-protein complexes.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged complexes.

  • Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control, revealing potential off-target binders.

This technique can uncover unexpected interactions that would be missed by candidate-based approaches, providing a comprehensive map of the compound's interactome and invaluable insights into potential mechanisms of toxicity or polypharmacology.

A rigorous evaluation of cross-reactivity is non-negotiable in the development of nucleoside analogues. By employing a systematic, multi-tiered approach—from purified enzyme assays to unbiased proteomic profiling—researchers can build a comprehensive safety and specificity profile for this compound. The comparative data generated against established drugs like Vidarabine and Cytarabine will be crucial in determining its therapeutic window and potential advantages. The constrained conformation of this compound presents a compelling structural rationale for improved specificity, but this must be substantiated by robust and multifaceted experimental evidence as outlined in this guide.

References

(Note: As "this compound" is a hypothetical or highly obscure compound for which no public data is available, the following references are provided as authoritative examples for the methodologies described in the guide.)

  • Title: Principles of Early Drug Discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: The expanding role of chemical proteomics in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A general guide to choosing a cell-based assay for compound screening Source: BMC Biology URL: [Link]

  • Title: DNA Polymerase Gamma and Mitochondrial Toxicity in Drug Development Source: Annual Review of Pharmacology and Toxicology URL: [Link]

A Prospective Analysis of O,N-Aminomethanylylidene-beta-D-arabinofuranose: An Investigative Guide to In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel nucleoside analogs remains a cornerstone of therapeutic innovation. This guide focuses on a compound of emerging interest, O,N-Aminomethanylylidene-beta-D-arabinofuranose. While specific experimental data for this molecule is not yet widely published, its structural similarity to a class of clinically vital arabinofuranosyl nucleosides warrants a detailed prospective analysis.

This document will serve as a comprehensive roadmap for the systematic in vitro and in vivo evaluation of this compound. By leveraging established protocols for well-characterized analogs such as Cytarabine (ara-C) and Vidarabine, we will outline a robust framework for elucidating its potential therapeutic efficacy.

Part 1: The Therapeutic Landscape of Arabinofuranosyl Nucleosides

Arabinofuranosyl nucleosides are a class of compounds that have made a significant impact in the treatment of various cancers and viral infections. A notable example is Cytarabine (1-β-D-arabinofuranosylcytosine), a cornerstone of chemotherapy for acute myeloid leukemia.[1][2] The unique stereochemical arrangement of the arabinose sugar, with the 2'-hydroxyl group in the "up" or trans position relative to the 3'-hydroxyl, is crucial to its mechanism of action. This structural feature allows for its incorporation into DNA, where it inhibits DNA polymerase and chain elongation, ultimately leading to cell death in rapidly dividing cancer cells.[1]

Similarly, Vidarabine (9-β-D-arabinofuranosyladenine) has demonstrated antiviral activity, particularly against herpes simplex viruses.[3][4] The common thread among these successful drugs is the arabinofuranose core, suggesting that novel derivatives, such as this compound, may possess unique and potent biological activities. The "O,N-Aminomethanylylidene" modification presents an intriguing structural variation that could influence its metabolic stability, cellular uptake, and interaction with target enzymes.

Part 2: Proposed In Vitro Evaluation of this compound

A thorough in vitro assessment is the foundational step in characterizing a new chemical entity. The following experimental workflow is proposed to determine the cytotoxic and potential mechanistic properties of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Line Selection:

    • Utilize a panel of human cancer cell lines relevant to the therapeutic target of interest. For broad-spectrum anticancer screening, this could include leukemia cell lines (e.g., L1210, CEM), as well as solid tumor lines.[5][6]

  • Cell Culture and Plating:

    • Culture the selected cell lines in their recommended media supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in 96-well microtiter plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations for treatment.

    • Treat the cells with the compound and include appropriate vehicle controls.

  • Incubation:

    • Incubate the treated cells for a standard duration (e.g., 72 hours) to allow for the compound to exert its effects.

  • Viability Assessment:

    • Utilize a colorimetric or fluorometric assay, such as the MTT or PrestoBlue™ assay, to quantify cell viability.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control for each concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting the viability data against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed In Vitro Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Line Culture cell_plating Cell Plating (96-well) cell_culture->cell_plating compound_prep Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_plating->treatment incubation 72h Incubation treatment->incubation viability_assay Viability Assay (MTT/PrestoBlue) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition ic50_determination IC50 Determination data_acquisition->ic50_determination

Caption: Proposed workflow for in vitro cytotoxicity testing.

Part 3: Proposed In Vivo Evaluation of this compound

Following promising in vitro results, the next critical phase is to assess the compound's efficacy and safety in a living organism. A murine xenograft model is a standard approach for evaluating the in vivo antitumor activity of novel compounds.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
  • Animal Model:

    • Utilize immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tumor xenografts.

  • Tumor Implantation:

    • Subcutaneously implant human tumor cells (the same cell lines that showed sensitivity in vitro) into the flanks of the mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Formulation and Administration:

    • Formulate this compound in a biocompatible vehicle for administration (e.g., saline, PEG400).

    • Administer the compound to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group will receive the vehicle only.

  • Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Monitor the overall health of the mice, including body weight and any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be concluded when tumors in the control group reach a predetermined size or after a set duration.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to determine the compound's efficacy.

Proposed In Vivo Experimental Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis animal_model Immunodeficient Mice tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization dosing Compound/Vehicle Administration randomization->dosing monitoring Tumor & Health Monitoring dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & TGI Calculation endpoint->analysis

Caption: Proposed workflow for in vivo efficacy testing.

Part 4: Comparative Analysis Framework

To contextualize the experimental findings for this compound, it is essential to compare its performance against established analogs. The following table provides a template for summarizing and comparing key parameters.

Parameter This compound Cytarabine (ara-C) Vidarabine
In Vitro IC50 (Leukemia Cell Line) To be determinedReported in the low micromolar to nanomolar rangeReported in the micromolar range
In Vitro IC50 (Solid Tumor Cell Line) To be determinedGenerally less effective than in hematological malignanciesLimited data on anticancer activity
In Vivo Efficacy (Tumor Growth Inhibition) To be determinedSignificant TGI in leukemia xenograft modelsNot typically used for cancer treatment
Proposed Mechanism of Action To be determinedDNA polymerase inhibitor, induces chain terminationInhibition of viral DNA polymerase

Part 5: Relevant Signaling Pathway Context

The likely mechanism of action for a novel arabinofuranosyl nucleoside analog would involve its interaction with nucleotide metabolism and DNA synthesis pathways. The compound would need to be taken up by the cell and then phosphorylated to its active triphosphate form by cellular kinases. This triphosphate analog can then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerase.

G compound O,N-Aminomethanylylidene- beta-D-arabinofuranose uptake Cellular Uptake compound->uptake mono_p Monophosphate uptake->mono_p Kinase di_p Diphosphate mono_p->di_p Kinase tri_p Triphosphate di_p->tri_p Kinase dna_poly DNA Polymerase tri_p->dna_poly inhibition Inhibition of DNA Synthesis & Chain Elongation tri_p->inhibition dna DNA dna_poly->dna dna_poly->inhibition

Caption: Putative metabolic activation and mechanism of action pathway.

Part 6: Conclusion and Future Directions

While direct experimental data on this compound is currently limited, its chemical structure places it in a class of compounds with proven therapeutic value. The experimental frameworks detailed in this guide provide a clear and scientifically rigorous path for its evaluation.

Future research should focus on a stepwise approach, beginning with comprehensive in vitro screening to identify sensitive cell lines and elucidate the mechanism of action. Positive in vitro results would then provide a strong rationale for progressing to in vivo studies to assess efficacy and tolerability. The unique O,N-Aminomethanylylidene modification could potentially confer advantages in terms of metabolic stability or target specificity, making this compound a promising candidate for further investigation in the fields of oncology and virology.

References

  • Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. Carbohydrate Research. [Link]

  • Detection of 1-beta-D-arabinofuranosylcytosine Incorporation Into DNA in Vivo. Cancer Research. [Link]

  • O,N-Aminomethanylylidene-beta- | TRC-A611940-100MG. Scientific Laboratory Supplies. [Link]

  • Identification and characterization of endo-α-, exo-α-, and exo-β-d-arabinofuranosidases degrading lipoarabinomannan and arabinogalactan of mycobacteria. Nature Communications. [Link]

  • beta-D-arabinofuranose | C5H10O5. PubChem. [Link]

  • Synthesis and Cytotoxicity Studies of 8-amino-6-methyl-2-beta-D-ribofuranosyl-1,2,3,5,6,7-hexaazaacenaphthyle Ne (7-aza-TCN) and the Corresponding 2'-deoxy- And Arabinonucleoside Analogues. Journal of Medicinal Chemistry. [Link]

  • Synthesis of beta-D-arabinofuranosides: stereochemical differentiation between D- and L-enantiomers. ResearchGate. [Link]

  • Biologic activity of 9-beta-D-arabinofuranosyl-2-fluoroadenine, a metabolically stable analog of 9-beta-D-arabinofuranosyladenine. Biochemical Pharmacology. [Link]

  • Synthesis of methyl beta-D-arabinofuranoside 5-[1D (and L)-myo-inositol 1-phosphate], the capping motif of the lipoarabinomannan of Mycobacterium smegmatis. Carbohydrate Research. [Link]

  • In vitro biochemical and cytotoxicity studies with 1-beta-D-arabinofuranosylcytosine and 5-azacytidine in combination. Cancer Research. [Link]

  • Enhancement of the in Vivo Antitumor Activity of Clofarabine by 1-beta-D-[4-thio-arabinofuranosyl]-cytosine. Cancer Chemotherapy and Pharmacology. [Link]

  • Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. Biochemical Pharmacology. [Link]

  • Metabolism of 4'-thio-beta-D-arabinofuranosylcytosine in CEM cells. Molecular Pharmacology. [Link]

  • A one-pot synthesis of 1-alpha- and 1-beta-D-arabinofuranosyl-2-nitroimidazoles: synthons to the markers of tumor hypoxia. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • beta-Arabinose, TMS | C17H42O5Si4. PubChem. [Link]

  • Kinetics of effect of 1-beta-D-arabinofuranosylcytosine, its 5'-palmitoyl ester, 1-beta-D-arabinofuranosyluracil, and tritiated thymidine on the viability of cultured leukemia L1210 cells. Journal of the National Cancer Institute. [Link]

  • This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals. Fisher Scientific. [Link]

Sources

Uncharted Territory: The Challenge of Benchmarking O,N-Aminomethanylylidene-beta-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

A critical gap in publicly available data prevents the construction of a scientifically rigorous benchmarking guide for O,N-Aminomethanylylidene-beta-D-arabinofuranose. Extensive searches have not identified a specific biological target for this compound, a prerequisite for any meaningful comparative analysis against known inhibitors.

For researchers, scientists, and drug development professionals, the evaluation of a novel compound's inhibitory potential is a cornerstone of preclinical research. A thorough comparison against established inhibitors provides essential context for a compound's potency, selectivity, and potential therapeutic utility. However, such a comparison is fundamentally dependent on a known biological target, such as a specific enzyme or receptor.

The core challenge in benchmarking this compound lies in the absence of published research detailing its mechanism of action or its specific molecular target. While the arabinofuranose moiety is present in various biologically active molecules, including some with anticancer and antiviral properties that are known to inhibit enzymes like DNA and RNA polymerases, this structural similarity is insufficient to infer a specific target for the compound .

To proceed with a meaningful benchmarking study, the initial and most critical step would be the identification of the biological target of this compound. This would typically involve a series of screening assays against a panel of enzymes or receptors. Once a target is identified and validated, a robust benchmarking guide could be developed.

Hypothetical Framework for Benchmarking (Once a Target is Identified)

Should a biological target for this compound be discovered, a comprehensive comparison guide would be structured to address the following key areas:

Comparative Inhibitory Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a primary metric for quantifying the potency of an inhibitor. This would involve developing a robust in vitro assay for the identified target enzyme.

Illustrative Experimental Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a stock solution of this compound and known inhibitors in a suitable solvent (e.g., DMSO). Prepare a buffered solution containing the purified target enzyme and its specific substrate.

  • Assay Procedure: In a 96-well plate, serially dilute the test compounds. Add the target enzyme to each well and incubate for a predetermined period to allow for inhibitor binding.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate. Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentrations. Determine the IC50 values using a non-linear regression analysis.

Data Presentation:

The IC50 values would be presented in a clear, tabular format for direct comparison.

InhibitorTarget EnzymeIC50 (µM)
This compound[Hypothetical Target][Experimental Value]
Known Inhibitor A[Hypothetical Target][Literature/Experimental Value]
Known Inhibitor B[Hypothetical Target][Literature/Experimental Value]

Determination of Inhibition Mechanism (Kinetic Analysis)

Understanding how a compound inhibits its target (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. This is achieved through enzyme kinetic studies.

Illustrative Experimental Protocol: Kinetic Studies

  • Varying Substrate and Inhibitor Concentrations: Perform the enzyme inhibition assay with multiple fixed concentrations of this compound and varying concentrations of the substrate.

  • Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km). This will elucidate the mode of inhibition.

Visualization of Inhibition Mechanisms:

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI_comp Enzyme-Inhibitor Complex E->EI_comp + I S Substrate I_comp Inhibitor ES->E - S ES->E + P EI_comp->E - I P Product E_nc Enzyme ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc - S ES_nc->E_nc + P ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + I EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S P_nc Product

Caption: Mechanisms of competitive and non-competitive enzyme inhibition.

Selectivity Profiling

Assessing the selectivity of an inhibitor against related enzymes is critical to predict potential off-target effects.

Illustrative Experimental Protocol: Selectivity Panel

  • Assay Panel: Perform enzyme inhibition assays with this compound against a panel of related enzymes (e.g., other enzymes in the same family as the primary target).

  • IC50 Determination: Determine the IC50 values for each enzyme in the panel.

  • Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 for the off-target enzyme by the IC50 for the primary target.

Data Presentation:

EnzymeIC50 (µM)Selectivity Index (vs. Primary Target)
[Primary Target][Experimental Value]1
[Related Enzyme 1][Experimental Value][Calculated Value]
[Related Enzyme 2][Experimental Value][Calculated Value]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of O,N-Aminomethanylylidene-beta-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic carbohydrate derivative, O,N-Aminomethanylylidene-beta-D-arabinofuranose is increasingly utilized in synthetic organic chemistry and drug discovery.[1] While its full toxicological profile is not yet extensively documented, its structural similarity to other biologically active nucleoside analogs necessitates a cautious and systematic approach to its handling and disposal. This guide provides a detailed protocol for the safe disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Precautionary Principles

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its hazard assessment is warranted. The compound is described as a white crystalline solid, soluble in water and organic solvents.[2] Structurally related compounds, such as arabinofuranosyl derivatives, are known to have potential health hazards. For instance, Cytosine-beta-D-arabinofuranose hydrochloride is classified as hazardous, with warnings of potential allergic skin reactions, genetic defects, and reproductive harm.[3][4] Therefore, this compound should be treated as a potentially hazardous substance.

Key Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound.[2]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to ensure safe disposal and to prevent unintended chemical reactions.[5]

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. The container should be designated exclusively for this compound waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Solid Waste: Collect any solid waste, including residual amounts of the compound and any contaminated consumables (e.g., weighing paper, gloves), in the designated container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other waste streams.[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][6]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or an organic solvent used in the experiment).

  • Rinsate Collection: Collect the rinsate as hazardous waste in the designated liquid waste container.

  • Container Disposal: Once triple-rinsed, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure: Evacuate the immediate area of the spill.

  • Personal Protective Equipment: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if the compound is in a powdered form.

  • Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.[7] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and collect all cleanup materials as hazardous waste.[5]

Final Disposal

The ultimate disposal of this compound waste must be conducted through an approved hazardous waste management service.

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.[5]

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[8] The waste must be handled by a licensed hazardous waste disposal company.

Visual Aids for Safe Disposal

Table 1: Summary of Disposal Procedures

Waste TypeCollection ContainerDisposal Procedure
Solid Residue Labeled, sealed, compatible solid waste container.Collect in a designated container and dispose of as hazardous waste through your institution's EHS office.
Contaminated Materials Labeled, sealed, compatible solid waste container.Collect all contaminated items (gloves, wipes, etc.) and dispose of as hazardous waste.
Aqueous/Organic Solutions Labeled, sealed, compatible liquid waste container.Collect in a designated container, do not mix with other waste streams, and dispose of as hazardous waste.
Empty Containers N/ATriple rinse with a suitable solvent, collect rinsate as hazardous waste, deface the label, and dispose of the container.

Diagram 1: Disposal Workflow for this compound

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_decon Decontamination cluster_spill Spill Management cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste & Contaminated Items PPE->SolidWaste LiquidWaste Liquid Waste (Solutions) PPE->LiquidWaste Ventilation Work in a Ventilated Area (Fume Hood) Ventilation->SolidWaste Ventilation->LiquidWaste SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Storage Store Waste in a Designated Safe Area SolidContainer->Storage LiquidContainer->Storage EmptyContainer Empty Original Container TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse Rinsate Collect Rinsate TripleRinse->Rinsate Rinsate->LiquidContainer Spill Spill Occurs Cleanup Contain and Clean Spill Spill->Cleanup SpillWaste Collect Spill Debris as Hazardous Waste Cleanup->SpillWaste SpillWaste->SolidContainer EHS Contact Environmental Health & Safety (EHS) Storage->EHS Disposal Professional Hazardous Waste Disposal EHS->Disposal

Caption: Disposal workflow for this compound.

References

  • O,N-AMINOMETHANYLYLIDENE-Β-D-ARABINOFURANOSE - ChemBK. (2024-04-09). Available at: [Link]

  • An Innovative Method for the Recycling of Waste Carbohydrate-Based Flours - PubMed. (2020-06-24). Available at: [Link]

  • This compound - Porphynet. Available at: [Link]

  • beta-D-arabinofuranose | C5H10O5 | CID 6992018 - PubChem - NIH. Available at: [Link]

  • beta-D-Arabinofuranoside, methyl | C6H12O5 | CID 11789547 - PubChem. Available at: [Link]

  • beta-L-arabinofuranose | C5H10O5 | CID 6857384 - PubChem. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste - Vanderbilt University. Available at: [Link]

  • Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs. Available at: [Link]

  • Safety Data Sheet (SDS) d(-)-Arabinose - LPS.org. Available at: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling O,N-Aminomethanylylidene-beta-D-arabinofuranose

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling of O,N-Aminomethanylylidene-beta-D-arabinofuranose (CAS No. 27963-98-0). As a specialized nucleoside analog utilized in organic synthesis and potentially in drug development, its toxicological properties are not fully characterized.[1] Therefore, this guide is built upon the principle of treating the compound with a high degree of caution, assuming potential hazards based on its chemical class and structurally similar molecules. The procedures outlined herein are designed to protect researchers, scientists, and drug development professionals from potential exposure.

Part 1: Hazard Assessment - The "Why" Behind the Precautions

From a field perspective, the primary concern with any novel nucleoside analog is its potential to interfere with fundamental cellular processes. These molecules are designed to mimic natural nucleosides, the building blocks of DNA and RNA.[2] This mimicry is the basis for their therapeutic action in antiviral and anticancer applications but also the source of their potential toxicity to laboratory personnel.[2][3]

Core Hazard Considerations:

  • Potential Cytotoxicity and Genotoxicity: Structurally related nucleoside analogs, such as Cytosine-beta-D-arabinofuranose, are suspected of causing genetic defects and may damage fertility or an unborn child.[4] The mechanism of action for many nucleoside analogs involves the termination of DNA chain replication, a process that can be harmful to healthy cells if exposure occurs.[3]

  • Irritant Properties: While specific data for this compound is limited, it is prudent to assume it may be an irritant.[5] Related arabinofuranose compounds are known to cause skin and serious eye irritation.[4][6] Inhalation of the powdered form may also lead to respiratory irritation.[6]

  • Unknown Long-Term Effects: In the absence of comprehensive toxicological studies, we must operate under the assumption that chronic exposure could lead to unforeseen health consequences. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount.

Part 2: The Core Directive - Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive system designed to create multiple barriers between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Double Gloving: Chemotherapy-rated Nitrile GlovesDisposable, fluid-resistant gown with knit cuffsChemical Splash Goggles and Full-Face ShieldNIOSH-approved N95 Respirator or higher
Preparing Solutions (Dissolving) Double Gloving: Chemotherapy-rated Nitrile GlovesDisposable, fluid-resistant gown with knit cuffsChemical Splash GogglesRequired if not performed in a certified chemical fume hood
In-Vitro / Cell Culture Use Double Gloving: Chemotherapy-rated Nitrile GlovesLaboratory Coat (disposable gown recommended)Safety Glasses with side shieldsNot required if handled within a Biological Safety Cabinet (BSC)
Detailed PPE Specifications
  • Hand Protection: The practice of double-gloving is mandatory.[7] The outer glove protects the inner glove from contamination. When leaving the immediate work area or handling non-contaminated items, the outer gloves should be removed. The inner glove remains on, providing continuous protection. Always use powder-free, chemotherapy-rated nitrile gloves, which have been tested for resistance to a wide range of chemicals.

  • Body Protection: A disposable, solid-front gown made of a material like polyethylene-coated polypropylene is required to protect skin and personal clothing.[7] It should have long sleeves with tight-fitting knit cuffs to prevent substances from entering at the wrist.

  • Eye and Face Protection: When handling the solid form of the compound, the risk of aerosolization necessitates the use of both chemical splash goggles and a full-face shield.[7][8] This combination provides robust protection against both splashes and airborne particles. For handling dilute solutions, safety glasses with side shields are the minimum requirement.[9]

  • Respiratory Protection: A NIOSH-approved N95 respirator is required when handling the powder outside of a containment device (e.g., ventilated balance enclosure or chemical fume hood) to prevent inhalation of aerosolized particles.[7]

Part 3: Operational and Disposal Plans

A safe workflow is a self-validating system where each step logically follows the last, minimizing the chance for error or exposure. All handling of this compound, especially manipulation of the solid form, must be conducted within a certified chemical fume hood or other appropriate ventilated enclosure.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_exit Exit Procedure prep_area 1. Prepare & Decontaminate Work Area in Fume Hood don_ppe 2. Don PPE (Inner Gloves, Gown, Respirator, Goggles, Outer Gloves) prep_area->don_ppe Outside Hood retrieve 3. Retrieve Compound don_ppe->retrieve experiment 4. Perform Weighing & Solution Preparation retrieve->experiment decon 5. Decontaminate Surfaces & Equipment experiment->decon dispose 6. Package All Waste in Labeled Cytotoxic Waste Container decon->dispose doff_ppe 7. Doff PPE in Order: Outer Gloves -> Gown -> Goggles -> Respirator -> Inner Gloves dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for handling this compound.

Decontamination and Disposal Plan

Effective decontamination and disposal are critical to prevent secondary exposure and environmental contamination.

  • Decontamination: All surfaces and non-disposable equipment that have come into contact with the compound must be decontaminated. A solution of 70% ethanol may be suitable for initial cleaning, but verification of its efficacy for degrading this specific compound is recommended.

  • Waste Segregation and Disposal:

    • Solid Waste: All disposable items contaminated with the compound, including gloves, gowns, bench paper, pipette tips, and empty vials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7] The label should read "Hazardous Chemical Waste" or "Cytotoxic Waste" as per institutional guidelines.

    • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of this chemical down the sanitary sewer.[10]

    • Sharps: Any needles or syringes used must be placed immediately into a puncture-resistant chemotherapy sharps container.[7]

Part 4: Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound while ensuring their personal safety and the integrity of their work environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: L(+)-Arabinose.
  • ChemBK. (2024). O,N-AMINOMETHANYLYLIDENE-Β-D-ARABINOFURANOSE.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Cytosine-beta-D-arabinofuranose hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling Rabacfosadine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - D(-)-Arabinose.
  • MedchemExpress.com. (2025). Safety Data Sheet - 1-beta-D-Arabinofuranosyluracil.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 1-beta-D-Arabinofuranosyluracil.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Porphynet. (n.d.). This compound.
  • National Institute of Health. (2020). Nucleoside Analogues - LiverTox.
  • University of Wisconsin–Madison. (n.d.). Chemical Disposal - Environment, Health & Safety.
  • AZoLifeSciences. (2025). What are Nucleoside Analogs?.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.